molecular formula C9H19NO B1297402 4-(Piperidin-1-yl)butan-1-ol CAS No. 4672-11-1

4-(Piperidin-1-yl)butan-1-ol

Cat. No.: B1297402
CAS No.: 4672-11-1
M. Wt: 157.25 g/mol
InChI Key: YRISKTNAYHHICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-1-yl)butan-1-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Piperidin-1-yl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-1-yl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperidin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c11-9-5-4-8-10-6-2-1-3-7-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRISKTNAYHHICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329268
Record name 4-(Piperidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4672-11-1
Record name 4-(Piperidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-(Piperidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-(Piperidin-1-yl)butan-1-ol (CAS: 4672-11-1), a bifunctional heterocyclic building block critical in medicinal chemistry.

Chemical Identity & Core Utility Guide

Executive Summary

4-(Piperidin-1-yl)butan-1-ol is a bifunctional intermediate characterized by a tertiary amine (piperidine ring) linked via a four-carbon aliphatic chain to a primary hydroxyl group. This specific architecture makes it an invaluable "linker" scaffold in drug discovery, particularly for G-protein coupled receptor (GPCR) ligands and acetylcholinesterase (AChE) inhibitors . Its dual reactivity allows for independent functionalization of the amine and alcohol termini, facilitating the construction of complex pharmacophores.

Physicochemical Matrix

The following data represents the core physical profile validated for research-grade material (Purity >98%).

PropertyValueTechnical Note
CAS Registry 4672-11-1 Distinct from C-substituted isomers (e.g., 4-(4-piperidyl)butanol).[1]
Formula C

H

NO
Molecular Weight: 157.25 g/mol
Appearance Colorless to pale yellow liquidViscous; hygroscopic tendency.
Boiling Point 244.6°C (at 760 mmHg)High BP requires vacuum distillation for purification.
Density 0.949 g/cm³Slightly less dense than water.
Flash Point 101°CCombustible; store away from ignition sources.
pKa (Calc) ~10.1 (Piperidine N)Highly basic; exists as a cation at physiological pH.
Solubility DCM, MeOH, EtOH, WaterAmphiphilic nature due to polar amine/OH and lipophilic chain.

Synthetic Methodology

The synthesis of 4-(Piperidin-1-yl)butan-1-ol is primarily achieved via nucleophilic substitution (N-alkylation) . This pathway is preferred over reductive amination due to the availability of 4-halo-alcohols and the cleanliness of the reaction profile.

Primary Route: N-Alkylation of Piperidine

This protocol utilizes 4-chlorobutan-1-ol as the electrophile. The reaction is driven by a weak inorganic base to neutralize the HCl byproduct.

Reaction Scheme:



Detailed Protocol
  • Reagents:

    • Piperidine (1.0 equiv)

    • 4-Chlorobutan-1-ol (1.1 equiv)

    • Potassium Carbonate (K

      
      CO
      
      
      
      , 2.0 equiv, anhydrous)
    • Potassium Iodide (KI, 0.1 equiv, catalyst)

    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend K

      
      CO
      
      
      
      and KI in MeCN.
    • Addition: Add Piperidine and 4-Chlorobutan-1-ol.

    • Reaction: Heat the mixture to reflux (80-82°C) for 12–16 hours. Note: KI acts via the Finkelstein mechanism, converting the alkyl chloride to a more reactive alkyl iodide in situ.

    • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the residue in Dichloromethane (DCM) and wash with water. Dry the organic layer over Na

      
      SO
      
      
      
      . Distill under high vacuum (0.5 mmHg) to obtain the pure oil.
Synthetic Logic Visualization

The following diagram illustrates the synthesis workflow and the critical decision points for purification.

SynthesisWorkflow Start Reagents: Piperidine + 4-Chlorobutan-1-ol Reaction Reflux in MeCN Base: K2CO3 Catalyst: KI (Finkelstein) Start->Reaction Check TLC/LCMS Check Consumption of Piperidine? Reaction->Check Check->Reaction Incomplete Workup Filtration (Remove Salts) Concentration Check->Workup Complete Purification Vacuum Distillation (Remove excess halo-alcohol) Workup->Purification Product Pure 4-(Piperidin-1-yl)butan-1-ol Purification->Product

Figure 1: Synthetic workflow for the N-alkylation route using Finkelstein catalysis.

Chemical Reactivity & Functionalization

As a heterobifunctional molecule, 4-(Piperidin-1-yl)butan-1-ol offers two distinct reactive centers. Understanding the orthogonality of these groups is vital for multi-step synthesis.

The Amine Center (Piperidine Nitrogen)
  • Basicity: The tertiary amine is highly basic. In acidic media, it protonates to form a salt, which protects the nitrogen from oxidation.

  • Quaternization: Reaction with alkyl halides (e.g., Methyl Iodide) yields quaternary ammonium salts, often used to increase water solubility or create permanently charged ionic liquids.

  • N-Oxidation: Treatment with m-CPBA or H

    
    O
    
    
    
    yields the N-oxide, a potential prodrug strategy.
The Alcohol Center (Primary Hydroxyl)
  • Activation: The -OH group is a poor leaving group. It is commonly converted to a Chloride (using SOCl

    
    ) or a Sulfonate ester (Mesylate/Tosylate) to facilitate further coupling (e.g., ether formation).
    
  • Oxidation: Controlled oxidation (Swern or Dess-Martin) yields 4-(piperidin-1-yl)butanal , a highly reactive aldehyde used in reductive aminations.

Reactivity Map

ReactivityMap Core 4-(Piperidin-1-yl)butan-1-ol Quat Quaternary Ammonium Salt (Reagent: R-X) Core->Quat N-Alkylation NOxide N-Oxide (Reagent: mCPBA) Core->NOxide Oxidation Aldehyde Aldehyde (Oxidation) (Reagent: Swern/DMP) Core->Aldehyde Oxidation Chloride Alkyl Chloride (Reagent: SOCl2) Core->Chloride Substitution Ether Ether Linkage (Reagent: NaH + R-Br) Core->Ether Williamson Ether

Figure 2: Divergent reactivity profile. Red arrows indicate reactions at the Nitrogen center; Green arrows indicate reactions at the Oxygen center.

Pharmaceutical Applications

The N-butyl-piperidine motif is a classic pharmacophore in medicinal chemistry, often serving as a flexible linker that spans binding pockets in enzymes and receptors.

Case Study: Acetylcholinesterase (AChE) Inhibitors

This moiety mimics the structure found in Donepezil (Aricept) derivatives. The piperidine ring binds to the anionic sub-site of the enzyme, while the butyl chain positions the remaining aryl group (attached via the alcohol) into the peripheral anionic site.

  • Mechanism: The 4-carbon spacer is optimal for spanning the "gorge" of the AChE active site.

  • Synthesis Application: The alcohol is typically converted to a chloride (using Thionyl Chloride) and then coupled with a substituted phenol or indole to create the final inhibitor.

GPCR Ligands

In histamine H3 receptor antagonists and dopamine receptor modulators, the 4-(piperidin-1-yl)butyl chain serves to improve lipophilicity (logP) and blood-brain barrier (BBB) penetration while maintaining high affinity for the receptor's aspartate residue via the basic nitrogen.

Handling, Safety, and Analytics[2]

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

  • Handling: Use in a fume hood. The compound is basic and can cause chemical burns upon prolonged contact. Wear nitrile gloves and safety goggles.

Storage & Stability[4]
  • Hygroscopic: Store under an inert atmosphere (Nitrogen or Argon).

  • Temperature: 2–8°C (Refrigerate) to prevent slow oxidation of the alcohol or discoloration.

Analytical Validation

To verify the identity of the synthesized or purchased material, look for these key signals:

  • 1H NMR (CDCl3):

    • 
       3.65 (t, 2H, -CH
      
      
      
      -OH)
    • 
       2.3–2.4 (m, 6H, N-CH
      
      
      
      ring + chain)
    • 
       1.5–1.7 (m, 8-10H, remaining CH
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Major peak at m/z 158.15 [M+H]

      
       .
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 418943, 4-(Piperidin-1-yl)butan-1-ol. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

Sources

Technical Whitepaper: 4-(Piperidin-1-yl)butan-1-ol as a Versatile Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4672-11-1 Formula: C9H19NO Molecular Weight: 157.25 g/mol [1]

Executive Summary

4-(Piperidin-1-yl)butan-1-ol (CAS 4672-11-1) is a bifunctional aliphatic heterocycle serving as a critical building block in modern drug discovery. Structurally, it consists of a piperidine ring—a privileged pharmacophore—tethered to a primary alcohol via a flexible four-carbon alkyl chain. This architecture makes it an ideal "linker unit" in medicinal chemistry, allowing researchers to connect lipophilic aromatic scaffolds with a basic, solubilizing amine tail.

This guide details the physicochemical properties, synthetic pathways, and application of 4-(piperidin-1-yl)butan-1-ol in the synthesis of bioactive molecules, including antihistamines (e.g., Fexofenadine analogs) and sigma receptor ligands.

Physicochemical Profile

The molecule's value lies in its dual nature: the piperidine nitrogen provides basicity (pKa ~10-11) for salt formation and receptor interaction, while the primary alcohol acts as a nucleophilic handle for esterification, etherification, or oxidation.

PropertyValueRelevance in Drug Design
Appearance Colorless to pale yellow liquidEase of handling in liquid-phase synthesis.
Boiling Point 244.6°C (at 760 mmHg)High boiling point allows for high-temperature reactions without loss.
Density 0.949 g/cm³Standard organic density; easy separation from aqueous layers.
LogP (calc) ~1.1 - 1.2Moderate lipophilicity ensures membrane permeability while maintaining water solubility as a salt.
H-Bond Donors 1 (Alcohol -OH)Key interaction point; susceptible to derivatization.
H-Bond Acceptors 2 (N, O)The tertiary amine acts as a proton acceptor in physiological pH.
pKa (Base) ~10.5 (Piperidine N)Ensures the molecule is protonated at physiological pH, aiding solubility.

Synthetic Pathways[2][3][4][5]

The synthesis of 4-(piperidin-1-yl)butan-1-ol is typically achieved via nucleophilic substitution, leveraging the high nucleophilicity of the secondary amine in piperidine.

Pathway A: Direct Alkylation (Preferred)

This method involves the


 displacement of a halide from 4-chlorobutan-1-ol by piperidine.

Reaction Scheme: Piperidine + 4-Chlorobutan-1-ol (+ Base) → 4-(Piperidin-1-yl)butan-1-ol + Salt

Pathway B: Reductive Alkylation / Reduction

Alternative routes involve the reduction of 4-(piperidin-1-yl)butanoic acid or its esters using lithium aluminum hydride (LiAlH4), though this is less atom-economical if the alcohol is the primary target.

SynthesisPathways cluster_conditions Reaction Conditions Start1 Piperidine (Nucleophile) Intermediate Transition State (SN2 Attack) Start1->Intermediate Start2 4-Chlorobutan-1-ol (Electrophile) Start2->Intermediate Base Base (K2CO3 or Et3N) Base->Intermediate Scavenges HCl Product 4-(Piperidin-1-yl)butan-1-ol (CAS 4672-11-1) Intermediate->Product Reflux (MeCN/DMF)

Figure 1: Convergent synthesis workflow via nucleophilic substitution.

Applications in Drug Development

The "Flexible Linker" Strategy

In medicinal chemistry, the 4-carbon chain (butyl) is often the optimal length to bridge a pharmacophore to a binding pocket without inducing steric strain.

  • Solubility Enhancement: Attaching this unit to a hydrophobic drug candidate (e.g., a steroid or polyaromatic system) via the alcohol group (forming an ether or ester) dramatically increases water solubility due to the piperidine nitrogen.

  • Receptor Targeting: The N-butyl-piperidine motif is a structural feature in Sigma-1 receptor ligands and Histamine H1 antagonists .

Case Study: Antihistamine Analogs

This synthon is structurally homologous to the side chains found in second-generation antihistamines like Terfenadine and Fexofenadine .

  • Mechanism: The piperidine nitrogen binds to the aspartic acid residue in the GPCR transmembrane domain.

  • Role: The alcohol terminus allows for the attachment of the central benzhydryl or phenyl-butyryl scaffolds.

DrugDesign Synthon 4-(Piperidin-1-yl)butan-1-ol (The Synthon) Func1 Alcohol Activation (Mesylation/Tosylation) Synthon->Func1 Func2 Direct Coupling (Mitsunobu Reaction) Synthon->Func2 Target1 Sigma Receptor Ligands (CNS Targets) Func1->Target1 Nucleophilic Displacement Target3 Kinase Inhibitors (Solubilizing Tail) Func1->Target3 Linker Attachment Target2 H1-Antihistamines (e.g. Fexofenadine Analogs) Func2->Target2 Ether Formation

Figure 2: Strategic utility of the synthon in generating diverse pharmacological classes.

Detailed Experimental Protocol

Synthesis of 4-(Piperidin-1-yl)butan-1-ol

Note: This protocol is a standardized adaptation based on nucleophilic substitution principles.

Reagents:

  • Piperidine (85.15 g, 1.0 mol)

  • 4-Chlorobutan-1-ol (108.57 g, 1.0 mol)

  • Potassium Carbonate (

    
    ) (anhydrous, 1.5 eq)
    
  • Acetonitrile (MeCN) or DMF (500 mL)

Procedure:

  • Setup: Equip a 2L round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel.

  • Solvation: Dissolve 4-chlorobutan-1-ol in Acetonitrile (400 mL) and add finely powdered

    
    .
    
  • Addition: Add Piperidine dropwise over 30 minutes while stirring at room temperature. Exothermic reaction possible.

  • Reflux: Heat the mixture to reflux (approx. 80-82°C for MeCN) for 12–16 hours. Monitor progress via TLC (System: DCM/MeOH 9:1, stain with Ninhydrin or Iodine).

  • Workup:

    • Cool reaction to room temperature.[2]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification: Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) and Brine (1x). Dry organic layer over

    
    .
    
  • Distillation: Purify the crude oil by vacuum distillation (bp ~110-115°C at 0.5 mmHg) to obtain a clear, colorless oil.

Characterization (Predicted Data)[6][7]
  • 1H NMR (400 MHz, CDCl3):

    
     3.58 (t, J=6.2 Hz, 2H, -CH 2-OH), 2.35-2.45 (m, 6H, N-CH 2-chain + N-CH 2-ring), 1.55-1.70 (m, 8H, chain C2/C3 + ring protons), 1.45 (m, 2H, ring C4).
    
  • MS (ESI): Calculated for

    
    .
    

Safety & Handling (MSDS Summary)

GHS Classification: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.

Handling:

  • Use only in a chemical fume hood.[4]

  • Wear nitrile gloves and safety goggles.

  • Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) as the alcohol and amine are susceptible to oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 418943, 4-(Piperidin-1-yl)butan-1-ol. Retrieved from [Link]

  • Walsh, D. A., et al. (1989).Synthesis and Antiallergic Activity of 4-(Piperidin-1-yl)butyl Derivatives. Journal of Medicinal Chemistry.

Sources

4-(Piperidin-1-yl)butan-1-ol: Structural Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract 4-(Piperidin-1-yl)butan-1-ol (CAS 4672-11-1) is a critical tertiary amine building block used in the synthesis of pharmaceutical agents, particularly those targeting sigma receptors and GPCRs. Functioning as a flexible four-carbon linker between a lipophilic piperidine moiety and a polar hydroxyl handle, it serves as a versatile pharmacophore scaffold. This guide provides an in-depth technical analysis of its molecular structure, optimized synthetic pathways, spectroscopic characterization, and specific utility in drug development, including its identification as a key process impurity in the synthesis of Tirofiban.

Molecular Architecture & Physicochemical Properties

Structural Identity

The molecule consists of a saturated six-membered piperidine ring


-alkylated with a 4-hydroxybutyl chain. Unlike its structural isomer 4-(piperidin-4-yl)butan-1-ol (where the chain is attached to the C4 carbon of the ring), the nitrogen atom in this molecule is tertiary, imparting distinct basicity and reactivity profiles.

Key Structural Features:

  • Lipophilic Domain: The piperidine ring provides significant hydrophobic bulk (

    
    ).
    
  • Hydrophilic Anchor: The primary alcohol (-OH) allows for further derivatization (e.g., conversion to halides, mesylates, or oxidation to aldehydes).

  • Basic Center: The tertiary amine (

    
    ) is protonated at physiological pH, influencing solubility and receptor binding via ionic interactions.
    
Physicochemical Data Table
PropertyValueContext
CAS Number 4672-11-1Unique Identifier
Molecular Formula

Molecular Weight 157.26 g/mol Fragment-like size
Boiling Point 244.6°C (at 760 mmHg)High boiling point due to H-bonding
Density 0.949 g/cm³
pKa (Predicted) 10.4 - 10.8Typical for

-alkyl piperidines
LogP 1.18Moderate lipophilicity
H-Bond Donors 1 (OH)
H-Bond Acceptors 2 (N, O)

Synthetic Pathways & Process Optimization

The synthesis of 4-(piperidin-1-yl)butan-1-ol requires careful control to avoid cyclization side reactions. Two primary routes are established: Nucleophilic Substitution and Reductive Amidation.

Method A: Nucleophilic Substitution (The Chlorohydrin Route)

This method involves the alkylation of piperidine with 4-chlorobutan-1-ol.

  • Reaction: Piperidine + 4-Chlorobutan-1-ol

    
     Product
    
  • Critical Control Point (The THF Trap): 4-Chlorobutan-1-ol is prone to intramolecular cyclization under basic conditions to form Tetrahydrofuran (THF). To mitigate this:

    • Solvent Choice: Use a polar aprotic solvent (e.g., Acetonitrile or DMF) rather than water/alcohols to suppress solvolysis.

    • Stoichiometry: Use a slight excess of piperidine (acting as both nucleophile and base) or an inorganic base like

      
      .
      
    • Temperature: Maintain moderate temperatures (60-80°C). Higher temperatures favor the entropy-driven cyclization to THF.

Method B: Reductive Alkylation (The Acid/Ester Route)

A more robust route for industrial scale-up avoids the unstable chlorohydrin.

  • Step 1: Reaction of piperidine with ethyl 4-bromobutyrate or succinic anhydride (followed by esterification).

  • Step 2: Reduction of the resulting ester or amide using Lithium Aluminum Hydride (

    
    ) or Borane (
    
    
    
    ).
Synthetic Workflow Diagram

SynthesisPathways Start1 Piperidine Inter1 Transition State Start1->Inter1 Method A: Alkylation Inter2 Ethyl 4-(piperidin-1-yl)butanoate Start1->Inter2 Method B: Ester Alkylation Reagent1 4-Chlorobutan-1-ol Reagent1->Inter1 Reagent2 Ethyl 4-bromobutyrate Reagent2->Inter2 SideProduct Tetrahydrofuran (THF) (Side Product) Inter1->SideProduct Intramolecular Cyclization (Thermodynamic Risk) Product 4-(Piperidin-1-yl)butan-1-ol Inter1->Product Nucleophilic Attack (Kinetic Control) RedAgent LiAlH4 Reduction Inter2->RedAgent RedAgent->Product Hydride Reduction

Figure 1: Comparison of synthetic routes. Method A requires strict kinetic control to prevent THF formation, while Method B offers higher chemoselectivity.

Structural Characterization (Spectroscopy)[2][3]

Accurate identification relies on distinguishing the


-alkylated product from potential impurities.
Nuclear Magnetic Resonance (NMR) Analysis

The symmetry of the piperidine ring and the distinct chemical environments of the butyl chain provide a clear fingerprint.

Predicted


 NMR Data (400 MHz, 

):
PositionShift (

ppm)
MultiplicityIntegrationAssignment
O-CH2 3.58 - 3.65Triplet (

Hz)
2HTerminal hydroxymethylene
N-CH2 (Ring) 2.35 - 2.45Broad Multiplet4H

-protons of piperidine
N-CH2 (Chain) 2.30 - 2.40Triplet (

Hz)
2HChain methylene adjacent to N
Chain C2/C3 1.55 - 1.70Multiplet4HCentral butyl methylenes
Ring C3/C5 1.55 - 1.65Multiplet4H

-protons of piperidine
Ring C4 1.40 - 1.50Multiplet2H

-proton of piperidine

Diagnostic Signals:

  • Absence of alkene protons (5.0–6.0 ppm) confirms no elimination occurred.

  • The triplet at ~3.6 ppm confirms the integrity of the primary alcohol.

  • The integration ratio of 4:2 between ring

    
    -protons and chain 
    
    
    
    -protons confirms mono-alkylation.
Mass Spectrometry (MS)
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation:

    • Base Peak (m/z 98): Result of

      
      -cleavage adjacent to the nitrogen, generating the 
      
      
      
      -methylenepiperidinium ion (
      
      
      ). This is the hallmark of
      
      
      -alkyl piperidines.
    • Loss of H2O: Weak peak at

      
      .
      

Pharmaceutical Applications & Significance[4][5]

Tirofiban Impurity Profile

In the synthesis of the antiplatelet drug Tirofiban , 4-(piperidin-4-yl)butan-1-ol is a key intermediate.[1] However, the N-substituted isomer (the subject of this guide, 4-(piperidin-1-yl)butan-1-ol) can arise as a regioisomeric impurity ("Impurity 31") if the starting piperidine material is not regioselectively protected or if non-selective alkylation conditions are used. Controlling the level of this isomer is critical for meeting ICH Q3A guidelines.

Sigma Receptor Ligand Design

The 4-(piperidin-1-yl)butyl motif acts as a "privileged spacer" in medicinal chemistry.

  • Sigma-1 (

    
    ) Receptors:  High-affinity ligands often feature a basic amine connected to a lipophilic aromatic system via a 2-4 carbon tether. This molecule serves as the "amine + spacer" fragment.
    
  • Mechanism: The tertiary nitrogen forms an ionic bond with Asp126 in the

    
     receptor binding pocket, while the butyl chain spans the hydrophobic tunnel.
    
PROTAC Linker Chemistry

The 4-carbon alcohol chain provides an ideal length and functional handle for Proteolysis Targeting Chimeras (PROTACs) .

  • Usage: The alcohol is converted to a leaving group (Tosylate/Mesylate) or oxidized to an acid to conjugate an E3 ligase ligand (e.g., Thalidomide) to a target protein binder.

  • Advantage: The piperidine ring improves solubility and cell permeability compared to simple alkyl chains.

References

  • PubChem. 4-(Piperidin-1-yl)butan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Starr, D. & Hixon, R. M. Tetrahydrofuran and 4-Chlorobutan-1-ol Synthesis. Journal of the American Chemical Society, 56, 1596 (1934).[2] (Foundational chemistry for chlorohydrin precursors).

  • U.S. Patent 6,147,215.Process for producing piperidine derivatives. (Reference for industrial handling of piperidine alkylation).
  • Rossi, D. et al. 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands.[3] ResearchGate. (Context for sigma receptor ligand design).

Sources

Technical Synthesis Guide: 4-(Piperidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 2403-57-8 Molecular Formula: C9H19NO Molecular Weight: 157.25 g/mol

Executive Summary & Strategic Analysis

4-(Piperidin-1-yl)butan-1-ol is a pivotal tertiary amine alcohol intermediate used in the synthesis of pharmaceuticals, particularly sigma receptor ligands, antihistamines, and antipsychotics. Its structure comprises a piperidine ring attached to a butyl chain terminating in a primary alcohol.

Synthetic Challenge: The primary challenge in synthesizing this molecule via direct alkylation (e.g., reacting piperidine with 4-chlorobutan-1-ol) is the competing intramolecular cyclization of the halo-alcohol to form tetrahydrofuran (THF). This side reaction, driven by the entropy of 5-membered ring formation, significantly lowers yield and complicates purification.

Recommended Approach: To ensure Scientific Integrity and High Purity , this guide prioritizes the Succinic Anhydride Route (Method A) . This two-step sequence avoids the formation of THF entirely. We also detail the Direct Alkylation Route (Method B) for scenarios where raw material cost is prioritized over yield, provided strict process controls are met.

Retrosynthetic Logic

The retrosynthetic analysis reveals two distinct disconnections. Pathway A relies on amide reduction, ensuring the carbon skeleton is intact before the alcohol is generated. Pathway B relies on nucleophilic substitution, which is shorter but kinetically risky due to cyclization competition.

Retrosynthesis Target 4-(Piperidin-1-yl)butan-1-ol Amide 4-Oxo-4-(piperidin-1-yl)butanoic acid Amide->Target Reduction (LiAlH4) HaloAlcohol 4-Chlorobutan-1-ol + Piperidine HaloAlcohol->Target S_N2 Alkylation Succinic Succinic Anhydride + Piperidine Succinic->Amide Ring Opening THF_Pre Tetrahydrofuran (THF) THF_Pre->HaloAlcohol Ring Opening (HCl)

Figure 1: Retrosynthetic analysis comparing the Amide Reduction pathway (solid) vs. Direct Alkylation (dashed).[1]

Method A: The Succinic Anhydride Route (Gold Standard)

This method is preferred for research and high-value drug development due to its reliability and lack of volatile ether byproducts.

Phase 1: Synthesis of 4-Oxo-4-(piperidin-1-yl)butanoic acid

Mechanism: Nucleophilic acyl substitution (Ring Opening). Reaction Type: Exothermic addition.

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Reagents:

    • Succinic Anhydride: 10.0 g (100 mmol)

    • Dichloromethane (DCM) or Toluene: 150 mL (Anhydrous)

    • Piperidine: 8.5 g (100 mmol)

  • Execution:

    • Dissolve succinic anhydride in DCM and cool to 0°C.

    • Add piperidine dropwise over 30 minutes. Note: The reaction is exothermic; control internal temperature < 10°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup:

    • The product often precipitates as a white solid. Filter and wash with cold DCM.

    • If no precipitate forms (solvent dependent), concentrate in vacuo to yield the crude acid.

  • Validation: 1H NMR should show a carboxylic acid proton (~11-12 ppm) and the piperidine ring protons.

Phase 2: Reduction to 4-(Piperidin-1-yl)butan-1-ol

Mechanism: Hydride reduction of carboxylic acid and amide functions. Reagent: Lithium Aluminum Hydride (LiAlH4) is essential; Borane (BH3) is an alternative but LiAlH4 is more robust for the amide moiety.

Protocol:

  • Setup: Dry 1 L 3-neck flask, reflux condenser, N2 atmosphere.

  • Reagents:

    • Crude Amide/Acid intermediate: ~18.5 g (from Phase 1)

    • LiAlH4: 7.6 g (200 mmol, 2.0 equiv per carbonyl)

    • Tetrahydrofuran (THF): 250 mL (Anhydrous)

  • Execution:

    • Suspend LiAlH4 in THF at 0°C.

    • Slowly add the intermediate (dissolved in THF) to the hydride suspension. Caution: Vigorous H2 evolution.

    • Heat to reflux (66°C) for 6-12 hours. Monitor by TLC (disappearance of amide).

  • Quenching (Fieser Method):

    • Cool to 0°C.

    • Add 7.6 mL Water, then 7.6 mL 15% NaOH, then 22.8 mL Water.

    • Stir until a granular white precipitate forms.

  • Purification:

    • Filter off aluminum salts.

    • Concentrate filtrate.[2]

    • Distillation: The product is a high-boiling oil. Vacuum distillation (approx. 110-120°C at 2 mmHg) yields pure product.

Method B: Direct Alkylation (Process Alternative)

This route is shorter but requires careful management of the "THF-forming" side reaction.

Reaction: Piperidine + 4-Chlorobutan-1-ol


 Product + HCl
Major Side Reaction:  4-Chlorobutan-1-ol + Base 

THF + Salt

Optimization Strategy: Use excess piperidine as both nucleophile and base, and avoid strong inorganic bases (like NaOH/KOH) that promote rapid O-alkylation/cyclization.

Protocol:

  • Reagents:

    • 4-Chlorobutan-1-ol: 10.9 g (100 mmol)

    • Piperidine: 25.5 g (300 mmol) - 3 equivalents used to drive kinetics.

    • Solvent: Acetonitrile (ACN) or Toluene.

    • Catalyst: Potassium Iodide (KI) - 0.5 equiv (Finkelstein condition).

  • Execution:

    • Mix reagents in ACN.[2]

    • Add KI to generate the more reactive 4-iodobutan-1-ol in situ.

    • Reflux (80°C) for 12-18 hours.

  • Workup:

    • Cool and filter off piperidinium salts.

    • Concentrate to remove solvent and excess piperidine.

    • Dissolve residue in DCM, wash with dilute NaHCO3 (to remove traces of acid/salts).

    • Critical: The crude will likely contain 5-10% THF (if not evaporated) and unreacted halo-alcohol. Distillation is mandatory.

Quantitative Comparison

FeatureMethod A: Succinic AnhydrideMethod B: Direct Alkylation
Step Count 2 (Ring Open + Reduction)1 (Substitution)
Atom Economy Lower (Loss of aluminum salts)Higher
Purity Profile High (>98%) Moderate (THF contamination)
Safety Hazard LiAlH4 (Fire/Explosion risk)Alkyl Halide (Mutagenic)
Scalability Good (Exotherms manageable)Moderate (Side reactions scale up)

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.55 (t, 2H, -CH 2-OH)
      
    • 
       2.30-2.45 (m, 6H, -CH 2-N ring + chain)
      
    • 
       1.50-1.70 (m, 8H, central chain + piperidine ring)
      
    • 
       1.40-1.50 (m, 2H, piperidine ring)
      
  • Mass Spectrometry (ESI+):

    • [M+H]+ = 158.15 m/z

Workflow Visualization (Method A)

Workflow Start Succinic Anhydride + Piperidine Step1 Reaction: 0°C -> RT Solvent: DCM Start->Step1 Inter Intermediate: Succinamic Acid Step1->Inter Step2 Reduction: LiAlH4 Reflux THF Inter->Step2 Quench Fieser Quench (H2O / NaOH) Step2->Quench Final Pure Product Vacuum Distillation Quench->Final

Figure 2: Step-by-step workflow for the high-fidelity Succinic Anhydride route.

References

  • Patent Protocol (Analogous): Method for preparing 4-isopropylamino-1-butanol. US Patent 20180029973A1. (Demonstrates the succinic anhydride ring-opening/reduction sequence for 4-amino-butanols). Link

  • Mechanistic Insight: Product of 4-chlorobutan-1-ol treated with KOH. Chemistry Stack Exchange. (Details the competition between S_N2 and intramolecular cyclization to THF). Link

  • General Reactivity: Benchchem Synthesis Protocols. (General conditions for piperidine alkylation with halo-ketones/alcohols). Link

  • Reductive Amination Context: Amine Synthesis by Reductive Amination. Organic Chemistry Portal. (Context for alternative routes involving aldehydes, though less stable for this specific target). Link

Sources

Spectroscopic Characterization of 4-(Piperidin-1-yl)butan-1-ol

[1][2][3][4][5]

Executive Summary & Compound Identity

4-(Piperidin-1-yl)butan-1-ol is a tertiary amine alcohol serving as a bifunctional building block in medicinal chemistry. Its structure consists of a saturated piperidine ring attached to a four-carbon alkyl chain terminating in a primary hydroxyl group.[2][4] Accurate characterization relies on distinguishing the aliphatic piperidine resonances from the linear butyl chain signals.[2][4]

Attribute Detail
IUPAC Name 4-(Piperidin-1-yl)butan-1-ol
CAS Registry 2403-50-1
Molecular Formula C

H

NO
Molecular Weight 157.26 g/mol
Physical State Colorless to pale yellow viscous liquid
Solubility Soluble in CHCl

, MeOH, EtOH; Sparingly soluble in H

O

Structural Logic & Numbering System

To ensure clarity in spectral assignments, the following atom numbering scheme is used throughout this guide:

  • Piperidine Ring: Nitrogen is position 1'.[2][4] The

    
    -carbons are 2'/6', 
    
    
    -carbons are 3'/5', and the
    
    
    -carbon is 4'.[1][3]
  • Butanol Chain: The carbon attached to Nitrogen is C4; the carbon attached to the Hydroxyl is C1.[4]

    • N-C4-C3-C2-C1-OH [1][2][3][4]

Visualization: Structural & Fragmentation Logic

Gcluster_0Molecular Structurecluster_1MS Fragmentation Pathway (EI)Mol4-(Piperidin-1-yl)butan-1-ol(C9H19NO)PipPiperidine Ring(Tertiary Amine)Mol->PipN-TerminusLinkButyl Linker(C4 Chain)Mol->LinkCoreAlcPrimary Alcohol(Hydroxyl)Link->AlcC1-TerminusM_IonM+•m/z 157Alpha_Cleaveα-Cleavage(Next to N)M_Ion->Alpha_CleaveBase_PeakBase Peak[CH2=N(CH2)5]+m/z 98Alpha_Cleave->Base_PeakLoss of .CH2CH2CH2OHPip_IonPiperidinyl Ionm/z 84Base_Peak->Pip_IonRing contraction

Caption: Structural decomposition and primary Mass Spectrometry fragmentation pathways (Graphviz).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data distinguishes the cyclic methylene protons of the piperidine ring from the linear chain methylenes.

Proton NMR ( H NMR)

Solvent: CDCl

Frequency:124
PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
C1-H 3.56Triplet (

Hz)
2HDeshielded by Oxygen (O-CH

).[1][2][3][4]
C4-H 2.36Triplet (

Hz)
2HDeshielded by Nitrogen (N-CH

-chain).[1][2][4]
C2'/6'-H 2.30 – 2.45Broad Multiplet4H

-protons of Piperidine (N-CH

-ring).[1][2][3][4]
C2-H, C3-H 1.55 – 1.70Multiplet4HInternal chain methylenes (shielded).[1][2][3]
C3'/5'-H 1.55 – 1.65Multiplet4H

-protons of Piperidine (overlap with chain).[1][2][4]
C4'-H 1.40 – 1.50Multiplet2H

-proton of Piperidine (most shielded).[1][2][4]
-OH 2.5 – 3.5Broad Singlet1HExchangeable; shift varies with concentration.[1][2][3][4]

Key Diagnostic: The triplet at 3.56 ppm confirms the primary alcohol, while the integration ratio of 6:10 (2.3-2.5 ppm region vs 1.4-1.7 ppm region) confirms the integrity of the piperidine-butyl fusion.[1][3]

Carbon-13 NMR ( C NMR)

Solvent: CDCl

Decoupling:12
CarbonShift (

ppm)
TypeAssignment Logic
C1 62.8CH

Directly attached to Oxygen (most deshielded).[1][2][4]
C4 59.2CH

Attached to Nitrogen (chain).[2][4]
C2'/6' 54.6CH


-carbons of Piperidine ring.[2][3][4]
C2 32.5CH


-carbon to Alcohol.[2][3][4]
C3 24.2CH


-carbon to Alcohol /

to Amine.[2][3][4]
C3'/5' 26.1CH


-carbons of Piperidine ring.[2][3][4]
C4' 24.5CH


-carbon of Piperidine ring.[2][3][4]

Infrared Spectroscopy (FT-IR)

The IR spectrum is characterized by the duality of the hydrogen-bonding hydroxyl group and the "Bohlmann bands" typical of amines.[1][2][4]

Frequency (cm

)
Vibration ModeFunctional GroupNotes
3200 – 3400 O-H StretchAlcoholBroad, strong band (H-bonded).[1][2][3]
2930, 2855 C-H StretchAlkylAsymmetric/Symmetric stretches.[2][3][4]
2700 – 2800 C-H StretchAmine"Bohlmann bands" (C-H adjacent to N lone pair).[2][4]
1050 – 1070 C-O StretchPrimary AlcoholStrong, sharp band.[2][3][4]
No Peak 1700 – 1750CarbonylAbsence confirms no oxidation to aldehyde/acid.[2][4]

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).[2]

  • Molecular Ion (

    
    ): 
    
    
    157 (Weak in EI, strong
    
    
    158 in ESI).[2]
  • Base Peak (

    
     98):  Formed via 
    
    
    -cleavage of the butyl chain next to the piperidine nitrogen.[2][4]
    • Mechanism:

      
       Loss of 
      
      
      .[2][4]
  • Fragment (

    
     84):  Piperidinyl cation (
    
    
    ).[2][4]
  • Fragment (

    
     140):  Loss of -OH group (
    
    
    ).

Experimental Protocols & Quality Control

Sample Preparation for NMR

To prevent peak broadening due to hydrogen bonding:

  • Solvent: Use high-quality CDCl

    
      (99.8% D) containing 0.03% TMS as an internal standard.[2][4]
    
  • Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., KCl salts from synthesis).[2][4]

  • Acquisition: Run at 298 K. For quantitative purity, set relaxation delay (

    
    ) > 5 seconds.
    
Synthesis & Impurity Profiling

This compound is typically synthesized via the nucleophilic substitution of 4-chlorobutanol with piperidine or the reduction of 4-(piperidin-1-yl)butanoic acid .[1][2][4]

Common Impurities:

  • Piperidine (Starting Material): Check for broad singlet at

    
     1.9 ppm (NH) and shifts at 
    
    
    2.8 ppm.[2][4]
  • 4-Chlorobutanol (Starting Material): Check for triplet at

    
     3.6 ppm (Cl-CH
    
    
    ) and absence of piperidine signals.[1][2][4]
  • Bis-alkylation Products: If stoichiometry is not controlled, a quaternary ammonium salt may form (insoluble in CDCl

    
    , soluble in D
    
    
    O).[1][3]
Workflow Visualization

WorkflowStartCrude Product(Oily Residue)PurificationDistillation or Column Chromatography(Mobile Phase: DCM/MeOH/NH3)Start->PurificationQC_StepQuality Control AnalysisPurification->QC_StepNMR1H NMR(Confirm Structure)QC_Step->NMRGCMSGC-MS(Check Purity/MW)QC_Step->GCMSKFKarl Fischer(Check Water Content)QC_Step->KF

Caption: Purification and QC workflow for 4-(Piperidin-1-yl)butan-1-ol.

References

  • Chemical Identity: National Center for Biotechnology Information.[2][4] PubChem Compound Summary for CID 2403-50-1, 4-(Piperidin-1-yl)butan-1-ol. Link[1][2]

  • Synthesis & Characterization:Journal of Medicinal Chemistry. "Synthesis and Antispasmodic Activity of Diphenidol Derivatives.
  • Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST.[2][4] SDBS No. for Piperidine and Butan-1-ol derivatives. (Used for comparative shift assignment).

  • MS Fragmentation: McLafferty, F. W.[2][3][4] Interpretation of Mass Spectra. University Science Books. (Source for amine

    
    -cleavage rules).
    

In-Depth Technical Guide: 1H NMR Spectrum of 4-(Piperidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of the proton nuclear magnetic resonance (


H NMR) spectrum of 4-(Piperidin-1-yl)butan-1-ol  (CAS: 4672-11-1). As a key intermediate in the synthesis of pharmaceutical linkers (e.g., for PROTACs) and functionalized heterocycles, accurate spectral assignment is critical for purity assessment and structural validation.

This document moves beyond simple peak listing. It details the causality of chemical shifts, the diagnostic patterns required for identification, and troubleshooting protocols for common spectral anomalies encountered in drug development workflows.

Molecular Architecture & Atom Assignment

To ensure precise assignment, we first define the atom numbering system used throughout this guide. The molecule consists of a saturated piperidine ring attached to a linear four-carbon chain terminating in a primary alcohol.

Structural Visualization

The following diagram maps the chemical environment of each proton set.

G cluster_0 Piperidine Ring cluster_1 Butanol Chain N1 N C2 C2/C6 (α-ring) N1->C2 C1_chain C4' (α-chain) N1->C1_chain N-Alkylation C3 C3/C5 (β-ring) C2->C3 C4 C4 (γ-ring) C3->C4 C2_chain C3' C1_chain->C2_chain C3_chain C2' C2_chain->C3_chain C4_chain C1' (CH2-OH) C3_chain->C4_chain OH OH C4_chain->OH

Caption: Structural connectivity of 4-(Piperidin-1-yl)butan-1-ol showing distinct magnetic environments. Blue: Nitrogen center; Red: N-adjacent chain; Green: O-adjacent chain.

Experimental Protocol (Self-Validating)

Reliable data acquisition requires strict adherence to sample preparation protocols to minimize solvent effects and concentration-dependent shifts (specifically for the OH proton).

Sample Preparation Workflow
  • Solvent Selection: Use Chloroform-d (CDCl

    
    )  (99.8% D) containing 0.03% v/v TMS as the internal standard.
    
    • Reasoning: CDCl

      
       minimizes hydrogen bonding compared to DMSO-d
      
      
      
      , allowing for sharper resolution of the aliphatic multiplets.
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Causality: High concentrations (>50 mg/mL) can cause intermolecular H-bonding, shifting the OH peak and broadening the N-CH

      
       signals due to increased viscosity/exchange rates.
      
  • Acquisition Parameters:

    • Transients (Scans): Minimum 16 (for 400 MHz+ instruments).

    • Relaxation Delay (d1): Set to ≥ 2.0 seconds to ensure full relaxation of the terminal CH

      
      -OH protons, allowing for accurate integration.
      
Validation Check
  • TMS Reference: Verify the TMS singlet is calibrated to 0.00 ppm .

  • Residual Solvent: Confirm the residual CHCl

    
     singlet appears at 7.26 ppm . If shifted significantly, the sample may be too acidic or concentrated.
    

Spectral Interpretation & Assignment

The spectrum is characterized by three distinct regions: the deshielded oxygen-adjacent zone, the nitrogen-adjacent "fingerprint" zone, and the shielded aliphatic backbone.

Summary of Chemical Shifts (CDCl )
FragmentProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
C1'-H O-CH

-
3.58 - 3.65 Triplet (t)2H~6.5 Hz
C2/C6-H Ring N-CH

- (α)
2.30 - 2.45 Broad Multiplet4H-
C4'-H Chain N-CH

- (α)
2.30 - 2.45 Triplet/Multiplet2H~7.0 Hz
C3/C5-H Ring β-CH

1.55 - 1.65 Multiplet4H-
C2'/C3'-H Chain Internal -CH

-
1.55 - 1.70 Multiplet4H-
C4-H Ring γ-CH

1.40 - 1.50 Multiplet2H-
OH Hydroxyl2.5 - 5.0 Broad Singlet1HVariable
Detailed Mechanistic Analysis
Region 1: The Diagnostic Triplet (3.6 ppm)

The most deshielded signal belongs to the methylene group adjacent to the oxygen (C1' ). Oxygen is significantly more electronegative than nitrogen, pulling electron density away from these protons (deshielding).

  • Appearance: A clear triplet (

    
     Hz) due to coupling with the adjacent C2' methylene group.
    
  • Validation: If this peak appears as a quartet or doublet, check for impurities or unexpected esterification.

Region 2: The Nitrogen "Fingerprint" (2.3 - 2.5 ppm)

This region contains the protons alpha to the nitrogen atom. In tertiary amines like this, the N-adjacent protons typically resonate between 2.2 and 2.6 ppm.

  • Overlap: The 4 ring protons (C2/C6) and the 2 chain protons (C4') often overlap, creating a complex envelope integrating to 6H .

  • Differentiation: In higher field instruments (600 MHz+), the chain C4' protons may resolve as a distinct triplet, while the ring protons remain broader due to ring inversion dynamics.

Region 3: The Aliphatic Envelope (1.4 - 1.7 ppm)

The remaining methylene protons (beta/gamma to heteroatoms) cluster here.

  • Integration: This region should integrate to roughly 10H (4 ring beta + 2 ring gamma + 4 chain internal).

  • Pattern: Often appears as two overlapping humps. The protons beta to the nitrogen (ring C3/C5) are slightly more deshielded than the gamma protons (ring C4).

Troubleshooting & Anomalies

Common deviations in the spectrum and their root causes.

The "Missing" or Broad OH Peak
  • Observation: The OH peak is absent or extremely broad.

  • Cause: Rapid proton exchange with trace water in the solvent or concentration effects.

  • Solution: Add a drop of D

    
    O. The OH peak will disappear completely (exchange with D), confirming its identity.
    
Downfield Shift of N-CH2 (Salt Formation)
  • Observation: The signals at 2.3-2.5 ppm shift downfield to 3.0 - 3.5 ppm .

  • Cause: Protonation of the tertiary amine (formation of HCl or TFA salt). The positive charge on Nitrogen strongly deshields the alpha protons.

  • Remediation: Perform a "free-basing" wash. Treat the NMR sample with a small amount of solid K

    
    CO
    
    
    
    , filter, and re-run.
Assignment Logic Flowchart

Use this logic gate to confirm the identity of your product during synthesis.

Logic Start Start Spectral Analysis Check_3_6 Is there a triplet at ~3.6 ppm? Start->Check_3_6 Check_Int Does it integrate to 2H? Check_3_6->Check_Int Yes Result_Impure Check Structure/Purity Check_3_6->Result_Impure No Check_2_4 Is there a 6H cluster at ~2.3-2.5 ppm? Check_Int->Check_2_4 Yes Check_Int->Result_Impure No Check_Salt Are N-CH2 peaks at >3.0 ppm? Check_2_4->Check_Salt No (Peaks missing) Result_Clean Confirmed: Free Base 4-(Piperidin-1-yl)butan-1-ol Check_2_4->Result_Clean Yes Result_Salt Alert: Salt Form Present (Perform base wash) Check_Salt->Result_Salt Yes Check_Salt->Result_Impure No

Caption: Step-by-step logic gate for validating the 1H NMR spectrum of 4-(Piperidin-1-yl)butan-1-ol.

References

  • PubChem Database. 4-(Piperidin-1-yl)butan-1-ol (Compound). National Library of Medicine. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. 62, 7512–7515. (Standard reference for solvent residuals). Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds.[2] National Institute of Advanced Industrial Science and Technology (AIST), Japan. (General reference for piperidine and butanol fragment shifts). Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative text on additivity rules for chemical shifts).

Sources

13C NMR analysis of 4-(Piperidin-1-yl)butan-1-ol

Technical Guide: NMR Characterization of 4-(Piperidin-1-yl)butan-1-ol

Part 1: Executive Summary & Structural Logic

Compound: 4-(Piperidin-1-yl)butan-1-ol CAS: 4672-11-1 Formula:

Molecular Weight:12

The

every carbon atom in the structure is a methylene (

)
Structural Symmetry & Electronic Environment

The molecule consists of two distinct domains:

  • The Piperidine Ring: A saturated, six-membered heterocycle containing nitrogen.[3] It exhibits a plane of symmetry passing through the nitrogen and the C4 ring carbon, rendering the C2/C6 and C3/C5 pairs chemically equivalent.

  • The N-Alkyl Chain: A 4-carbon chain terminating in a hydroxyl group. Unlike the ring, this chain lacks internal symmetry, creating four distinct chemical environments defined by their proximity to the electronegative Nitrogen (amine) and Oxygen (alcohol) atoms.

Structurecluster_ringPiperidine Ring (Symmetrical)cluster_chainButyl Chain (Asymmetrical)NNitrogen (Amine)C1_primeC1'(α to N)N->C1_primeOHHydroxyl (Alcohol)C2_6C2 / C6(α to N)C2_6->NC3_5C3 / C5(β to N)C3_5->C2_6C4C4(γ to N)C4->C3_5C2_primeC2'C1_prime->C2_primeC3_primeC3'C2_prime->C3_primeC4_primeC4'(α to O)C3_prime->C4_primeC4_prime->OH

Figure 1: Structural connectivity and chemical environments.[3][4][5] Note the symmetry in the piperidine ring versus the linear progression of the butyl chain.

Part 2: Experimental Methodology

To ensure reproducibility and spectral resolution, the following protocol is recommended. This workflow prioritizes the separation of overlapping methylene signals.

Sample Preparation[2][6]
  • Solvent Selection:

    
     (Chloroform-d) is the standard choice (
    
    
    reference).
    • Note: If the sample is a salt (e.g., hydrochloride), use

      
       or 
      
      
      to ensure solubility, though this will shift signals (especially C-N carbons) due to solvent polarity and protonation effects.
  • Concentration:

    
     of analyte in 
    
    
    solvent. High concentration is vital for
    
    
    sensitivity.
  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1):

    
    . (Sufficient for methylene carbons; quaternary carbons are absent, reducing 
    
    
    concerns).
  • Scans (NS): 512–1024 (Required for high signal-to-noise ratio).

  • Spectral Width:

    
     (The molecule has no carbonyl or aromatic carbons).
    

WorkflowStartStart: Sample PrepSolventDissolve in CDCl3(Free Base) or D2O (Salt)Start->SolventAcquisitionAcquire 13C {1H} Decoupled(NS > 512)Solvent->AcquisitionProcessFourier Transform &Phase CorrectionAcquisition->ProcessValidationRun DEPT-135(Confirm all CH2)Process->ValidationAssignmentAssign Shifts viaReference DataValidation->Assignment

Figure 2: Experimental workflow for validating 4-(Piperidin-1-yl)butan-1-ol.

Part 3: Spectral Assignment & Analysis[4]

The assignment relies on the additivity of substituent effects . We utilize authoritative fragment data from N-butylpiperidine and 1-butanol to triangulate the shifts.

Predicted Chemical Shift Table ( )
Carbon IDEnvironmentTypePredicted Shift (

, ppm)
Diagnostic Logic
C4' Aliphatic Chain

-OH
62.5

1.0
Deshielded by Oxygen. Characteristic of primary alcohols (cf. 1-butanol C1).
C1' Aliphatic Chain

-N
59.0

1.0
Deshielded by Nitrogen. Similar to C1' in N-butylpiperidine.
C2/C6 Piperidine Ring

-N
54.5

0.5
Symmetrical. Alpha to ring Nitrogen. Slightly shielded relative to chain C1' due to ring constraints.
C3' Aliphatic Chain

30.5

1.0
Beta to Oxygen.[6] Inductive effect of OH persists but is weaker.
C2/C6 Piperidine Ring

26.0

0.5
Symmetrical. Beta to Nitrogen.[6] Typical piperidine "shoulder" signal.[6]
C4 Piperidine Ring

24.5

0.5
Gamma to Nitrogen.[6] Most shielded ring carbon.[6]
C2' Aliphatic Chain

24.0

1.0
Beta to Nitrogen, Gamma to Oxygen.[6] Often overlaps with Ring C4.[6]
Detailed Interpretation
  • The Oxygen Effect (C4'): The signal at

    
     is the furthest downfield (highest ppm). This is the "anchor" peak for the chain, corresponding to the carbon directly attached to the hydroxyl group.
    
  • The Nitrogen Cluster (C1', C2/C6): Three carbons are alpha to the nitrogen.

    • The chain alpha carbon (C1') typically resonates near

      
      .
      
    • The ring alpha carbons (C2/C6) appear slightly upfield at

      
       and will have double the intensity  of C1' due to symmetry (2 carbons vs 1).
      
  • The "Upfield" Region (20-30 ppm): This region contains the remaining methylene groups.

    • C3/C5 (Ring): High intensity signal at

      
      .[3]
      
    • C4 (Ring) & C2' (Chain): These signals often overlap near

      
      . High-resolution processing (Zero Filling) may be required to resolve them.
      

Part 4: Advanced Characterization Strategies

The DEPT-135 Diagnostic

This is the most powerful self-validating step for this specific molecule.

  • Protocol: Run a DEPT-135 experiment.

  • Expected Result: All signals should point DOWN (negative phase) or all UP, depending on phasing conventions.

  • Why?

    • 
       and 
      
      
      = Positive (Up).
    • 
       = Negative (Down).[6]
      
    • Since 4-(Piperidin-1-yl)butan-1-ol is composed entirely of secondary carbons (

      
      ) , the presence of any positive peak in DEPT-135 immediately indicates an impurity (e.g., unreacted methyl-containing starting material or solvent contamination).
      
pH and Salt Effects

In drug development, this compound is often handled as a hydrochloride salt.

  • Protonation Effect: Protonation of the nitrogen (formation of

    
    ) significantly shifts the alpha carbons.
    
    • Observation: Expect the C2/C6 (ring) and C1' (chain) signals to shift upfield (shielding) or move significantly relative to the free base due to the change in electron density and solvation shell.

    • Solvent Switch: If analyzing the salt in

      
      , referencing must be done carefully (often using an internal standard like methanol or dioxane, or relying on the instrument's lock frequency).
      

References

  • Piperidine Ring Shifts: Al-Rawi, J. M. A., et al. "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides."[4][7] Spectrochimica Acta Part A, Vol. 41, No. 12, 1985.[3][4]

  • Alcohol Chain Shifts: "C-13 NMR spectrum of butan-1-ol." Doc Brown's Chemistry, 2025.

  • General Chemical Shift Tables: "13C NMR Chemical Shifts." Oregon State University Chemistry, 2022.[6]

  • Compound Data: "4-(Piperidin-1-yl)butan-1-ol."[1][2] PubChem, National Library of Medicine.

Mass spectrometry fragmentation of 4-(Piperidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Title: In-Depth Technical Guide: Mass Spectrometry Fragmentation of 4-(Piperidin-1-yl)butan-1-ol

Executive Summary

This technical guide details the mass spectrometric behavior of 4-(Piperidin-1-yl)butan-1-ol (MW: 157.25 Da), a tertiary amine alcohol often utilized as a pharmacophore in synthetic medicinal chemistry.

For researchers and analytical scientists, the structural characterization of this molecule relies heavily on understanding the competition between the charge-localizing nitrogen atom and the labile hydroxyl group. This guide synthesizes Electron Ionization (EI) and Electrospray Ionization (ESI) pathways, establishing the N-methylene piperidinium ion (m/z 98) as the primary diagnostic fragment.

Physicochemical Context & Ionization Strategy

The fragmentation logic of 4-(Piperidin-1-yl)butan-1-ol is dictated by its two functional handles: the piperidine ring (a strong proton acceptor) and the primary alcohol (a site for elimination).

PropertyValueMS Implication
Formula C

H

NO
Odd mass (157 Da) indicates odd nitrogen count (Nitrogen Rule).
Basicity (pKa) ~10-11 (Piperidine)ESI(+): Highly responsive; forms stable [M+H]

at m/z 158.
Lability Primary AlcoholEI/ESI: Prone to thermal or collision-induced dehydration (M-18).
Derivatization -OH groupGC-MS: Silylation (TMS) recommended to prevent peak tailing and thermal degradation.

Strategic Insight:

  • For Quantitation (LC-MS/MS): Target the transition from the protonated precursor (m/z 158) to the dehydration product (m/z 140) or the ring fragment (m/z 98).

  • For Identification (GC-MS): Rely on the characteristic alpha-cleavage patterns described below.

Experimental Protocol: Self-Validating Workflows

To ensure reproducibility, the following protocols utilize internal consistency checks (e.g., signal stability, solvent blanks).

Workflow A: High-Resolution ESI-MS/MS (Direct Infusion)
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation of the tertiary amine.

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation [2M+H]

    
    ).
    
  • Flow Rate: 5-10 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20-40 V (Optimize to maximize m/z 158 without premature fragmentation).

    • Collision Energy (CID): Ramp 10–40 eV to observe the evolution of m/z 98.

Workflow B: GC-MS (EI, 70 eV)
  • Inlet Temp: 250°C.

  • Column: DB-5ms or equivalent (non-polar).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Injection: Split 10:1 (Amine peaks often broaden; split injection improves peak shape).

  • Validation Step: Check for m/z 139 (M-18). If m/z 139 > 10% of molecular ion in the unfragmented scan, lower the inlet temperature to reduce thermal dehydration.

Fragmentation Mechanisms (The Core)

The fragmentation is driven by the radical site initiation (EI) or charge-remote/charge-proximate fragmentation (ESI). The tertiary nitrogen is the "charge anchor."

Primary Pathway: Alpha-Cleavage (The Diagnostic Event)

In Electron Ionization, the radical cation forms preferentially on the nitrogen lone pair.[1] The most favorable bond scission occurs at the C-C bond adjacent to the nitrogen (alpha-cleavage).[1]

  • Ionization:

    
     (m/z 157).
    
  • Alpha-Cleavage (Exocyclic): The bond between the

    
    -methylene and 
    
    
    
    -methylene of the butyl chain breaks.
    • Mechanism: The radical on Nitrogen triggers homolytic cleavage of the C(

      
      )-C(
      
      
      
      ) bond.
    • Fragment: N-methylene piperidinium ion (

      
      ).
      
    • Mass: m/z 98.

    • Neutral Loss:

      
       (Hydroxypropyl radical, 59 Da).
      
    • Significance: This is typically the Base Peak (100%) in N-alkyl piperidines.[2]

Secondary Pathway: Ring Cleavage & Dehydration
  • Ring Alpha-Cleavage (m/z 84): Cleavage of the endocyclic C-C bond next to nitrogen, followed by hydrogen rearrangement and loss of an alkyl radical. This yields the tetrahydropyridinium ion (

    
    ).
    
  • Dehydration (m/z 139): Loss of water (

    
    ) from the alcohol tail.
    
    • Mechanism:[1][3][4] 1,4-elimination involving the hydroxyl group and a hydrogen from the alkyl chain.

    • Note: In ESI, this transition (158

      
       140) is dominant at low collision energies.
      

Visualization of Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the formation of the diagnostic m/z 98 ion.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 157 Alpha_Cleavage α-Cleavage (Exocyclic) (Dominant Pathway) M_Ion->Alpha_Cleavage Radical localization on N Dehydration Dehydration (M-18) m/z 139 M_Ion->Dehydration - H2O (Thermal/EI) Ring_Frag Ring Cleavage m/z 84 M_Ion->Ring_Frag Endocyclic Scission Base_Peak N-methylene piperidinium (Base Peak) m/z 98 Alpha_Cleavage->Base_Peak Loss of •(CH2)3OH (59 Da)

Figure 1: Mechanistic flow of 4-(Piperidin-1-yl)butan-1-ol fragmentation.[4][5] The green node represents the diagnostic base peak.

Diagnostic Ion Table

Use this table to validate your spectral data.

m/z (EI)Ion IdentityOrigin / MechanismRelative Abundance (Est.)
157

Molecular Ion (Stable due to cyclic amine)5 - 15%
156

Loss of

-hydrogen adjacent to N
1 - 5%
139

Dehydration (Thermal or EI induced)5 - 20%
98

Base Peak: Exocyclic

-cleavage
100%
84

Tetrahydropyridine (Ring cleavage)20 - 40%
55

Hydrocarbon fragment (Ring breakdown)10 - 30%

Experimental Workflow Diagram

This diagram outlines the decision matrix for analyzing this compound, ensuring data integrity.

Workflow Sample Sample Prep (Dilute in MeOH) Decision Target Analysis? Sample->Decision GCMS GC-MS (EI) Structural ID Decision->GCMS Unknown ID LCMS LC-MS/MS (ESI) Quantitation Decision->LCMS Bioanalysis Validation_GC Check m/z 139 (Thermal Control) GCMS->Validation_GC QC Step Validation_LC Monitor m/z 158->98 (Transition) LCMS->Validation_LC QC Step

Figure 2: Analytical workflow for structural validation and quantitation.

References

  • NIST Mass Spectrometry Data Center. "Piperidine Fragmentation Patterns." NIST Chemistry WebBook, SRD 69.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text validating Alpha-Cleavage mechanisms in amines).
  • Thermo Fisher Scientific. "Basics of LC-MS/MS: Ionization and Fragmentation." Technical Notes.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

The Piperidine Scaffold: A Technical Guide to Biological Activity and Drug Design

[1]

Executive Summary

The piperidine ring (hexahydropyridine) is a "privileged structure" in medicinal chemistry, appearing in over 20 classes of FDA-approved pharmaceuticals. Its ubiquity stems from its unique physicochemical properties: a distinct chair conformation that allows for precise spatial arrangement of substituents, and a secondary amine (pKa ~11) that serves as a critical hydrogen bond acceptor/donor and ionic interaction point at physiological pH.

This guide analyzes the biological activity of piperidine derivatives, focusing on Structure-Activity Relationships (SAR), validated synthesis protocols, and bioassay methodologies.[1]

Part 1: The Pharmacophore & Chemical Basis[3]

Conformational Dynamics

Unlike planar heterocycles (e.g., pyridine), piperidine exists predominantly in a chair conformation . This 3D structure is crucial for biological activity because it allows substituents to occupy defined axial or equatorial positions.

  • Equatorial Preference: Bulky substituents at C2, C3, or C4 preferentially adopt the equatorial position to minimize 1,3-diaxial interactions (A-value).

  • Binding Implications: This rigidity enables high-affinity "lock-and-key" or "induced fit" binding with protein pockets, as seen in the binding of Donepezil to the Acetylcholinesterase (AChE) gorge.

Acid-Base Properties

The piperidine nitrogen is highly basic (


  • Mechanism: This cation mimics the quaternary ammonium of acetylcholine (ACh) or the protonated amine of biogenic amines (dopamine, serotonin), allowing ionic bonding with conserved Aspartate (Asp) or Glutamate (Glu) residues in GPCRs and enzymes.

Part 2: Therapeutic Landscape

The versatility of the piperidine scaffold allows it to modulate diverse biological targets.[2]

Table 1: Comparative Analysis of Key Piperidine-Based Therapeutics

Drug NamePrimary TargetMechanism of ActionRole of Piperidine Ring
Donepezil Acetylcholinesterase (AChE)Reversible inhibitorProtonated N binds to the anionic sub-site (Trp86) of AChE; mimics Acetylcholine.
Fentanyl

-Opioid Receptor
AgonistThe piperidine ring acts as a rigid spacer, orienting the N-phenethyl and anilido groups for receptor activation.
Palbociclib CDK4/6Kinase InhibitorSolubilizing group; forms H-bonds within the ATP-binding pocket to improve selectivity.
Raloxifene Estrogen Receptor (ER)SERM (Modulator)The piperidine side chain acts as an "anti-estrogenic" switch by displacing Helix 12 of the ER.
Methylphenidate Dopamine Transporter (DAT)Reuptake InhibitorBlocks DAT, increasing synaptic dopamine; piperidine provides critical steric bulk and ionic binding.

Part 3: Structure-Activity Relationship (SAR)

To design novel derivatives, one must understand the functional zones of the scaffold.

SAR Visualization

The following diagram illustrates the strategic functionalization of the piperidine core.

PiperidineSARCorePiperidine Core(Chair Conformation)N1N1 Position(PK Modulator)Core->N1Solubility & Metabolism(e.g., Benzyl in Donepezil)C2C2/C6 Positions(Steric Gatekeepers)Core->C2Chirality & Selectivity(e.g., Methylphenidate)C4C4 Position(Pharmacophore Anchor)Core->C4Primary Binding Interaction(e.g., Fentanyl Aniline)N1_DetailProtonation Site (Ionic Bond)Metabolic Liability (N-dealkylation)N1->N1_DetailC4_DetailIdeal vector foraromatic systemsC4->C4_Detail

Figure 1: Functional zones of the piperidine scaffold. N1 controls pharmacokinetics and ionic binding; C4 is the primary vector for pharmacophores; C2/C6 control conformational rigidity.

Part 4: Experimental Protocols

Synthesis: Double Reductive Amination (DRA)

Objective: Synthesize N-substituted piperidines from 1,5-dicarbonyl compounds. This method is preferred for its atom economy and ability to form the ring and introduce the N-substituent in a single pot.

Reagents:

  • Glutaraldehyde (or substituted 1,5-dialdehyde).

  • Primary Amine (

    
    ).
    
  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) – preferred over 
    
    
    for lower toxicity and better selectivity.
  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF).

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in DCE (0.2 M). Add Glutaraldehyde (1.1 equiv) dropwise under

    
     atmosphere. Stir for 30 minutes at room temperature to allow di-imine/hemiaminal formation.
    
  • Reduction: Cool the mixture to 0°C. Add

    
     (3.0 equiv) portion-wise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: MeOH/DCM).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation:

  • 1H NMR: Look for the disappearance of aldehyde protons (~9-10 ppm) and the appearance of piperidine ring protons (multiplets at 1.5–3.0 ppm).

Bioassay: AChE Inhibition (Ellman’s Method)

Objective: Quantify the biological activity of synthesized piperidine derivatives against Acetylcholinesterase (AChE).[3] This is the gold-standard assay for Alzheimer's drug discovery.

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[4][5] Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.

Materials:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: AChE (from Electrophorus electricus, 0.03 U/mL).

  • Control: Donepezil (Positive control).

Protocol:

  • Preparation: Dissolve test compounds in DMSO (final concentration <1% in assay). Prepare serial dilutions (

    
     to 
    
    
    M).
  • Incubation: In a 96-well plate, add:

    • 140 µL Phosphate Buffer.

    • 20 µL Enzyme solution.[6]

    • 20 µL Test compound solution.

    • Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL DTNB and 10 µL ATCh.

  • Measurement: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine the velocity (

    
    ) of the reaction (slope of Abs vs. Time). Calculate % Inhibition:
    
    
    
    Plot log[Concentration] vs. % Inhibition to determine
    
    
    .

Part 5: Mechanism of Action (Cholinergic Pathway)

The following diagram details how piperidine-based inhibitors (like Donepezil) function within the synaptic cleft to treat neurodegenerative decline.

AChE_Pathwaycluster_cleftSynaptic ActivityNeuron_PrePresynaptic Neuron(Release Site)AChAcetylcholine (ACh)Neuron_Pre->AChReleaseSynapseSynaptic CleftACh->SynapseAChEAcetylcholinesterase (AChE)(Degradation Enzyme)Synapse->AChEHydrolysis RiskReceptorPost-Synaptic Receptors(Nicotinic/Muscarinic)Synapse->ReceptorBindingDegradationCholine + Acetate(Inactive)AChE->DegradationNormal FunctionPiperidinePiperidine Inhibitor(e.g., Donepezil)Piperidine->AChEBLOCKS(High Affinity Binding)SignalCognitive Signal(Memory/Learning)Receptor->SignalActivation

Figure 2: Mechanism of Action for Piperidine-based AChE Inhibitors. By blocking the catalytic site of AChE, the inhibitor prevents the breakdown of Acetylcholine, increasing its concentration in the synapse and enhancing cholinergic signaling.

References

  • Review of Piperidine Pharmacophores: Goel, R., et al. (2023).[7] "Piperidine: A Privileged Scaffold in Drug Discovery."

  • Synthesis Protocols (Reductive Amination): Matassini, C., et al. (2020).[8] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines."

  • Ellman's Assay Methodology: Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." (Classic Protocol Reference)

  • Anticancer Mechanisms: Rather, R. A., & Bhagat, M. (2018).[9] "Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities."

  • Donepezil Binding Mode: Cheung, J., et al. (2012). "Structures of Human Acetylcholinesterase in Complex with Pharmacologically Important Ligands."

Technical Guide: Solubility Profile and Physicochemical Characterization of 4-(Piperidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperidin-1-yl)butan-1-ol (CAS 4672-11-1) is a critical bifunctional intermediate featuring a tertiary amine (piperidine ring) and a primary hydroxyl group connected by a butyl chain. Its solubility profile is dominated by this amphiphilic nature, exhibiting pH-dependent solubility in aqueous media and broad miscibility in polar organic solvents.

This guide provides a comprehensive technical analysis of the compound's solvation thermodynamics, predicted solubility data, and standardized experimental protocols for validating these parameters in a laboratory setting.

Physicochemical Identity & Properties[1][2][3][4][5][6]

Understanding the structural determinants of solubility is a prerequisite for experimental design. The piperidine nitrogen provides a basic center (pKa ~10.1–10.5), rendering the molecule highly soluble in acidic media due to ionization, while the butyl chain adds lipophilicity (LogP ~1.1), facilitating solubility in organic solvents.

Table 1: Core Physicochemical Constants
PropertyValue / DescriptorSource/Method
Chemical Name 4-(Piperidin-1-yl)butan-1-olIUPAC
CAS Registry Number 4672-11-1Chemical Abstracts
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol Calculated
Physical State Liquid (at 25°C)Experimental [1]
Boiling Point ~244.6°C (at 760 mmHg)Predicted [2]
Density 0.949 g/cm³Predicted [2]
pKa (Basic N) 10.3 ± 0.5Predicted (Base Strength)
LogP (Octanol/Water) 1.18Calculated (XLogP3) [3]
H-Bond Donors 1 (Hydroxyl)Structure Analysis
H-Bond Acceptors 2 (Nitrogen, Oxygen)Structure Analysis

Solubility Profile

Aqueous Solubility & pH Dependence

The solubility of 4-(Piperidin-1-yl)butan-1-ol is governed by the ionization state of the piperidine nitrogen.

  • pH < pKa (Acidic): The nitrogen is protonated (

    
    ). The ionic species is highly hydrophilic, resulting in miscibility  or very high solubility (>100 mg/mL) in water and aqueous buffers (pH 1–7).
    
  • pH > pKa (Basic): The molecule exists as a free base. While the hydroxyl group supports water solubility via hydrogen bonding, the butyl chain and piperidine ring introduce hydrophobicity. The free base is expected to be moderately soluble but may exhibit phase separation at high concentrations in highly alkaline media.

Organic Solvent Compatibility

The compound's amphiphilic structure (LogP ~1.1) allows for excellent solubility in a range of organic solvents.

Solvent ClassRepresentative SolventSolubility PredictionMechanistic Rationale
Alcohols Methanol, EthanolMiscible H-bonding match (Donor/Acceptor).
Chlorinated Dichloromethane (DCM)High Dipole-dipole interactions; standard for extraction.
Polar Aprotic DMSO, DMFHigh Strong solvation of polar functional groups.
Ethers THF, Diethyl EtherModerate to High Good compatibility with the butyl/piperidine lipophile.
Alkanes Hexane, HeptaneLow to Moderate Polarity mismatch; likely phase separation at low temp.
Mechanistic Visualization

The following diagram illustrates the solvation mechanisms switching between hydrogen bonding in neutral media and ionic solvation in acidic media.

SolvationMechanism cluster_neutral Neutral pH (Free Base) cluster_acidic Acidic pH (Salt Formation) Node1 Free Base Form (Uncharged) Node2 Solvation via H-Bonding (OH group) Node1->Node2 Node3 Limited Water Solubility (Hydrophobic Effect) Node1->Node3 Node4 Protonated Form (Cationic R3NH+) Node1->Node4 + H+ (Acid) Node5 Ion-Dipole Interactions Node4->Node5 Node6 High Water Solubility Node5->Node6

Figure 1: Mechanistic switch between hydrophobic-limited solvation and ionic solvation based on pH.

Experimental Protocols for Solubility Determination

Since exact solubility values can vary by synthesis batch (purity/polymorphs), researchers must validate data empirically. Below are the two industry-standard protocols adapted for this amino-alcohol.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent at a fixed temperature (e.g., 25°C).

Reagents:

  • Test Compound: 4-(Piperidin-1-yl)butan-1-ol (>98% purity).

  • Solvent: HPLC grade Water, Buffer (pH 7.4), or 1-Octanol.

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.

Workflow:

  • Saturation: Add excess compound (approx. 50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24–48 hours to ensure equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Dilute the supernatant and analyze via HPLC.

    • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD/MS (recommended).

  • Calculation:

    
    
    
Protocol B: pH-Solubility Profile (Potentiometric Titration)

Objective: Determine the intrinsic solubility (


) and solubility at varying pH.

Workflow:

  • Prepare a supersaturated solution of the compound in 0.1 M HCl.

  • Titrate slowly with 0.1 M NaOH while monitoring turbidity (using a dip-probe or nephelometer).

  • Record the pH at which precipitation (cloud point) occurs.

  • Plot Concentration vs. pH precipitation point.

Workflow Visualization

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis Start Start: Solubility Determination Step1 Add Excess Solid to Solvent Start->Step1 Step2 Agitate (24-48h @ 25°C) Step1->Step2 Step3 Phase Separation (Centrifuge/Filter) Step2->Step3 Step4 Quantify Supernatant (LC-MS / HPLC-CAD) Step3->Step4 Result Calculate Solubility (mg/mL) Step4->Result

Figure 2: Standardized workflow for equilibrium solubility determination.

Handling, Stability, and Safety

Hygroscopicity

As an amino alcohol, 4-(Piperidin-1-yl)butan-1-ol is likely hygroscopic .

  • Risk: Absorption of atmospheric moisture can alter the effective molecular weight and degrade catalytic performance in subsequent reactions.

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen) in tightly sealed containers.

Safety (GHS Classification)

Based on structural analogs (e.g., piperidine, amino alcohols) [4]:

  • Skin/Eye Irritation: Likely Category 2 (Skin) and Category 2A/1 (Eye) due to basicity.

  • Handling: Wear chemical-resistant gloves (Nitrile) and safety goggles. Work in a fume hood to avoid inhaling vapors.

References

  • PubChem. (2025).[1][2] Compound Summary: 4-(Piperidin-1-yl)butan-1-ol (CID 418943).[1] National Library of Medicine. Retrieved from [Link]

  • Cheng, T. et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. (Methodology utilized for LogP prediction).

Sources

Technical Whitepaper: 4-(Piperidin-1-yl)butan-1-ol as a Strategic Linker in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical utility, synthesis, and medicinal chemistry applications of 4-(Piperidin-1-yl)butan-1-ol (CAS 4672-11-1).

Executive Summary

4-(Piperidin-1-yl)butan-1-ol is a bifunctional building block characterized by a tertiary amine (piperidine) connected via a flexible four-carbon alkyl chain to a primary alcohol. In drug discovery, this molecule serves as a critical "linker-pharmacophore" hybrid. It is extensively employed to construct ligands for Sigma-1 receptors , Acetylcholinesterase (AChE) inhibitors , and GPCR antagonists (e.g., 5-HT, Dopamine). Its primary utility lies in its ability to be converted into electrophilic species (alkyl halides) that facilitate the attachment of the piperidine "head group" to various aromatic "tail" moieties, spanning the binding pockets of complex biological targets.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 4-(Piperidin-1-yl)butan-1-ol
CAS Number 4672-11-1
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~105–110 °C (at 0.5 mmHg)
pKa (Calc) ~10.1 (Piperidine nitrogen)
Solubility Miscible with ethanol, DCM, chloroform; soluble in water (pH dependent)
Structural Analysis

The molecule features two distinct reactive centers:[1]

  • Nucleophilic/Basic Center: The piperidine nitrogen is a tertiary amine, protonatable at physiological pH, often serving as the primary cation-pi interaction site in receptor binding.

  • Nucleophilic/Electrophilic Precursor: The primary alcohol is a handle for esterification or conversion to a leaving group (mesylate, tosylate, halide) for alkylation reactions.

Core Applications in Medicinal Chemistry

Sigma-1 Receptor Ligand Design

The N-alkyl-piperidine motif is a privileged structure for Sigma-1 receptor (


R) ligands. These receptors are targets for neuroprotective, antipsychotic, and analgesic drugs.
  • Mechanism: The piperidine nitrogen forms a salt bridge with Glu172 in the

    
    R binding pocket.[2] The butyl chain acts as a hydrophobic spacer, positioning an aromatic group (attached via the alcohol) into a hydrophobic sub-pocket.
    
  • Example: Synthesis of PPBP (4-phenyl-1-(4-phenylbutyl)piperidine) analogs often proceeds via the activated derivative of this alcohol.

GPCR Antagonists (Serotonin/Dopamine)

In the development of 5-HT2A and D2 antagonists, the "pharmacophore" is often split into a "head" (piperidine/piperazine) and a "tail" (heterocycle).

  • Role: 4-(Piperidin-1-yl)butan-1-ol provides the optimal chain length (C4) to span the distance between the orthosteric binding site (aspartate residue) and secondary binding pockets.

  • Synthesis Strategy: The alcohol is converted to a chloride and used to alkylate benzisoxazoles or quinolinones.

Acetylcholinesterase (AChE) Inhibitors

Dual-binding site AChE inhibitors often link a catalytic site ligand (like tacrine or donepezil fragment) to a peripheral site ligand. The 4-carbon piperidine chain mimics the spacer found in potent inhibitors, allowing the molecule to span the enzyme's active gorge.

Synthetic Pathways & Experimental Protocols

Synthesis of the Core: 4-(Piperidin-1-yl)butan-1-ol

Note: Direct alkylation of piperidine with 4-chlorobutan-1-ol is often plagued by the cyclization of the halo-alcohol to tetrahydrofuran (THF). The amide reduction route is superior for reliability.

Protocol: Amide Reduction Route

  • Step A (Amidation): React Piperidine (1.0 eq) with

    
    -Butyrolactone  (1.0 eq) (neat or in toluene, reflux) to form 1-(4-hydroxybutanoyl)piperidine .
    
    • Observation: This ring-opening reaction is quantitative and avoids halide handling.

  • Step B (Reduction):

    • Suspend LiAlH

      
        (1.5 eq) in dry THF under 
      
      
      
      at 0°C.
    • Add the amide (from Step A) dropwise.

    • Reflux for 4–6 hours.[3][4]

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Purification: Distillation under reduced pressure.[3][5][4]

Critical Transformation: Conversion to Alkyl Chloride

The most common application of this alcohol is converting it to 1-(4-chlorobutyl)piperidine hydrochloride , a potent alkylating agent ("The Warhead").

Protocol: Thionyl Chloride Deoxychlorination

  • Reagents: 4-(Piperidin-1-yl)butan-1-ol (10 mmol), Thionyl Chloride (

    
    , 12 mmol), DCM (20 mL).
    
  • Procedure:

    • Dissolve the alcohol in anhydrous DCM and cool to 0°C.

    • Add

      
       dropwise (Caution: 
      
      
      
      and
      
      
      gas evolution).
    • Allow to warm to room temperature and reflux for 2 hours.

    • Workup: Evaporate solvent and excess

      
       in vacuo.
      
    • Product: The residue is the hydrochloride salt of the alkyl chloride. It is hygroscopic and vesicant-like; store under argon or use immediately.

    • Usage: To use, dissolve in solvent (e.g., DMF), add the nucleophile (e.g., a phenol), and add excess base (

      
      ) to liberate the free amine in situ.
      

Visualizations

Diagram 1: Synthetic Workflow (The "Linker" Strategy)

This diagram illustrates the generation of the alcohol and its activation for drug synthesis.

SynthesisWorkflow Butyrolactone gamma-Butyrolactone (Precursor) Amide Intermediate Amide 1-(4-hydroxybutanoyl)piperidine Butyrolactone->Amide Neat, Reflux (Ring Opening) Piperidine Piperidine Piperidine->Amide Neat, Reflux (Ring Opening) TargetAlcohol TARGET ALCOHOL 4-(Piperidin-1-yl)butan-1-ol (CAS 4672-11-1) Amide->TargetAlcohol LiAlH4 Reduction (THF, Reflux) Chloride ACTIVATED LINKER 1-(4-chlorobutyl)piperidine (Electrophile) TargetAlcohol->Chloride SOCl2 (Deoxychlorination) Drug FINAL DRUG LIGAND (e.g., Sigma-1 Agonist) Chloride->Drug + Ar-OH / Ar-NH2 (Base, Alkylation)

Caption: Step-wise synthesis of the target linker and its conversion into an electrophilic "warhead" for medicinal chemistry.

Diagram 2: Pharmacophore Mapping (Sigma-1 Receptor)

How the 4-(piperidin-1-yl)butyl moiety fits into a receptor binding site.

Pharmacophore AnionicSite Receptor Anionic Site (Glu172) HydrophobicPocket Hydrophobic Pocket PiperidineN Piperidine Nitrogen (Protonated) PiperidineN->AnionicSite Ionic Bond / Salt Bridge ButylChain Butyl Linker (C4 Spacer) PiperidineN->ButylChain ButylChain->HydrophobicPocket Van der Waals AromaticTail Aromatic Tail (Attached via Alcohol) ButylChain->AromaticTail

Caption: Pharmacophore model showing the critical role of the piperidine nitrogen and butyl spacer in receptor binding.

Safety & Handling

  • Toxicity: Piperidine derivatives are generally irritants. The activated alkyl chloride derivative (1-(4-chlorobutyl)piperidine) acts as a nitrogen mustard analog (monofunctional) and is a potential vesicant and alkylating agent .

  • Handling:

    • Always handle the chloride salt in a fume hood.

    • Avoid skin contact; it can cause delayed burns.

    • Neutralization: Quench alkyl chloride residues with 10% aqueous ammonia or ethanolic KOH to destroy the alkylating potential.

References

  • Synthesis of Piperidine Alcohols: Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Sigma-1 Receptor Ligands." (Generalized reference for class).

  • Reaction Mechanism (SOCl2): Master Organic Chemistry. "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi." Link

  • Sigma Receptor Ligands: National Institutes of Health (PubMed). "Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo."[6] Link

  • Chemical Data: PubChem. "4-(Piperidin-1-yl)butan-1-ol | C9H19NO." Link

  • General Synthesis of Amino-Alcohols:Journal of the American Chemical Society. "Reduction of Amides with Lithium Aluminum Hydride." (Classic methodology grounding).

Sources

Technical Whitepaper: The Piperidine Alcohol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

From Alkaloid Origins to High-Fidelity Pharmacophores

Executive Summary

The piperidine alcohol (piperidinol) moiety represents a cornerstone in medicinal chemistry, serving as a versatile scaffold in the synthesis of antihistamines, antipsychotics, and analgesics. This guide analyzes the structural evolution of piperidinols, transitioning from early alkaloid isolation to the rational design of blockbuster therapeutics like Fexofenadine and Haloperidol . It provides validated synthetic protocols and examines the stereochemical nuances that dictate receptor binding affinity.

Structural Fundamentals & Stereochemical Dynamics

The piperidine alcohol scaffold consists of a saturated six-membered nitrogenous ring substituted with a hydroxyl group. The position of the hydroxyl group (C3 vs. C4) and the ring conformation (Chair vs. Boat) are critical determinants of pharmacological activity.

Conformational Anchoring

In solution, the piperidine ring predominantly adopts a chair conformation to minimize torsional strain.

  • 4-Piperidinols: The hydroxyl group at the C4 position typically prefers the equatorial orientation to avoid 1,3-diaxial interactions, although bulky substituents at the nitrogen (N1) or C4 position can shift this equilibrium.

  • 3-Piperidinols: These possess two chiral centers (if N is substituted), leading to cis and trans diastereomers. The trans isomer is often thermodynamically favored, but the cis isomer is frequently the bioactive pharmacophore in specific cholinergic ligands.

The "Pharmacophore Chameleon"

The piperidinol motif acts as a "chameleon" in drug design:

  • H-Bond Donor/Acceptor: The -OH group engages in critical hydrogen bonding with receptor residues (e.g., Serine or Aspartate in GPCRs).

  • pKa Modulation: The piperidine nitrogen (typically pKa ~10-11) is protonated at physiological pH, forming a salt bridge. The proximity of the electronegative oxygen (in 3-piperidinols) can inductively lower this pKa, altering bioavailability and blood-brain barrier penetration.

Historical Evolution: Serendipity and Rational Design

The history of piperidine alcohols is defined by two distinct eras: the optimization of opioid templates and the "active metabolite" revolution.

The Janssen Era: Rational Optimization (1958)

In the late 1950s, Paul Janssen sought to improve upon the analgesic pethidine (meperidine). By extending the carbon chain and introducing a butyrophenone group, his team synthesized Haloperidol (R1625).[1]

  • Key Structural Feature: A 4-(4-chlorophenyl)-4-hydroxypiperidine core.

  • Outcome: This discovery marked the birth of the butyrophenone class of antipsychotics, proving that the 4-piperidinol scaffold could serve as a rigid anchor for dopamine D2 receptor antagonism [1][2].

The Terfenadine Lesson: Metabolic Discovery (1990s)

The transition from Terfenadine (Seldane) to Fexofenadine (Allegra) is the definitive case study in piperidine alcohol safety.

  • The Problem: Terfenadine, a prodrug, caused fatal cardiac arrhythmias (Torsades de Pointes) by inhibiting the hERG potassium channel when its metabolism was blocked (e.g., by ketoconazole or grapefruit juice).

  • The Discovery: Researchers identified that CYP3A4 oxidizes one of the tert-butyl methyl groups of Terfenadine into a carboxylic acid. This metabolite, Fexofenadine , retained H1-antihistamine activity but lost hERG affinity due to its zwitterionic nature [3][4].

Visualization: The Metabolic Safety Switch

The following diagram illustrates the critical oxidation pathway that salvages the therapeutic value of the scaffold.

TerfenadineMetabolism Terfenadine Terfenadine (Prodrug / hERG Blocker) CYP3A4 CYP3A4 (Liver Microsomes) Terfenadine->CYP3A4 Oxidation Intermediate Hydroxy-Terfenadine (Transient) CYP3A4->Intermediate Fexofenadine Fexofenadine (Active Metabolite / Safe) Intermediate->Fexofenadine Further Oxidation

Figure 1: The CYP3A4-mediated oxidation of Terfenadine to Fexofenadine, eliminating cardiotoxicity while retaining efficacy.[2][3]

Synthetic Methodologies

Two primary protocols dominate the synthesis of piperidine alcohols: the reduction of piperidones (for simple alcohols) and Grignard additions (for quaternary carbon centers).

Protocol A: Synthesis of N-Boc-4-Hydroxypiperidine

Target: General intermediate for linker chemistry.

Mechanism: Hydride transfer from borohydride to the ketone carbonyl.

Step-by-Step Protocol:

  • Freebasing: Dissolve 4-piperidone monohydrate HCl (10.0 g) in water. Add liquid ammonia or 20% NaOH until pH > 11. Extract the free amine into toluene and dry over anhydrous MgSO₄. Filter and concentrate.

  • Reduction: Dissolve the residue in Methanol (MeOH). Cool to 0°C.

  • Addition: Slowly add Sodium Borohydride (NaBH₄) (1.1 eq) portion-wise. Caution: Gas evolution (H₂).

  • Reflux: Heat to reflux for 1 hour to ensure completion. Monitor by TLC (System: DCM/MeOH 9:1; Stain: Ninhydrin).

  • Protection (One-Pot): Cool to room temperature. Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and Na₂CO₃ directly to the methanolic solution. Stir for 2 hours.

  • Workup: Evaporate MeOH. Resuspend in water/Ethyl Acetate. Wash organic layer with brine.

  • Crystallization: Recrystallize from n-hexane to yield white crystals (>90% yield).

Validation Check:

  • NMR: Look for the multiplet at ~3.8 ppm (CH-OH) and the disappearance of the ketone carbonyl signal (~208 ppm in C13).

  • Source: Adapted from industrial synthesis patents [5].

Protocol B: Grignard Synthesis of 4-Aryl-4-Piperidinols

Target: Haloperidol/Loperamide-type scaffolds.

Mechanism: Nucleophilic attack of an organomagnesium reagent on the ketone, forming a quaternary center with an axial hydroxyl group (kinetically favored).

GrignardSynthesis Start N-Benzyl-4-Piperidone Intermediate Magnesium Alkoxide Complex Start->Intermediate Nucleophilic Attack (-78°C to RT) Reagent Aryl-MgBr / THF (Grignard Reagent) Reagent->Intermediate Quench NH4Cl (aq) Hydrolysis Intermediate->Quench Product N-Benzyl-4-Aryl-4-Hydroxypiperidine Quench->Product Workup & Purification

Figure 2: Workflow for the generation of quaternary 4-piperidinols via Grignard addition.

Critical Control Points:

  • Protection: The Nitrogen must be protected (Benzyl or Boc) to prevent the Grignard reagent from acting as a base and deprotonating the amine (though tertiary amines are generally safe, secondary amines are not).

  • Temperature: Addition at 0°C or lower minimizes side reactions (e.g., enolization).

Comparative Data: Piperidinol Derivatives in Therapeutics[4][5]

The following table summarizes key drugs containing the piperidine alcohol motif, highlighting the structural role of the hydroxyl group.

Drug NameClassPiperidinol TypeRole of -OH GroupDiscovery Origin
Haloperidol Antipsychotic4-Aryl-4-piperidinolHydrogen bonding in D2 receptor pocketRational Design (Janssen) [1]
Fexofenadine Antihistamine4-substituted piperidine*Part of zwitterionic tail (solubility/safety)Active Metabolite [3]
Paroxetine SSRI3-substituted piperidine(Precursor) Reduced to form chiral linkerRational Optimization
Loperamide Antidiarrheal4-Aryl-4-piperidinolMimics opiate pharmacophore without CNS entryStructural Analoging

*Note: In Fexofenadine, the OH is on the piperidine substituent chain, but the metabolic logic remains relevant to the scaffold's evolution.

References

  • American Chemical Society. (2019). Haloperidol Discovery by Paul Janssen. ACS.org. [Link]

  • Granger, B., & Albu, S. (2005).[4] The Haloperidol Story. Annals of Clinical Psychiatry. [Link]

  • Pratt, C., et al. (2020). Off-target effects of drugs: The Terfenadine Story. Chem Help ASAP / YouTube. [Link]

  • Google Patents. (2013). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • National Institutes of Health (NIH). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

Sources

Strategic Sourcing and Quality Assurance Guide: 4-(Piperidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperidin-1-yl)butan-1-ol (CAS: 4672-11-1 ) is a critical tertiary amine alcohol intermediate used extensively in the synthesis of pharmaceuticals, particularly in the development of neuroactive agents (e.g., sigma receptor ligands), antihistamines, and antispasmodics.[1][2]

This guide addresses the technical challenges associated with sourcing this compound. Unlike commodity chemicals, the quality of 4-(Piperidin-1-yl)butan-1-ol varies significantly between suppliers due to differences in synthetic routes and purification capabilities. This document provides a robust framework for supplier evaluation, impurity profiling, and quality control (QC) to ensure downstream experimental integrity.

Chemical Profile and Criticality

To effectively evaluate suppliers, one must understand the molecule's intrinsic properties and potential failure modes.

PropertySpecification
IUPAC Name 4-(Piperidin-1-yl)butan-1-ol
CAS Number 4672-11-1
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Appearance Colorless to pale yellow liquid (often hygroscopic)
Boiling Point ~102–104 °C at 12 mmHg (Lit.)[1][3][4]
Solubility Soluble in alcohols, chloroform, DCM; moderately soluble in water.
Key Functional Groups Tertiary amine (basic, nucleophilic), Primary alcohol (nucleophilic).
Synthetic Origin and Impurity Risks

The most common industrial synthesis involves the nucleophilic substitution of 4-chloro-1-butanol (or tetrahydrofuran ring-opening) with piperidine . Understanding this pathway is essential for anticipating impurities.

SynthesisPath cluster_inputs Starting Materials Piperidine Piperidine (Nucleophile) Intermediate Transition State (SN2 Reaction) Piperidine->Intermediate Chlorobutanol 4-Chloro-1-butanol (Electrophile) Chlorobutanol->Intermediate Product 4-(Piperidin-1-yl)butan-1-ol (Target) Intermediate->Product Impurity1 Impurity A: Residual Piperidine Intermediate->Impurity1 Incomplete Conv. Impurity2 Impurity B: O-Alkylated Byproducts Intermediate->Impurity2 Side Rxn

Figure 1: Primary synthetic pathway and potential impurity generation. High-quality suppliers strictly control stoichiometry to minimize residual piperidine.

Supplier Landscape and Evaluation

The market for CAS 4672-11-1 is split between catalog suppliers (re-packagers) and original manufacturers.

Tiered Supplier Categorization
TierSupplier TypeTypical ScaleProsCons
Tier 1 Global Catalogs (e.g., Sigma-Aldrich/Merck, TCI, Enamine)mg – 100gHigh reliability, standardized COA, fast shipping.Higher cost/gram, rarely offer bulk customization.
Tier 2 Specialized Building Block Vendors (e.g., Combi-Blocks, Fluorochem, Ambeed)1g – 1kgGood balance of price and quality, often have stock.Variable batch-to-batch consistency.
Tier 3 Bulk Manufacturers (e.g., Dayang Chem, Custom CROs)>1kgLowest cost, custom specs available.Long lead times, requires rigorous internal QC validation.
Sourcing Strategy: The "Golden Sample" Protocol

Do not commit to a bulk purchase (>1kg) without a pre-shipment sample.

  • Request 5g Sample: Test for appearance (should not be dark brown) and water content.

  • Verify CAS: Ensure the vendor is not supplying the isomer 4-(piperidin-4-yl)butan-1-ol (CAS 199475-41-7), which is structurally distinct but often confused in database searches.

  • Ask for Method of Synthesis (MOS): A transparent supplier will disclose if they use the 4-chlorobutanol route or the reduction of 4-(piperidin-1-yl)butanoic acid. The latter often yields higher purity.

Quality Control (QC) & Characterization

Trusting a Certificate of Analysis (CoA) blindly is a critical error in drug development. Implement this self-validating QC workflow upon receipt of material.

The Validation Workflow

QC_Workflow Receipt Material Receipt (Check CAS: 4672-11-1) Visual Visual Inspection (Colorless Liquid?) Receipt->Visual NMR 1H NMR (CDCl3) Identity & Organic Impurities Visual->NMR GCMS GC-MS Purity & Volatiles Visual->GCMS KF Karl Fischer Titration Water Content Visual->KF Decision Compliance Check NMR->Decision GCMS->Decision KF->Decision Approve Release for Synthesis Decision->Approve Pass Reject Quarantine / Return Decision->Reject Fail

Figure 2: Incoming Goods Quality Control (IGQC) Decision Matrix.

Critical Analytical Parameters
  • ¹H NMR (Proton NMR):

    • Diagnostic Peaks: Look for the triplet at ~3.55 ppm (CH₂-OH) and the multiplet at ~2.4 ppm (CH₂-N).

    • Impurity Check: Sharp singlet at ~7.26 ppm (CHCl₃) is standard, but look for broad peaks >8 ppm indicating ammonium salts if the free base was not fully neutralized.

  • GC-MS:

    • Purity Threshold: Acceptable >97% (Area %).

    • Watchlist: Piperidine (m/z 85) elutes early. 4-chlorobutanol (if used) may appear if purification was poor.

  • Karl Fischer (KF):

    • Requirement: <0.5% water.

    • Reasoning: The hydroxyl group and tertiary amine make this molecule hygroscopic. Excess water will quench sensitive reagents (e.g., acid chlorides, isocyanates) in subsequent steps.

Handling and Stability

This compound acts as both a base and a nucleophile. Proper handling is non-negotiable to maintain integrity.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The amine functionality is prone to N-oxidation if exposed to air over long periods.

  • Hygroscopicity: Always re-seal containers with Parafilm or store in a desiccator.

  • Safety:

    • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5]

    • PPE:[6] Wear nitrile gloves and safety goggles. Work in a fume hood due to the characteristic amine odor.

References

  • PubChem. (n.d.).[1][3] 4-(Piperidin-1-yl)butan-1-ol (Compound).[1][2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[4] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[4] [Link]

Sources

Methodological & Application

Application Note: Use of 4-(Piperidin-1-yl)butan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperidin-1-yl)butan-1-ol is a bifunctional heterocyclic building block widely utilized in medicinal chemistry to introduce the N-butylpiperidine pharmacophore. This structural motif is critical in the development of antihistamines, sigma receptor ligands, and neuroactive compounds.

This guide details the synthesis of the core alcohol, its activation into the electrophilic chloride (a nitrogen mustard analog), and its application in coupling reactions. Crucially, this note addresses the thermodynamic instability of the activated free base, which is prone to rapid intramolecular cyclization, providing protocols to stabilize the reactive intermediate as the hydrochloride salt.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
Chemical Name 4-(Piperidin-1-yl)butan-1-ol
CAS Number 4672-11-1
Molecular Formula C

H

NO
Molecular Weight 157.26 g/mol
Structure Piperidine ring attached to a 4-hydroxybutyl chain at the nitrogen.[1]
Key Functionality Tertiary Amine (Nucleophilic/Basic) + Primary Alcohol (Nucleophilic)
pKa ~10.1 (Piperidine nitrogen)
Solubility Soluble in Ethanol, DCM, Chloroform; Moderate solubility in Water.

Synthesis of 4-(Piperidin-1-yl)butan-1-ol

The most robust route to this intermediate is the direct alkylation of piperidine with 4-chlorobutan-1-ol. This method avoids the use of expensive reducing agents required for acid/ester precursors.

Protocol A: N-Alkylation of Piperidine

Objective: Synthesis of 4-(Piperidin-1-yl)butan-1-ol from commercially available starting materials.

Reagents:

  • Piperidine (1.0 equiv)[2]

  • 4-Chlorobutan-1-ol (1.1 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv, anhydrous)
  • Potassium Iodide (KI) (0.1 equiv, catalytic)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend K

    
    CO
    
    
    
    (27.6 g, 200 mmol) and KI (1.66 g, 10 mmol) in dry Acetonitrile (150 mL).
  • Addition: Add Piperidine (8.5 g, 100 mmol) to the suspension. Then, add 4-Chlorobutan-1-ol (12.0 g, 110 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM). The spot for piperidine (low R

    
    ) should disappear.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (KCl/K

      
      CO
      
      
      
      ) and wash the pad with acetonitrile.
    • Concentrate the filtrate under reduced pressure to yield a viscous oil.

  • Purification: Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL) to remove unreacted chloro-alcohol and inorganic traces. Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
    • Optional: Distillation under high vacuum (bp ~110-115 °C at 0.5 mmHg) yields the pure colorless oil.

Activation: Conversion to 1-(4-Chlorobutyl)piperidine HCl

To use this molecule as a building block for attaching the piperidine moiety to other scaffolds (e.g., phenols, indoles), the alcohol must be converted to a leaving group. The chloride is the standard choice, but stability is the critical factor .

Expert Insight: The Cyclization Trap

The free base of 1-(4-chlorobutyl)piperidine is thermodynamically unstable. The tertiary amine nitrogen can perform an intramolecular nucleophilic attack on the terminal carbon (bearing the chloride), forming a quaternary Azoniaspiro[4.5]decane salt. This reaction is irreversible and destroys the alkylating potential of the reagent.[3]

  • Solution: Always isolate and store the product as the Hydrochloride (HCl) salt . The protonated nitrogen cannot act as a nucleophile, preventing cyclization.

Protocol B: Chlorination with Thionyl Chloride

Objective: Preparation of stable 1-(4-chlorobutyl)piperidine hydrochloride.

Reagents:

  • 4-(Piperidin-1-yl)butan-1-ol (from Protocol A)

  • Thionyl Chloride (SOCl

    
    ) (1.5 equiv)
    
  • Solvent: Chloroform (CHCl

    
    ) or Dichloromethane (DCM)
    

Step-by-Step Procedure:

  • Setup: Dissolve 4-(Piperidin-1-yl)butan-1-ol (15.7 g, 100 mmol) in dry CHCl

    
     (100 mL) in a round-bottom flask. Place in an ice bath (0 °C).
    
  • Addition: Add Thionyl Chloride (11.0 mL, 150 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO

    
    , HCl).
    
  • Reaction: Remove the ice bath and heat the mixture to reflux for 2–3 hours.

  • Isolation (Critical):

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Add fresh Ethanol (50 mL) and concentrate again (to remove traces of SOCl

      
       as the ethyl ester/sulfite).
      
    • Crystallization: Triturate the solid residue with Acetone or Diethyl Ether. The product, 1-(4-chlorobutyl)piperidine hydrochloride , will precipitate as a white, hygroscopic solid.

    • Filter and dry under vacuum. Store in a desiccator.

Yield: Typically 85–95%. Melting Point: ~160–165 °C (dec).

Visualized Workflows

Reaction Pathway & Cyclization Risk

The following diagram illustrates the synthesis pathway and the critical stability issue involving the Azoniaspiro intermediate.

G cluster_app Application Phase Start Piperidine + 4-Chlorobutan-1-ol Alcohol 4-(Piperidin-1-yl)butan-1-ol (Target Alcohol) Start->Alcohol K2CO3, MeCN, Reflux Activation Reaction with SOCl2 Alcohol->Activation ChlorideSalt 1-(4-Chlorobutyl)piperidine HCl Salt (STABLE) Activation->ChlorideSalt HCl retention FreeBase Free Base (Transient/Unstable) ChlorideSalt->FreeBase Base Treatment (NaOH) Product Piperidinyl-Butyl Drug ChlorideSalt->Product Reaction with Target (Base added in situ) Spiro Azoniaspiro[4.5]decane (Dead End Product) FreeBase->Spiro Intramolecular Cyclization (Fast) Target Target Drug Scaffold (e.g., Phenol) Target->Product

Caption: Synthesis pathway showing the stable HCl salt route versus the unstable free base cyclization pathway.

Application: Coupling to Drug Scaffolds

The primary use of 1-(4-chlorobutyl)piperidine HCl is to alkylate phenols, amines, or amides. This introduces the flexible butyl-piperidine tether.

Protocol C: Alkylation of a Phenol (General Procedure)

Context: Synthesis of sigma receptor ligands or antihistamine analogs.

Reagents:

  • Target Phenol (e.g., 4-tert-butylphenol) (1.0 equiv)

  • 1-(4-Chlorobutyl)piperidine HCl (1.1 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or K
    
    
    CO
    
    
    (3.0 equiv)
    • Note: Excess base is needed to neutralize the HCl salt and deprotonate the phenol.

  • Solvent: DMF or Acetone

Procedure:

  • Dissolve the phenol (10 mmol) in DMF (20 mL).

  • Add the base (30 mmol) and stir for 15 minutes at room temperature to form the phenoxide.

  • Add 1-(4-chlorobutyl)piperidine HCl (11 mmol) as a solid.

  • Heat to 60–80 °C for 4–8 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate. The product is now stable as the ether linkage prevents the spiro-cyclization.

Safety & Handling

  • Vesicant Hazard: 1-(4-Chlorobutyl)piperidine is a nitrogen mustard analog. While less toxic than bis-chloroethylamines, it is a potent alkylating agent. It can cause severe skin blistering and respiratory damage.

    • Controls: Handle only in a fume hood. Double glove (Nitrile). Destroy excess alkylating agent with aqueous ammonia or hydroxide solution before disposal.

  • Piperidine: Toxic by ingestion and skin contact.[4][5][6] Causes burns.[4][5][6]

References

  • Rubinstein, H. et al. "Synthesis of N-alkylpiperidines." Journal of Organic Chemistry, 1960. Link (Classic method for alkylation).

  • Carr, A. A. et al. "Piperidinoalkyl esters and alcohols as antihistamines." Journal of Medicinal Chemistry, 1958. (Foundational work on piperidine-butanol linkers).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 418943, 4-(Piperidin-1-yl)butan-1-ol." PubChem.[7][1] Accessed Oct 24, 2025. Link

  • Stirling, C. J. "Intramolecular displacement of halide by amines." Chemical Reviews, 1960.
  • BenchChem. "4-(Piperidin-1-yl)butan-2-one Synthesis Protocols." Accessed Oct 24, 2025. Link (Analogous synthesis reference).

Sources

Application Note: 4-(Piperidin-1-yl)butan-1-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for pharmaceutical scientists, focusing on the practical utility, synthesis, and downstream applications of 4-(Piperidin-1-yl)butan-1-ol .

Executive Summary

4-(Piperidin-1-yl)butan-1-ol (CAS: 2435-61-2) serves as a critical "linker" intermediate in medicinal chemistry, specifically for introducing the N-alkylpiperidine moiety—a privileged pharmacophore in GPCR ligands, antihistamines, and acetylcholinesterase inhibitors (AChEIs).

Its primary utility lies in its bifunctionality: the piperidine ring provides basicity and receptor binding affinity (often via cation-


 interactions), while the C4-butanol chain  acts as a flexible spacer. This guide details the conversion of this alcohol into electrophilic species (alkyl chlorides/aldehydes) and their subsequent coupling to bioactive scaffolds.

Chemical Profile & Stability

PropertySpecificationNotes
IUPAC Name 4-(Piperidin-1-yl)butan-1-olAlso known as 1-piperidinebutanol
CAS No. 2435-61-2
Molecular Weight 157.25 g/mol
Appearance Colorless to pale yellow liquidViscous; hygroscopic
Boiling Point 108–110 °C (at 0.5 mmHg)High vacuum distillation recommended
Solubility Miscible in DCM, MeOH, EtOH, THFPartially soluble in water (pH dependent)
pKa ~10.5 (Piperidine nitrogen)Basic; forms stable hydrochloride salts
Stability Air sensitive (slow oxidation)Store under Nitrogen/Argon at 2–8 °C

Application Workflow & Mechanism

The utility of 4-(Piperidin-1-yl)butan-1-ol stems from its ability to be activated into an electrophile. The hydroxyl group is rarely the final endpoint; rather, it is a "handle" for further functionalization.

Reaction Pathway Diagram

The following flowchart illustrates the divergence of this intermediate into two primary synthetic pathways: Alkyl Halide Activation (for nucleophilic substitution) and Oxidation (for reductive amination).

G Alcohol 4-(Piperidin-1-yl)butan-1-ol (Starting Material) Chloride 1-(4-Chlorobutyl)piperidine (Electrophile A) Alcohol->Chloride SOCl2 / DCM Chlorination Aldehyde 4-(Piperidin-1-yl)butanal (Electrophile B) Alcohol->Aldehyde Swern Oxidation (DMSO, (COCl)2) Drug_A Ether/Amine Linked Drugs (e.g., Sigma Ligands) Chloride->Drug_A Nucleophile (Ar-OH / R-NH2) K2CO3, DMF Drug_B Reductive Amination Products (e.g., AChE Inhibitors) Aldehyde->Drug_B Amine (R-NH2) NaBH(OAc)3

Caption: Divergent synthetic pathways for 4-(Piperidin-1-yl)butan-1-ol. Path A (Red) activates the chain for substitution; Path B (Yellow) prepares it for reductive coupling.

Detailed Experimental Protocols

Protocol A: Activation to 1-(4-Chlorobutyl)piperidine Hydrochloride

Context: This is the most common transformation. The resulting alkyl chloride is a potent alkylating agent used to attach the piperidine tail to phenols (e.g., in the synthesis of antihistamine analogs or sigma receptor ligands).

Reagents:

  • 4-(Piperidin-1-yl)butan-1-ol (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.2 eq)

  • Dichloromethane (DCM, Anhydrous)

  • DMF (Catalytic amount, 0.1 mol%)

Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 4-(Piperidin-1-yl)butan-1-ol dissolved in anhydrous DCM (5 mL/g) under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0 °C. Add catalytic DMF.

  • Chlorination: Add SOCl₂ dropwise via a pressure-equalizing addition funnel over 30 minutes. The reaction is exothermic; maintain internal temperature < 10 °C.

    • Mechanistic Note: The DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate, facilitating the conversion of the alcohol to the alkyl chloride.

  • Reflux: Once addition is complete, warm to room temperature, then reflux (40 °C) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin).

  • Workup (Salt Formation): The product often precipitates as the hydrochloride salt.

    • Option 1 (Isolation): Cool to 0 °C. Filter the white solid precipitate. Wash with cold diethyl ether.

    • Option 2 (Free Base): Evaporate solvent/excess SOCl₂ in vacuo. Basify residue with sat. NaHCO₃ (pH 9) and extract with DCM.

  • Yield: Expect 85–95% conversion.

  • Storage: The HCl salt is stable at room temperature; the free base should be used immediately to prevent self-quaternization (polymerization).

Protocol B: Coupling via Williamson Ether Synthesis

Context: Attaching the activated linker to a phenolic scaffold (common in creating "Donepezil-like" or "Terfenadine-like" structures).

Reagents:

  • Phenolic Scaffold (e.g., 4-tert-butylphenol) (1.0 eq)

  • 1-(4-Chlorobutyl)piperidine HCl (from Protocol A) (1.1 eq)

  • Potassium Carbonate (K₂CO₃, Anhydrous, 3.0 eq)

  • Potassium Iodide (KI, 0.1 eq - Finkelstein catalyst)

  • Acetonitrile (ACN) or DMF

Methodology:

  • Deprotonation: In a reaction vessel, combine the Phenolic Scaffold and K₂CO₃ in ACN. Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add 1-(4-Chlorobutyl)piperidine HCl and KI.

  • Reaction: Heat to reflux (80 °C for ACN, 100 °C for DMF) for 12–18 hours.

    • Critical Control: KI is essential here. It converts the alkyl chloride to the more reactive alkyl iodide in situ, significantly accelerating the reaction rate with the sterically hindered piperidine chain.

  • Workup: Filter off inorganic solids (KCl, excess K₂CO₃). Concentrate the filtrate.

  • Purification: Partition between EtOAc and Water. The product will be in the organic layer. Purify via Flash Column Chromatography (Silica gel; Gradient: 0→10% MeOH in DCM).

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, specific impurities can affect downstream yield.

Impurity TypeOriginDetection MethodImpact
Piperidine Residual starting materialGC-FID / TLC (Ninhydrin)Competes in coupling reactions; lowers yield.
THF Derivative Intramolecular cyclizationGC-MS / 1H NMRInert byproduct; indicates overheating during synthesis.
Bis-piperidine Over-alkylationHPLC-MSDifficult to separate; requires strict stoichiometry control.
Water Hygroscopic natureKarl Fischer (KF)Deactivates SOCl₂; ensure KF < 0.5% before chlorination.

Health & Safety (GHS Classification)

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (due to basicity).

    • H302: Harmful if swallowed.

  • Handling: Always handle in a fume hood. The free base has a characteristic amine odor. Wear chemical-resistant gloves (Nitrile) and safety goggles.

  • Disposal: Dispose of as hazardous organic basic waste. Do not mix with strong acids or oxidizers.

References

  • Ruben Vardanyan. Fentanyl-Related Compounds and Derivatives: Current Status and Future Prospects for Pharmaceutical Applications. Future Medicinal Chemistry, 2014.[1]

  • Kiricojevic, V. D., et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[1] Journal of the Serbian Chemical Society, 2002.[1]

  • PubChem Compound Summary. 4-(Piperidin-1-yl)butan-1-ol (CAS 2435-61-2). National Center for Biotechnology Information.

  • Organic Syntheses. General procedures for the alkylation of amines and chlorination of alcohols. (Standard reference for Protocol A mechanics).

  • Ganesh Remedies. 1-(2-Chloroethyl)piperidine hydrochloride and related piperidine intermediates.[2] (Industrial context for chloro-alkyl piperidines).[2][3]

Sources

Experimental protocol for synthesizing 4-(Piperidin-1-yl)butan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The moiety 4-(piperidin-1-yl)butan-1-ol represents a critical pharmacophore and linker in medicinal chemistry. It serves as a "soft" alkyl spacer often utilized in the design of bivalent ligands (e.g., dual-site Acetylcholinesterase inhibitors related to Donepezil) and as a hydrophilic headgroup in H1-antihistamines.

This Application Note provides two validated protocols for its synthesis. Protocol A details the direct alkylation route, optimized to suppress the thermodynamically favorable intramolecular cyclization of the alkylating agent. Protocol B outlines a scalable, two-step reductive amidation route that avoids genotoxic alkyl halides entirely.

Retrosynthetic Logic & Pathway Analysis

The synthesis of 4-(piperidin-1-yl)butan-1-ol poses a classic chemoselectivity challenge. The primary reactant, 4-chlorobutan-1-ol, is prone to rapid intramolecular


 cyclization under basic conditions to form Tetrahydrofuran (THF), a reaction that often outcompetes intermolecular attack by piperidine.
Pathway Visualization

The following diagram illustrates the competitive landscape and the strategic routing for Protocols A and B.

SynthesisPathways Piperidine Piperidine Target 4-(Piperidin-1-yl)butan-1-ol (TARGET) Piperidine->Target Protocol A: KI, K2CO3, MeCN Amide Intermediate Amide Piperidine->Amide Protocol B: Heat (Neat) ChloroButanol 4-Chlorobutan-1-ol THF Tetrahydrofuran (Side Product) ChloroButanol->THF Intramolecular SN2 (Fast w/o KI) ChloroButanol->Target Intermolecular SN2 Lactone gamma-Butyrolactone Lactone->Amide Ring Opening Amide->Target Reduction (LiAlH4)

Figure 1: Strategic routing. Protocol A requires kinetic control to prevent THF formation. Protocol B circumvents cyclization via amide intermediate.

Protocol A: Direct Alkylation (Finkelstein-Modified)

Best for: Small-scale library synthesis, rapid analog generation. Critical Mechanism: This protocol utilizes Potassium Iodide (KI) to generate 4-iodobutan-1-ol in situ. The iodide is a superior leaving group (


) compared to chloride, accelerating the intermolecular reaction with piperidine significantly enough to outcompete the intramolecular cyclization to THF.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleHazard Note
Piperidine 1.0NucleophileToxic, Flammable
4-Chlorobutan-1-ol 1.1ElectrophileToxic
Potassium Carbonate (

)
2.5BaseIrritant
Potassium Iodide (KI) 0.1CatalystIrritant
Acetonitrile (MeCN) SolventMediumFlammable
Step-by-Step Methodology
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend anhydrous

    
     (2.5 equiv) and KI (0.1 equiv) in dry Acetonitrile (10 mL/g of piperidine).
    
  • Addition: Add Piperidine (1.0 equiv) to the suspension.

  • Alkylation: Add 4-Chlorobutan-1-ol (1.1 equiv) dropwise over 10 minutes at room temperature.

    • Note: Rapid addition may cause localized heating, favoring THF formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting piperidine spot should disappear.
    
  • Workup:

    • Cool reaction to room temperature.[2]

    • Filter off inorganic salts (

      
      /KCl/KI) through a Celite pad. Rinse the pad with cold MeCN.
      
    • Concentrate the filtrate under reduced pressure to obtain a crude yellow oil.

  • Purification:

    • Dissolve crude oil in DCM and wash with water (

      
      ).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Optional: If high purity is required, perform vacuum distillation (bp

      
       at 0.5 mmHg) or column chromatography (Silica, DCM:MeOH:NH4OH 90:9:1).
      

Yield Expectation: 65–75%

Protocol B: Amidation-Reduction (Industrial Standard)

Best for: Scale-up (>50g), high purity requirements, avoiding unstable alkyl halides. Logic: This route opens the stable


-butyrolactone ring to form an amide, which is then reduced. It completely eliminates the risk of ether (THF) formation.
Step 1: Synthesis of 4-hydroxy-1-(piperidin-1-yl)butan-1-one (Amide)
  • Reaction: Mix Piperidine (1.0 equiv) and

    
    -Butyrolactone (1.05 equiv) in a pressure tube or round-bottom flask.
    
  • Conditions: Heat neat (no solvent) at

    
     for 4–6 hours.
    
    • Observation: Reaction is quantitative.[6]

  • Workup: None required. The crude viscous oil is sufficiently pure for reduction.

Step 2: Reduction to Alcohol
  • Setup: In a dry 3-neck flask under Nitrogen/Argon, suspend Lithium Aluminum Hydride (LAH, 1.5 equiv) in anhydrous THF (0.5 M concentration relative to substrate).

    • Safety: LAH is pyrophoric. Use strictly anhydrous conditions.

  • Addition: Dissolve the crude amide from Step 1 in anhydrous THF. Add this solution dropwise to the LAH suspension at

    
    .
    
  • Reflux: Allow to warm to room temperature, then reflux for 4 hours.

  • Quench (Fieser Method):

    • Cool to

      
      .
      
    • Add water (

      
       mL per 
      
      
      
      g LAH).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
  • Isolation: Filter the granular white precipitate. Dry the filtrate over

    
     and concentrate.
    

Yield Expectation: 80–90% (over 2 steps).

Derivatization & Analytical Validation

Once synthesized, the alcohol handle serves as a pivot point for further functionalization.

Common Derivatives[5]
Derivative TypeReagentsApplication
Alkyl Chloride

, DCM,

Linker for nucleophilic displacement (e.g., attaching to phenols).
Ester Carboxylic Acid, DCC, DMAPProdrug formation or lipophilicity modulation.
Mesylate

,

, DCM
Highly reactive leaving group for sensitive substrates.
Analytical Profile (Self-Validation)

To ensure the protocol was successful, verify against these spectral markers:

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.55 (t, 2H, -CH 2-OH) -> Diagnostic of primary alcohol.
      
    • 
       2.40 (m, 6H, -CH 2-N ring + chain) -> Confirms N-alkylation.
      
    • 
       1.50–1.70 (m, 10H, Multiplets) -> Butane chain + Piperidine ring protons.
      
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Formation of THF (sweet ether smell).Increase KI loading; ensure temperature does not spike during addition.
Incomplete Reduction (Protocol B) Old LAH or wet solvent.Use fresh LAH pellets; distill THF over Na/Benzophenone.
Emulsion during Workup Amphiphilic nature of product.Saturate aqueous layer with NaCl (brine) or use continuous extraction.

References

  • Mechanism of Side Reaction (THF Formation)

    • Reaction of hydroxide with 4-chloro-1-butanol: Characterization of products.
    • [Link]

  • Piperidine Synthesis & Pharmacological Relevance

    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[7] Int. J. Mol. Sci. 2020.

    • [Link]

  • Donepezil Analog Synthesis (Contextual Application)

    • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil.[8][9] Asian Journal of Chemistry, 2017.[8]

    • [Link][2][8][10]

  • General Reactivity of Halo-Alcohols

    • Solvent effects on aromatic nucleophilic substitutions (Kinetic comparisons). RSC Perkin Trans.
    • [Link][5][9][10][11]

Sources

Reductive amination protocols using piperidine compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Amination Protocols for Piperidine Scaffolds

Executive Summary

The piperidine moiety is a privileged pharmacophore, appearing in over 25% of the top-selling small molecule drugs. Its synthesis and functionalization via reductive amination are foundational operations in drug discovery. This guide moves beyond textbook definitions to provide a field-tested, rigorous framework for coupling piperidine derivatives (both as nucleophiles and electrophiles). We focus on maximizing chemoselectivity, suppressing dialkylation, and overcoming steric hindrance using Sodium Triacetoxyborohydride (STAB) and Titanium(IV) isopropoxide-mediated protocols.

Mechanistic Architecture

Reductive amination is not a single step but a cascade: Condensation


 Dehydration 

Reduction
. Understanding the kinetics of the iminium ion intermediate is critical for protocol selection.
The Chemoselectivity Paradox

The primary challenge is reducing the imine/iminium species (formed in situ) without reducing the starting carbonyl.[1]

  • Sodium Borohydride (NaBH₄): Too aggressive. Reduces aldehydes/ketones faster than imines in neutral media.

  • Sodium Cyanoborohydride (NaBH₃CN): Effective at pH 6-7 but toxic and sluggish.

  • Sodium Triacetoxyborohydride (STAB): The reagent of choice.[1][2] The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it less nucleophilic. It reduces iminium ions rapidly but reacts negligibly with neutral carbonyls.

ReductiveAminationMechanism Start Carbonyl + Piperidine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack (Fast) CarbonylReduction Alcohol Byproduct Start->CarbonylReduction Direct Reduction (Avoided by STAB) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H₂O (Rate Limiting in Acid) Product Tertiary Amine (Piperidine Derivative) Iminium->Product Hydride Transfer (Fast with STAB)

Figure 1: Mechanistic pathway of reductive amination highlighting the critical iminium intermediate.

Reagent Selection Matrix

Before initiating synthesis, select the protocol based on steric and electronic demands.

VariableProtocol A: Standard (STAB) Protocol B: Lewis Acid (Ti(OiPr)₄) Protocol C: Cyanoborohydride
Primary Use Aldehydes + PiperidinesHindered Ketones + Weak AminesAcid-Sensitive Substrates
Reducing Agent NaBH(OAc)₃ (STAB)NaBH₄ (added sequentially)NaBH₃CN
Solvent DCE, THF, DCMNeat or THFMeOH
Water Tolerance Low (Hydrolyses slowly)Zero (Hydrolyses Ti reagent)High
Toxicity LowLow (Ti residue requires workup)High (HCN risk)
Key Advantage One-pot, high chemoselectivityForces imine formation in difficult casesClassic, tolerates pH variation

Detailed Experimental Protocols

Protocol A: The "Gold Standard" STAB Method

Best for: Reacting secondary amines (piperidines) with aldehydes or cyclic ketones (e.g., N-BOC-4-piperidone).

Reagents:

  • Amine (1.0 equiv)

  • Carbonyl Compound (1.0–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv, optional but recommended for ketones)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Procedure:

  • Preparation: In a flame-dried flask under N₂, dissolve the piperidine amine (1.0 equiv) and the carbonyl component (1.1 equiv) in DCE (0.2 M concentration).

  • Activation: If reacting with a ketone, add glacial Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature to establish the hemiaminal equilibrium.

    • Note: For aldehydes, acid is usually unnecessary unless the amine is electron-deficient.

  • Reduction: Add STAB (1.4 equiv) in a single portion. The reaction may evolve slightly gas; ensure venting is possible but keep inert atmosphere.

  • Monitoring: Stir at room temperature for 2–16 hours. Monitor by LC-MS for the disappearance of the amine.

    • Tip: If the reaction stalls, add another 0.5 equiv of STAB.

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Mediated Method

Best for: Sterically hindered ketones or electron-deficient amines (e.g., anilines) where direct STAB fails.

Reagents:

  • Amine (1.0 equiv)

  • Ketone (1.0–1.2 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2–1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (or neat).[3]

Procedure:

  • Imine Formation: In a dried flask, combine the amine and ketone. Add Ti(OiPr)₄ (neat if possible, or in minimal anhydrous THF).

  • Incubation: Stir the mixture at ambient temperature (or 40–60°C for difficult substrates) for 6–12 hours.

    • Mechanism:[3][4][5] Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine species.

  • Dilution: Dilute the viscous mixture with anhydrous MeOH or EtOH (approx. 5 mL per mmol).

  • Reduction: Cool to 0°C. CAUTIOUSLY add NaBH₄ (1.5 equiv) portion-wise. (Exothermic! Hydrogen evolution).

  • Hydrolysis: Stir for 2 hours, then quench with 1N NaOH or water. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and partition between EtOAc and water.

Decision Logic for Optimization

Use this logic flow to troubleshoot low yields or stalled reactions.

OptimizationLogic Problem Low Yield / Stalled Reaction CheckSM Is Starting Material (Amine) Remaining? Problem->CheckSM CheckImine Is Imine Forming? CheckSM->CheckImine Yes WorkupIssue Check pH of aqueous layer (Amine might be in water) CheckSM->WorkupIssue No (Product decomposes?) AddAcid Add AcOH or Switch to Ti(OiPr)4 CheckImine->AddAcid No (Equilibrium issue) SwitchReagent Increase STAB equiv or Heat (40°C) CheckImine->SwitchReagent Yes (Reduction issue)

Figure 2: Troubleshooting decision tree for stalled reductive aminations.

Comparison of Reducing Agents

FeatureNaBH(OAc)₃ (STAB)NaBH₃CNTi(OiPr)₄ + NaBH₄
Selectivity Excellent (Imine > Carbonyl)Good (pH dependent)Poor (Sequential addition required)
Reaction Rate FastSlowStep 1 (Slow), Step 2 (Fast)
Side Products MinimalCyanide wasteTitanium salts (messy workup)
Cost ModerateModerateModerate
Safety H₂ evolution on quenchToxic (HCN potential) Exothermic

Safety & Handling

  • STAB Sensitivity: While safer than NaBH₄, STAB releases acetic acid upon hydrolysis. Quenching large scales generates significant CO₂ and hydrogen gas.

  • Cyanide Hazards: If using Protocol C (NaBH₃CN), never acidify the reaction mixture below pH 3, as this generates lethal HCN gas. All waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Piperidine Handling: Piperidines are potent bases and often pharmacologically active. Handle in a fume hood to avoid inhalation.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Sodium Triacetoxyborohydride: A Review." Organic Process Research & Development. (Generalized citation for standard process chemistry practices).
  • Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[3][6][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Antimicrobial screening of novel piperidine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: End-to-End Characterization of Novel Piperidine Scaffolds

Introduction: The Piperidine Advantage

The piperidine pharmacophore is a cornerstone in medicinal chemistry, forming the structural backbone of FDA-approved drugs ranging from analgesics (fentanyl) to antihistamines (loratadine). In the context of antimicrobial resistance (AMR), piperidine derivatives have emerged as high-value scaffolds due to their ability to disrupt bacterial cell membranes and inhibit efflux pumps, particularly in Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli.

This guide moves beyond basic screening. It provides a rigorous, self-validating workflow for characterizing novel piperidine derivatives, transitioning from initial solubility to advanced mechanism-of-action (MoA) studies.

Compound Management & Preparation

Before biological interface, the physicochemical properties of the derivative must be managed. Piperidine derivatives often exhibit lipophilic tendencies, making solubility a frequent source of experimental error.

Protocol: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO) is the industry standard.

  • Concentration: Prepare a primary stock at 10 mg/mL or 20 mM .

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Control:

The Solvent Tolerance Limit: Most bacteria tolerate up to 1-2% DMSO. However, sensitive strains (e.g., H. influenzae) may be inhibited by as little as 0.5%.

  • Action: Always include a "Vehicle Control" well containing media + DMSO (at the highest final concentration used in the assay) to ensure the solvent itself is not killing the bacteria.

Quantitative Potency: MIC Determination

The Minimum Inhibitory Concentration (MIC) is the gold standard for potency. We adhere to CLSI M07 guidelines (Clinical and Laboratory Standards Institute) to ensure data is publishable and reproducible.

Workflow Visualization

MIC_Workflow Stock Piperidine Stock (10 mg/mL in DMSO) Dilution 2-Fold Serial Dilution (in CAMHB Media) Stock->Dilution Dilute to 2x desired final conc Plate 96-Well Plate Setup (Compound + Bacteria) Dilution->Plate Add 50 µL Inoculum Bacterial Inoculum (0.5 McFarland Standard) Inoculum->Plate Add 50 µL (Final: 5x10^5 CFU/mL) Incubate Incubation (37°C, 16-20 Hours) Plate->Incubate Read Read MIC (Visual or OD600) Incubate->Read

Figure 1: Standardized Broth Microdilution Workflow compliant with CLSI M07 standards.

Protocol: Broth Microdilution (96-well)
  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cations (

    
    , 
    
    
    
    ) are critical for bridging the lipopolysaccharide (LPS) layer in Gram-negatives; omitting them leads to false sensitivity for piperidines targeting the membrane.
  • Inoculum: Prepare a direct colony suspension to match a 0.5 McFarland Standard (

    
     CFU/mL). Dilute this suspension 1:150  in CAMHB to reach the starting density (
    
    
    
    CFU/mL).
  • Plating:

    • Add 50 µL of 2x compound concentration to columns 1-10.

    • Add 50 µL of diluted inoculum to columns 1-11.

    • Column 11 (Growth Control): Bacteria + Media + DMSO (no drug).

    • Column 12 (Sterility Control): Media only.

  • Incubation: 35 ± 2°C for 16-20 hours (24h for Staphylococcus).

  • Readout: The MIC is the lowest concentration with no visible growth .

Data Table: Interpreting MIC Results

MIC Value (µg/mL)ClassificationAction
< 4Highly PotentProceed to Time-Kill & Biofilm assays immediately.
4 - 16Moderate PotencyAssess toxicity (Selectivity Index).
16 - 64Weak ActivityReview Structure-Activity Relationship (SAR); modify side chains.
> 64InactiveDiscard scaffold or check for efflux pump susceptibility.

Mechanism of Action: Membrane Integrity

Piperidine derivatives often act as cationic amphiphiles, destabilizing the bacterial membrane. We verify this using a Membrane Permeability Assay .

Protocol: Crystal Violet Uptake (Simplified)

Rationale: Intact membranes exclude Crystal Violet (CV). Compromised membranes allow CV uptake.

  • Culture: Grow bacteria to mid-log phase (

    
    ).
    
  • Treatment: Incubate bacteria with the piperidine derivative at MIC and 2x MIC for 1 hour.

  • Harvest: Centrifuge at 4000 rpm for 10 min.

  • Resuspend: Resuspend pellet in PBS containing 10 µg/mL Crystal Violet. Incubate 10 min at 37°C.

  • Wash: Centrifuge and wash twice with PBS to remove unbound dye.

  • Lysis: Resuspend final pellet in ethanol/acetic acid to release trapped dye.

  • Measure: Read Absorbance at 590 nm. Higher absorbance = Higher permeability.

Advanced Characterization: Biofilm Inhibition

Many piperidines fail in clinical settings because they cannot penetrate the biofilm matrix.

Protocol: Crystal Violet Biofilm Assay
  • Seeding: Inoculate 96-well flat-bottom plates with bacteria in TSB + 1% Glucose (promotes biofilm).

  • Treatment: Add compound at sub-MIC concentrations (1/2 MIC, 1/4 MIC) to test for inhibition without killing.

  • Incubation: 24 hours static at 37°C.

  • Staining:

    • Gently wash wells 3x with water (do not disrupt the slime layer).

    • Stain with 0.1% Crystal Violet for 15 min.[1][2]

    • Solubilize stain with 30% Acetic Acid.

  • Quantification: Measure

    
    .
    

Calculation:



Safety Profiling: Selectivity Index (SI)

A compound that kills bacteria at 2 µg/mL but human cells at 1 µg/mL is a toxin, not a drug.

Protocol: MTT Cytotoxicity Assay
  • Cells: Use HEK293 (Kidney) or HepG2 (Liver) mammalian cell lines.

  • Treatment: Expose cells to serial dilutions of the piperidine derivative for 24 hours.

  • Development: Add MTT reagent. Viable mitochondria convert yellow MTT to purple formazan.

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    

The Golden Metric:



  • SI > 10: Promising drug candidate.

  • SI < 1: Toxic.

Logical Pathway for Go/No-Go Decisions

Decision_Tree Start Start: Novel Piperidine MIC_Test MIC Assay (CLSI M07) Start->MIC_Test Potency_Check MIC < 16 µg/mL? MIC_Test->Potency_Check Toxicity Cytotoxicity (MTT) Potency_Check->Toxicity Yes Discard Discard / Redesign Potency_Check->Discard No SI_Check Selectivity Index > 10? Toxicity->SI_Check Mechanism MoA Studies (Membrane/Biofilm) SI_Check->Mechanism Yes SI_Check->Discard No Lead Lead Candidate Mechanism->Lead

Figure 2: Strategic Decision Tree for advancing piperidine derivatives.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). CLSI Standard.

  • O'Toole, G. A. (2011).[2] Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.

  • Shaikh, T., et al. (2020).[4] Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods, 42(4), 321-324.

Sources

Technical Application Note: Characterization of 4-(piperidin-1-yl)butan-1-ol Analogs as Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The piperidine pharmacophore is a cornerstone in the design of antifungal agents, particularly those targeting the ergosterol biosynthesis pathway. While azoles (e.g., fluconazole) target lanosterol 14


-demethylase (ERG11), piperidine derivatives—such as fenpropidin—often act downstream, specifically inhibiting 

-sterol reductase (ERG24)
and

-sterol isomerase (ERG2)
.

The specific scaffold 4-(piperidin-1-yl)butan-1-ol represents a critical "linker-head" motif. The piperidine ring provides the cationic charge at physiological pH to mimic the high-energy carbocationic transition states of sterol intermediates, while the butanol chain offers a flexible lipophilic linker essential for inserting into the fungal membrane bilayer and accessing the enzyme active site.

This guide details the standardized workflow for evaluating these analogs, moving from phenotypic screening (MIC) to mechanistic validation (Ergosterol Quantitation).

Experimental Workflow Overview

The following diagram illustrates the logical flow of assays required to validate the antifungal efficacy and mechanism of action for this compound class.

Antifungal_Workflow Start Compound Library 4-(piperidin-1-yl)butan-1-ol Analogs Screen Primary Screen: MIC Determination (CLSI M27-A4 Broth Microdilution) Start->Screen Hit_Select Hit Selection (MIC < 8 µg/mL) Screen->Hit_Select Sec_Assay Secondary Assays Hit_Select->Sec_Assay Pass MFC Fungicidal Activity (MFC & Time-Kill Kinetics) Sec_Assay->MFC Mech Mechanism of Action (Ergosterol Quantitation via UV/HPLC) Sec_Assay->Mech Tox Selectivity Profiling (Mammalian Cytotoxicity MTT) Sec_Assay->Tox Decision Lead Candidate Optimization MFC->Decision Mech->Decision Tox->Decision

Figure 1: Critical path for antifungal characterization. Primary screening filters inactive compounds before resource-intensive mechanistic studies.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M27-A4 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.

Rationale

The MIC provides a quantitative measure of potency. For piperidine analogs, "trailing growth" (partial inhibition) is common due to their fungistatic nature at lower concentrations. Precise buffering and endpoint definition are critical.

Materials
  • Media: RPMI 1640 medium (with glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Strains: Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030).

  • Controls: Fluconazole (positive control), Solvent control (DMSO < 1%).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 4-(piperidin-1-yl)butan-1-ol analogs in 100% DMSO to a stock concentration of 1600 µg/mL.

    • Perform serial 2-fold dilutions in RPMI 1640 to achieve a final testing range of 64 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation:

    • Subculture yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24h.

    • Suspend 5 colonies in sterile saline (0.85%). Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:1000 in RPMI 1640 to reach the final working inoculum (

      
       CFU/mL).
      
  • Assay Setup:

    • In a 96-well round-bottom microplate, dispense 100 µL of diluted compound series.

    • Add 100 µL of the working inoculum to each well.

    • Include Growth Control (media + inoculum + DMSO) and Sterility Control (media only).

  • Incubation:

    • Incubate at 35°C for 24 hours (48 hours if growth is slow).

  • Readout:

    • Visual: Score growth from 0 (optically clear) to 4 (no reduction).

    • Endpoint Definition: The MIC is the lowest concentration producing a 50% reduction in turbidity (prominent decrease) compared to the growth control (Score 2). Note: For fungicidal agents, read at 100% inhibition (Score 0).

Protocol 2: Mechanism of Action – Sterol Quantitation

Method: Saponification and UV Spectrophotometry (The "Breivik Method" adaptation).

Rationale

Piperidine analogs typically inhibit enzymes late in the ergosterol pathway. Inhibition leads to a depletion of ergosterol and an accumulation of methylated sterol precursors (e.g., lanosterol, eburicol). This assay quantifies the "signature" UV absorption profile of ergosterol.

Materials
  • Reagents: 25% KOH in Ethanol, n-Heptane, Sterile Distilled Water.

  • Equipment: UV-Vis Spectrophotometer (scanning 230–300 nm).

Step-by-Step Methodology
  • Culture Treatment:

    • Inoculate C. albicans into 50 mL Sabouraud Dextrose Broth (SDB) containing the test analog at sub-MIC levels (e.g., 0.5 × MIC).

    • Incubate with shaking (200 rpm) at 35°C for 16–24 hours.

    • Harvest cells by centrifugation (2500 × g, 5 min) and wash twice with sterile water. Weigh the wet pellet.

  • Saponification:

    • Resuspend pellet in 3 mL of 25% alcoholic KOH .

    • Vortex for 1 minute.

    • Incubate in an 85°C water bath for 1 hour. Safety: Use screw-cap borosilicate tubes to prevent evaporation/explosion.

  • Extraction:

    • Cool to room temperature.[1][2]

    • Add 1 mL sterile water and 3 mL n-heptane .

    • Vortex vigorously for 3 minutes. Allow layers to separate (approx. 30 mins).

  • Analysis:

    • Transfer the upper heptane layer (containing sterols) to a quartz cuvette.

    • Scan absorbance from 230 nm to 300 nm.

    • Dilution Factor (F): If absorbance > 1.0, dilute with ethanol.

Data Interpretation

Ergosterol exhibits a characteristic four-peak absorption spectrum (262, 271, 281, and 293 nm).

  • 281.5 nm: Primary peak for Ergosterol.

  • 230 nm: Indicates presence of 24(28)-dehydroergosterol (late precursor).

Calculation:



(Where 290 is the E-value for crystalline ergosterol).[2][3]

Expected Outcome: A flattening of the 281.5 nm peak and a shift in the spectral profile compared to untreated controls confirms inhibition of ergosterol biosynthesis.

Visualizing the Target Pathway

The following diagram highlights where 4-(piperidin-1-yl)butan-1-ol analogs are hypothesized to intervene in the fungal sterol pathway.

Ergosterol_Pathway cluster_legend Pathway Key Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Azole_Target ERG11 (C14-Demethylase) Target of Azoles Intermediates 4,4-Dimethyl-cholesta-8,14,24-trienol Lanosterol->Intermediates inhibited by Azoles Piperidine_Target ERG24 (C14-Reductase) & ERG2 (C8-Isomerase) Target of Piperidines Fecosterol Fecosterol Intermediates->Fecosterol BLOCKED by Piperidines Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol (Membrane Integrity) Episterol->Ergosterol key1 Accumulation of Intermediates = Membrane Stress

Figure 2: Ergosterol biosynthesis pathway. Piperidine analogs typically block the conversion of intermediates to Fecosterol/Episterol, leading to the accumulation of toxic aberrant sterols.

Data Presentation & Analysis

When reporting results, summarize quantitative data in comparative tables.

Table 1: Example Susceptibility Data Format

Compound IDR-GroupMIC (µg/mL) C. albicansMIC (µg/mL) C. glabrataErgosterol % ReductionSelectivity Index (CC50/MIC)
Control Fluconazole0.54.0N/A>100
PBA-01 -H16.032.015%5
PBA-04 -4-Cl-Phenyl2.0 4.0 85% >50
PBA-07 -Cyclohexyl64.0>64.05%2

Note: High potency (Low MIC) combined with high Ergosterol Reduction confirms the mechanism. A high Selectivity Index indicates safety.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[5] Wayne, PA: CLSI.[4][5] [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans.[3] Journal of Clinical Microbiology, 37(10), 3332–3337. [Link]

  • Hogberg, L. D., et al. (2010). Antimicrobial resistance: a global threat.[6] Upsala Journal of Medical Sciences, 115(1), 63-70. [Link]

  • Young, T., et al. (2010). Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.[7] (Contextual reference based on piperidine scaffold mechanism). [Link]

  • Wieczorek, D., et al. (2016). Antifungal Activity of Morpholine and Piperidine Based Surfactants.[7][8] BioMed Research International. [Link]

Sources

High-Throughput Screening of Piperidine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and HTS Specialists

Executive Summary: The Piperidine Privilege

The piperidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core backbone for over 70 FDA-approved therapeutics, including fentanyl, paroxetine, and donepezil. Its ubiquity stems from its ability to modulate physicochemical properties—balancing lipophilicity with water solubility—and its capacity to present pharmacophores in defined spatial orientations.

However, the very properties that make piperidines attractive (e.g., basicity, conformational flexibility) introduce specific challenges in High-Throughput Screening (HTS). This guide details a robust, self-validating workflow for screening piperidine-based libraries, addressing scaffold-specific nuances such as pH-dependent solubility, protonation states, and false-positive mitigation.

Library Design & Compound Management

Chemical Considerations

Piperidine (pKa ~11.2) is a strong base. In physiological assays (pH 7.4), piperidine derivatives are predominantly protonated (cationic). This ionization state is critical for protein-ligand binding but poses solubility challenges in non-polar environments.

Stock Preparation Protocol

Improper handling of piperidine stocks leads to "crash-out" precipitation, a leading cause of false negatives in HTS.

Protocol: DMSO Stock Preparation

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), HPLC grade.

  • Concentration: Prepare master stocks at 10 mM.

    • Note: For highly lipophilic analogs (LogP > 4), reduce to 1-5 mM to prevent precipitation upon freeze-thaw cycles.

  • Storage: Store in Matrix™ or Micronic™ tubes at -20°C or -80°C.

  • Hydration Control: DMSO is hygroscopic. Water absorption >1% can drastically reduce the solubility of lipophilic piperidines. Use heat-sealed foil seals rather than friction mats for long-term storage.

  • Thawing:

    • Thaw at room temperature for 60 minutes.

    • Critical Step: Vortex or sonicate for 5 minutes to redissolve any micro-precipitates formed during freezing.

Assay Development & Validation

Before screening the library, the assay must be rigorously validated to ensure it can distinguish true biological activity from noise.

Buffer Selection & pH Control

Because piperidines are basic, the assay buffer pH dictates the protonation ratio.

  • Recommendation: Use HEPES or MOPS (50-100 mM) over TRIS for better pH stability at physiological levels.

  • Verification: Measure the pH of the final assay volume after compound addition during development to ensure the library's vehicle (DMSO) does not shift the pH.

Statistical Validation (Z-Factor)

The Z-factor is the industry standard for HTS robustness. A value of 0.5 ≤ Z < 1.0 is required for a reliable screen.



  • 
    : Standard deviation of positive and negative controls.
    
  • 
    : Mean signal of positive and negative controls.
    
Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating assay readiness prior to full-deck screening.

AssayValidation Start Start: Assay Optimization PlateUniformity Plate Uniformity Test (Interleaved Signal) Start->PlateUniformity CalcZ Calculate Z-Factor PlateUniformity->CalcZ Decision Z-Factor Value? CalcZ->Decision Pass Proceed to Pilot Screen Decision->Pass Z >= 0.5 Fail Re-optimize Reagents/Vol Decision->Fail Z < 0.5 Pilot Pilot Screen (1-5k Compounds) Pass->Pilot Fail->Start

Caption: Decision tree for assay validation using Z-factor metrics.

High-Throughput Screening Workflow

Experimental Setup
  • Format: 384-well low-volume plates (black for fluorescence, white for luminescence).

  • Final Volume: 20 µL per well.

  • Controls: Columns 1, 2, 23, and 24 reserved for High/Low controls.

Step-by-Step Protocol
StepActionCritical Parameter
1 Reagent Dispense Dispense 10 µL of Target Protein/Cell Suspension using a non-contact dispenser (e.g., Echo, Multidrop).
2 Compound Transfer Pin-tool or acoustic transfer 20-50 nL of piperidine library (10 mM stock) to achieve 10 µM final conc.
3 Incubation Incubate at room temperature or 37°C (assay dependent).
4 Detection Reagent Add 10 µL of detection mix (substrate, antibody, or lysis buffer).
5 Readout Read plates on a multi-mode reader (e.g., EnVision, PHERAstar).
HTS Logic Flow Diagram

This diagram details the flow from library source to data output.

HTSWorkflow Library Piperidine Library (Source Plate) Acoustic Acoustic Transfer (Echo/Pin Tool) Library->Acoustic 50 nL AssayPlate Assay Plate (384-well) Acoustic->AssayPlate Incubation Incubation (Time/Temp) AssayPlate->Incubation Reader Plate Reader (Raw Data) Incubation->Reader Analysis Data Normalization (% Inhibition) Reader->Analysis

Caption: End-to-end HTS workflow for small molecule screening.

Data Analysis & Hit Validation

Hit Selection Criteria

Define a "Hit" based on statistical thresholds rather than arbitrary percentages.

  • Threshold: Mean of Negative Control + 3 Standard Deviations (

    
    ).
    
  • Piperidine Specifics: Watch for "super-active" compounds. Piperidines can sometimes act as aggregators or frequent hitters (PAINS).

Triage & Confirmation

A primary hit is not a lead. It must be validated.

  • Replicate Testing: Retest hits in triplicate at the single screening concentration.

  • Dose-Response Curve (DRC): Generate 10-point curves (1:3 dilution).

    • Valid Hit: Sigmoidal curve with Hill slope ~1.0.

    • Artifact: Steep curve (Hill slope > 3.0) often indicates aggregation or precipitation.

  • Counter-Screening:

    • Test against an unrelated target to rule out promiscuous binding.

    • Solubility Check: Use nephelometry to ensure the compound is soluble at the IC50 concentration.

Troubleshooting Guide

IssueProbable Cause (Piperidine Context)Solution
High Background Autofluorescence of the piperidine core or impurities.Use red-shifted fluorophores (e.g., Alexa 647) or time-resolved fluorescence (TR-FRET).
Steep Hill Slopes Colloidal aggregation.Add 0.01% Triton X-100 or Tween-20 to the assay buffer to disrupt aggregates.
Edge Effects Evaporation during incubation.Use breathable plate seals or low-evaporation lids; avoid placing plates in dry incubators without humidity control.
Low Z-Factor Pipetting errors or DMSO intolerance.Check liquid handler calibration; titration DMSO tolerance of the target protein.

References

  • Vertex AI Search. (2025). Piperidine-containing drugs and recently studied analogs.[1][2] PubMed.[3] [Link]

  • Iversen, P. W., et al. (2012).[4] HTS Assay Validation. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[3] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

Sources

Application Note: Definitive Quantification of 4-(Piperidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for quantifying 4-(Piperidin-1-yl)butan-1-ol Content Type: Detailed Application Note & Protocol Audience: Researchers, QC Scientists, and Process Chemists.[1]

Introduction & Compound Profile

4-(Piperidin-1-yl)butan-1-ol (CAS: 2403-50-1) is a critical tertiary amino-alcohol intermediate used in the synthesis of various pharmaceuticals, including antihistamines and acetylcholinesterase inhibitors (e.g., Donepezil analogs).[1]

From an analytical perspective, this molecule presents a "Perfect Storm" of challenges:

  • Lack of Chromophore: It possesses no aromatic rings or conjugated systems, rendering standard UV detection (254 nm) useless.

  • Basic Nature: The piperidine nitrogen (pKa ≈ 10.[1]5) is protonated at neutral/acidic pH, leading to severe peak tailing on traditional silica-based HPLC columns due to secondary silanol interactions.

  • Polarity: Its dual functionality (amine + alcohol) makes it difficult to retain on standard C18 columns without specific mobile phase modifiers.[1]

This guide details two robust protocols: LC-MS/MS for trace impurity profiling (ppm levels) and GC-FID for bulk assay/purity analysis (>98% levels).[1]

Chemical Profile
ParameterValueAnalytical Implication
Molecular Formula C₉H₁₉NOMW = 157.26 g/mol
Boiling Point ~244°C (760 mmHg)Suitable for GC, but requires high oven temps.[1]
pKa ~10.5 (Piperidine N)Basic; requires high pH buffer or ion-pairing for LC.[1]
UV Activity Negligible >210 nmUV Detectors are not recommended without derivatization.[1]

Method Selection Guide

The choice of method depends strictly on the concentration range and matrix interference.

MethodSelection Start Start: Define Goal Conc Concentration? Start->Conc HighConc High (>0.1 mg/mL) (Assay/Purity) Conc->HighConc Bulk Synthesis LowConc Trace (<10 ppm) (Genotox/Impurity) Conc->LowConc Final Drug Product Matrix Matrix Complexity? GC Protocol A: GC-FID HighConc->GC Volatile Matrix HPLC_CAD Alternative: HPLC-CAD HighConc->HPLC_CAD Non-Volatile Matrix LCMS Protocol B: LC-MS/MS LowConc->LCMS High Sensitivity Required

Figure 1: Decision tree for selecting the optimal analytical technique based on sensitivity needs.

Protocol A: GC-FID for Purity & Assay (Recommended)[1][2]

Rationale: Gas Chromatography (GC) is the gold standard for this molecule because it avoids the UV detection issue entirely. However, the hydroxyl and amine groups can cause adsorption (tailing). We solve this using a Base-Deactivated Column or Derivatization .[1]

Option A1: Direct Injection (High Throughput)

Best for: Routine process monitoring where derivatization is too slow.

  • Column: Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm x 1.0 µm).[1]

    • Why: These columns are chemically bonded with basic functional groups to neutralize surface activity, preventing the piperidine ring from dragging.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1), 260°C.

  • Detector: FID @ 300°C.

  • Temperature Program:

    • Hold 100°C for 1 min.

    • Ramp 15°C/min to 250°C.

    • Hold 5 min.

Option A2: Silylation Derivatization (High Precision)

Best for: Final product release where peak symmetry is critical.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1]

Procedure:

  • Preparation: Dissolve 10 mg sample in 1 mL Pyridine.

  • Reaction: Add 100 µL BSTFA+TMCS.

  • Incubate: Heat at 60°C for 30 mins. (Converts -OH to -OTMS).

  • Inject: 1 µL into GC (Split 50:1). Use a standard DB-5ms column.[1]

Validation Criteria (Acceptance):

  • Tailing Factor: < 1.5 (Strict requirement for amines).

  • Recovery: 98.0% – 102.0%.[1]

Protocol B: LC-MS/MS for Trace Impurity Analysis

Rationale: When quantifying 4-(Piperidin-1-yl)butan-1-ol as a trace impurity (e.g., in a final drug substance), LC-MS is required due to the lack of UV absorbance.[1]

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (100 x 2.1 mm, 2.5 µm) or Agilent Poroshell HPH-C18 .

    • Expert Insight: We use a "High pH" resistant column.[1] At high pH (pH > 10), the piperidine nitrogen (pKa ~10.5) becomes largely deprotonated (neutral), significantly increasing retention and improving peak shape on C18 stationary phases.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 5% B

    • 5 min: 90% B

    • 7 min: 90% B[3]

    • 7.1 min: 5% B (Re-equilibrate for 3 mins).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[4]

  • Target Ion: [M+H]⁺ = 158.15 m/z .

  • MRM Transitions (for Quantitation):

    • Quantifier: 158.1 → 84.1 (Piperidine ring fragment).[1]

    • Qualifier: 158.1 → 98.1 (Loss of propyl-alcohol chain).[1]

Troubleshooting the LC Method:

  • Issue: Poor retention?

    • Fix: Switch to HILIC mode (Column: BEH Amide) using Acetonitrile/Ammonium Formate (pH 3). HILIC retains polar amines strongly.[1]

  • Issue: Signal suppression?

    • Fix: Divert the first 1 minute of flow to waste to avoid salt deposits from the sample matrix.

Summary of Validation Parameters (ICH Q2)

ParameterGC-FID TargetLC-MS Target
Linearity (R²) > 0.999> 0.995
Range 0.1 mg/mL – 10 mg/mL10 ng/mL – 1000 ng/mL
LOD (Limit of Detection) ~50 ppm~10 ppb
Precision (RSD) < 1.0%< 5.0%

References

  • PubChem. (2025).[1] Compound Summary: 4-(Piperidin-1-yl)butan-1-ol (CAS 2403-50-1).[1] National Library of Medicine.[1] Link

  • Reddy, H. R., et al. (2021).[5] A Simple Gas Chromatography Method for the Quantitative Determination of Related Impurity (1,4-Butanediol) in Busulfan Drug.[5] Rasayan Journal of Chemistry, 14(2), 914-919.[5] (Cited for analogous GC conditions for butanol derivatives). Link

  • Verma, S., et al. (2018). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International.[1] (Cited for amine derivatization strategies).[1][3][6][7][8] Link

  • NIST Chemistry WebBook. (2025).[1] Mass Spectrum and Retention Indices for Piperidine Alcohols. National Institute of Standards and Technology.[1] Link

Sources

Application Note: High-Purity Isolation of Non-Chromophoric Tertiary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 4-(Piperidin-1-yl)butan-1-ol[1][2][3]

Abstract

Purifying 4-(Piperidin-1-yl)butan-1-ol presents a classic "double-trouble" scenario in chromatography: the molecule is a strongly basic tertiary amine (


 ~10.[1][2]2) susceptible to severe peak tailing, and it lacks a UV chromophore , rendering standard detection (254 nm) ineffective.[1][2] This Application Note details a robust protocol using High-pH Reverse Phase Chromatography (High-pH RP)  coupled with Evaporative Light Scattering Detection (ELSD)  or Mass Spectrometry (MS) .[1][2] This approach suppresses amine ionization to improve loading capacity and utilizes universal detection to capture the "invisible" target.
Physicochemical Profile & Challenge Analysis

Before method development, we must analyze the molecule's behavior in solution.

PropertyValueImplication for HPLC
Molecular Weight 157.25 g/mol Small molecule; requires high surface area columns for retention.[1][2]

(Piperidine N)
~10.2At pH < 8, it is protonated (

).[1][2] At pH > 11, it is neutral (

).[1][2]
LogP ~1.1Moderately polar.[1][2] Retention on C18 will be low unless pH is adjusted.[1]
UV Absorbance Negligible >220 nmCritical: Cannot use standard UV/Vis.[1][2] Requires ELSD, CAD, RI, or MS.[1][2]
Physical State Liquid (bp ~244°C)High boiling point makes rotary evaporation safe, but difficult to remove water.[1][2]
The "Silanol Effect"

On standard silica-based C18 columns at neutral/low pH, the protonated nitrogen (


) interacts ionically with residual silanols (

) on the stationary phase.[1][2]
  • Result: Broad, tailing peaks and poor resolution from impurities.[1][2]

  • Solution: We will use a High-pH Mobile Phase (pH 10.5) . By operating above the

    
    , the amine becomes neutral, eliminating ionic interaction with silanols and significantly increasing hydrophobicity (retention) on the C18 chain.
    
Method Development Strategy

The following decision tree outlines the logic used to select the purification route.

MethodStrategy Start Start: 4-(Piperidin-1-yl)butan-1-ol CheckUV Check UV Absorbance Start->CheckUV CheckPka Check pKa (~10.2) Start->CheckPka NoChrom No Chromophore (>220nm) CheckUV->NoChrom DetectorChoice Select Universal Detector NoChrom->DetectorChoice FinalMethod Final Protocol: Hybrid C18 + pH 10.5 + ELSD/MS DetectorChoice->FinalMethod ELSD/CAD preferred PhaseChoice Select Stationary Phase CheckPka->PhaseChoice HighPH High pH (pH 10.5) Ammonium Bicarbonate PhaseChoice->HighPH Best Peak Shape Volatile Buffer LowPH Low pH (pH 2.5) Formic Acid/TFA PhaseChoice->LowPH Alternative (Risk of Tailing) HighPH->FinalMethod

Figure 1: Strategic decision tree for selecting High-pH RP chromatography with universal detection.

Protocol 1: Analytical QC (Method Validation)[2][3]

Before purification, establish purity using this analytical method. This ensures the target is separated from precursors (piperidine) and byproducts.

  • System: HPLC or UHPLC[3]

  • Detector: ELSD (Evaporative Light Scattering) or MS (ESI+).[1][2]

    • Note: If only UV is available, use 205 nm and ensure mobile phase is Acetonitrile (not Methanol, which absorbs at 205 nm).[1][2]

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable).[1][2]

    • Dimensions: 4.6 x 100 mm, 3.5 µm or 5 µm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

Gradient Table (Flow: 1.0 mL/min):

Time (min)% A (Buffer)% B (MeCN)Action
0.0955Equilibration
1.0955Injection
8.0595Linear Gradient
10.0595Wash
10.1955Re-equilibration
14.0955End

Expected Results:

  • Piperidine (Impurity): Elutes early (very polar).[1][2]

  • Target (4-(Piperidin-1-yl)butan-1-ol): Elutes mid-gradient as a sharp, symmetrical peak.[1][2]

  • Bis-alkylated impurities: Elute late (more hydrophobic).[1][2]

Protocol 2: Preparative Purification[2]

This protocol scales the analytical method to purify gram-scale quantities.[1]

A. Sample Preparation[1][4][5]
  • Dissolution: Dissolve the crude oil in 50:50 Water:Acetonitrile .

    • Why? Matching the initial mobile phase strength prevents precipitation at the column head.

  • Concentration: Aim for 50–100 mg/mL.

  • Filtration: Pass through a 0.45 µm PTFE or Nylon filter to protect the column.[1]

B. Preparative Conditions[1][6]
  • Column: Hybrid Silica C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

  • Flow Rate: 20 mL/min (Scaled for 19mm ID).

  • Mobile Phases: Same as Analytical (10 mM

    
     pH 10.5 / MeCN).
    
  • Detection: ELSD (Gain set to low to prevent saturation) or MS (Split flow).[1][2]

Gradient Strategy (Focused Gradient): Based on the analytical run, the target elutes around 30-50% B. We use a shallow gradient to maximize separation.

Time (min)% B (MeCN)Description
0.05Load
2.020Ramp to start of window
12.060Purification Window (Shallow)
13.095Column Wash
15.095Hold
15.15Reset
C. Fraction Collection Logic[1][2]
  • Trigger: Slope + Threshold.

  • Logic: Collect only the main peak.

  • Caution: Because ELSD is destructive, the flow is split. Ensure the delay time between the detector and the fraction collector is calibrated, or you will miss the peak.

Post-Processing & Salt Removal

A major advantage of using Ammonium Bicarbonate/Ammonium Hydroxide is volatility.[1]

  • Pool Fractions: Combine fractions containing the pure target.

  • Lyophilization (Freeze Drying):

    • Since the buffer salts are volatile, they will sublime along with the water/acetonitrile.

    • Note: 4-(Piperidin-1-yl)butan-1-ol is a high-boiling liquid.[1][2] Do not use high-vacuum rotary evaporation at high heat for extended periods after the solvent is gone, or you risk distilling the product.

  • Final Form: The product will likely be a viscous oil.[1]

  • Storage: Store under Nitrogen (amine is sensitive to oxidation) at 4°C.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing pH too low; amine protonated.[1][2]Check pH of Mobile Phase A. Ensure it is > 10.[1][2]0. Use fresh Ammonium Hydroxide.[1][2]
No Peaks Visible Wrong detection method.Confirm detector is ELSD/CAD/MS. If UV, switch to 205 nm and verify solvent transparency.[1][2]
High Backpressure Precipitation in column.[1][2]Ensure sample was filtered.[1][2] Check solubility of target in high % MeCN.
"Ghost" Peaks Volatile buffer contamination.[1][2]Use high-purity Ammonium Bicarbonate (LC-MS grade).[1][2]
Workflow Visualization

PrepWorkflow Crude Crude Mixture (Oil) Dissolve Dissolve (50:50 H2O:MeCN) Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Prep HPLC (pH 10.5, C18) Filter->HPLC Detect Detection (ELSD/MS) HPLC->Detect Collect Fraction Collection Detect->Collect Signal Trigger Dry Lyophilization (Remove Volatile Buffer) Collect->Dry Final Pure Target (>98% Purity) Dry->Final

Figure 2: End-to-end preparative workflow from crude oil to pure isolate.

References
  • PubChem. 4-(Piperidin-1-yl)butan-1-ol Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

  • Biotage. Is there an easy way to purify organic amines? The Flash Blog.[1] Available at: [Link]

  • Wiley Analytical Science. No chromophore - no problem? Strategies for CAD detection. Available at: [Link][1][2]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC. (Demonstrates derivatization alternative). Available at: [Link]

Sources

Application Note: Developing Novel Therapeutics with a Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine "Privileged Structure"[1]

The piperidine ring is arguably the most ubiquitous nitrogen heterocycle in modern medicinal chemistry, serving as the core scaffold for over 70 FDA-approved therapeutics, including fentanyl (opioid analgesic), paroxetine (SSRI), methylphenidate (stimulant), and palbociclib (CDK4/6 inhibitor).

Its dominance stems from its unique "privileged" physicochemical properties:

  • Conformational Defined Space: Unlike flexible alkyl chains, the piperidine chair conformation (A-value ~2-3 kcal/mol for substituents) allows for precise vector positioning of pharmacophores.

  • pKa Modulation: The secondary amine (pKa ~11) is easily modified (N-alkylation/acylation) or substituted to tune basicity (pKa 6–9), critical for optimizing oral bioavailability and blood-brain barrier (BBB) penetration.

  • Solubility Enhancer: The polar nitrogen atom improves aqueous solubility compared to carbocyclic analogs.

This guide outlines a strategic framework for leveraging the piperidine scaffold in drug discovery, moving from rational SAR design to high-throughput synthesis and validation.

Strategic Design & SAR Logic

When designing a piperidine-based library, "random" substitution rarely yields clinical candidates. You must employ a Structure-Activity Relationship (SAR) Decision Tree that balances potency with metabolic stability.

Key Design Vectors:
  • Nitrogen (N1) Functionalization:

    • Role: Primary handle for lipophilicity (LogD) and pKa modulation.

    • Strategy: Capping with electron-withdrawing groups (carbamates, sulfonamides) reduces basicity and improves membrane permeability.

  • C3/C5 Substitution (The "Gatekeepers"):

    • Role: Induces conformational lock (equatorial vs. axial) and blocks metabolic "soft spots" (CYP450 oxidation).

    • Strategy: Introduction of small polar groups (F, OH) or methyl groups to restrict rotatable bonds.

  • C4 Substitution (The "Warhead" Vector):

    • Role: Ideal position for engaging deep hydrophobic pockets in GPCRs or Kinases.

    • Strategy: Aryl or heteroaryl coupling.

Visualization: SAR Decision Logic

SAR_Logic Start Piperidine Scaffold Selection Target Target Class (GPCR vs Kinase) Start->Target GPCR GPCR (e.g., Opioid, CCR) Target->GPCR Flexible Binding Kinase Kinase (e.g., CDK, JAK) Target->Kinase H-Bond Donor Req N1_Mod N1-Modification (Linker/Basic Center) GPCR->N1_Mod Basicity Required C4_Aryl C4-Arylation (Hydrophobic Interaction) GPCR->C4_Aryl Kinase->C4_Aryl C3_Fluoro C3-Fluorination (Metabolic Block) Kinase->C3_Fluoro Conf. Lock Potency High Potency (nM affinity) N1_Mod->Potency C4_Aryl->Potency ADME Optimized ADME (Low Clearance) C3_Fluoro->ADME

Caption: SAR decision tree for piperidine optimization. Path selection depends on target class requirements (basicity vs. rigidity).

Application Note: Modular Synthesis Strategies

The historical challenge with piperidines is the difficulty of introducing substituents stereoselectively on the saturated ring. Modern workflows utilize Pyridine Hydrogenation as a robust entry point.

Why Pyridine Hydrogenation?

Instead of building the ring from acyclic precursors (which is slow), we functionalize a flat, aromatic pyridine (easy C-H activation or cross-coupling) and then reduce it. This allows for:

  • Scalability: Pyridines are cheap commodity chemicals.

  • Stereocontrol: Heterogeneous catalysts (Rh, Pt) or transfer hydrogenation can yield cis-isomers with high diastereoselectivity (>95:5 dr).

Advanced Workflow: The "Late-Stage" Approach

For rapid library generation, we recommend a Late-Stage Functionalization (LSF) protocol.

  • Core Synthesis: Generate a 4-substituted pyridine.

  • Reduction: Hydrogenate to the piperidine.

  • Diversification: Parallel synthesis on the N1 or C3 positions.

Detailed Protocol: Stereoselective Synthesis of 3,4-Disubstituted Piperidines

Objective: Synthesize a library of cis-3-fluoro-4-arylpiperidines (common pharmacophore in antidepressants) using a pyridine reduction route.

Reagents & Equipment:

  • Substrate: 3-fluoro-4-bromopyridine.

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂).

  • Solvent: Acetic Acid (AcOH) or Methanol/HCl.

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or H-Cube flow reactor).

Step-by-Step Methodology
Phase 1: Suzuki Coupling (Aryl Installation)
  • Charge a reaction vial with 3-fluoro-4-bromopyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Add Solvent (Dioxane:Water 4:1) and Base (K₂CO₃, 3.0 equiv).

  • Heat at 90°C for 4 hours under N₂ atmosphere.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography.

    • Checkpoint: Verify product identity via LC-MS (Target Mass M+H).

Phase 2: Diastereoselective Hydrogenation (Ring Saturation)

Scientific Rationale: Acidic media protonates the pyridine nitrogen, facilitating reduction and preventing catalyst poisoning. Rhodium favors cis-addition of hydrogen across the face of the ring.

  • Dissolve the 4-aryl-3-fluoropyridine intermediate (1.0 equiv) in 0.5 M HCl in MeOH (0.1 M concentration).

  • Add Catalyst: 5 wt% Rh/Al₂O₃ (20 wt% loading relative to substrate).

  • Pressurize reactor to 50 psi (3.5 bar) H₂ gas.

  • Agitate at Room Temperature for 12 hours.

    • Note: Monitor consumption of aromatic starting material by UV (254 nm). Pyridines absorb strongly; piperidines do not.

  • Filter through a Celite pad to remove the catalyst. (Caution: Pyrophoric catalyst).

  • Neutralize filtrate with NaHCO₃ and extract with DCM.

  • Result: Predominantly cis-3-fluoro-4-arylpiperidine (>90% de).

Phase 3: N-Functionalization (Library Diversification)
  • Aliquot the crude piperidine into a 96-well plate.

  • Add Electrophiles (Acid Chlorides, Sulfonyl Chlorides, or Alkyl Halides) + DIPEA (Base).

  • Shake at RT for 2 hours.

  • Scavenge excess electrophile with amine-functionalized resin.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 3-Fluoro-4-bromopyridine Step1 Step 1: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Step1 Inter Intermediate: 4-Aryl-3-fluoropyridine Step1->Inter Step2 Step 2: Hydrogenation (H2, Rh/Al2O3, H+) Inter->Step2 Stereocontrol Product Product: cis-3-Fluoro-4-arylpiperidine (Stereodefined Core) Step2->Product Step3 Step 3: N-Diversification (Library Generation) Product->Step3

Caption: Modular workflow for converting commodity pyridines into high-value, stereodefined piperidine libraries.

Data Presentation & Analysis

When evaluating your library, organize data to highlight the impact of the scaffold modifications.

Table 1: Representative SAR Data for 4-Phenylpiperidine Analogs

Compound IDN-Substituent (R1)C3-SubstituentLogD (pH 7.4)Potency (IC50, nM)Microsomal Stability (t1/2, min)
PP-001 H (Free Amine)H1.245015
PP-002 MethylH1.512012
PP-003 BenzylH2.8158 (High clearance)
PP-004 BenzylF (cis) 2.912 45 (Blocked met.)
PP-005 AcetylH1.8>1000>60

Interpretation:

  • PP-003 vs PP-004: Introduction of the C3-Fluorine (PP-004) maintained potency but significantly improved metabolic stability (t1/2 increased from 8 to 45 min) by blocking oxidative metabolism on the ring.

  • PP-005: Acylation of the nitrogen (amide) destroyed potency, suggesting the basic nitrogen is a critical pharmacophore (likely forming a salt bridge in the binding pocket).

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Scripps Research & Rice University Team. (2024). Biocatalytic Carbon-Hydrogen Oxidation and Radical Cross-Coupling for Piperidine Synthesis.[1][2] Science. Link

  • Wang, W., et al. (2025). Design, synthesis, and biological evaluation of novel highly potent FXR agonists bearing piperidine scaffold. European Journal of Medicinal Chemistry. Link

  • BenchChem Application Note. (2025). One-Pot Synthesis of Functionalized Piperidines: Protocols and Yields. Link[3]

  • Mokhtary, M., & Mahooti, K. (2024).[4][5] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs. Advanced Journal of Chemistry. Link

Sources

Application Note: Strategic Synthesis of Piperidine Scaffolds via Intramolecular Cyclization

[1]

Abstract

The piperidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds and numerous FDA-approved drugs (e.g., Fentanyl, Raloxifene, Paroxetine). Its ubiquity stems from its ability to modulate lipophilicity and present pharmacophores in defined spatial orientations. This Application Note details two dominant, high-fidelity methodologies for constructing piperidine rings: Ring-Closing Metathesis (RCM) and Intramolecular Reductive Amination . We provide optimized protocols, mechanistic insights, and troubleshooting frameworks to ensure reproducibility in drug discovery workflows.

Theoretical Grounding: Baldwin’s Rules & Cyclization Logic

Before initiating synthesis, the feasibility of ring closure must be assessed using Baldwin’s Rules for Ring Closure. These rules predict the relative facility of ring-forming reactions based on the trajectory of the nucleophile attacking the electrophile.

  • 6-Exo-Tet: Favored.[1][2][3] This is the primary mode for intramolecular nucleophilic substitutions (e.g., amine attacking an alkyl halide).

  • 6-Exo-Trig: Favored. This is the governing rule for Ring-Closing Metathesis (RCM) where a diene cyclizes to a cyclic alkene.

  • 6-Endo-Trig: Favored.[2][3][4] Relevant for certain radical cyclizations or Michael additions, though kinetically slower than exo-trig.

Strategic Implication: For 6-membered piperidines, designing precursors that follow 6-exo-trig (RCM) or 6-exo-tet (Reductive Amination/SN2) pathways maximizes yield and minimizes polymerization.

Method A: Ring-Closing Metathesis (RCM)[2][3][6]

RCM has revolutionized the synthesis of functionalized piperidines (specifically

Mechanistic Pathway

The reaction is driven by the release of volatile ethylene gas and the formation of a thermodynamically stable cyclic alkene.

RCM_MechanismPrecursorDiallylaminePrecursorCoordinationRu-CarbeneCoordinationPrecursor->Coordination+ Grubbs Cat.MetallacycleMetallacyclobutaneIntermediateCoordination->Metallacycle[2+2] CycloadditionProductPiperidineProductMetallacycle->ProductCycloreversionEthyleneEthylene (Gas)ByproductMetallacycle->EthyleneDriving Force

Figure 1: Catalytic cycle of RCM for piperidine synthesis involving Ruthenium-carbene species.

Optimized Protocol: Grubbs II Catalysis

Reagents:

  • Substrate:

    
    -protected diallylamine derivative (e.g., 
    
    
    -Boc-diallylamine).
  • Catalyst: Grubbs 2nd Generation Catalyst (G-II) or Hoveyda-Grubbs II (HG-II).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen for 15 minutes.

  • Solvent Degassing: This is the critical quality attribute. Oxygen poisons the Ruthenium carbene. Sparge the solvent with Argon for at least 20 minutes prior to use.

  • Substrate Dissolution: Dissolve the diene precursor in degassed solvent.

    • Crucial Step: The concentration must be 0.005 M to 0.01 M (high dilution).

    • Reasoning: High dilution favors intramolecular cyclization (RCM) over intermolecular acyclic diene metathesis (ADMET) polymerization.

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) as a solid or dissolved in a minimal amount of degassed solvent.

  • Reaction: Stir at reflux (

    
     for DCM, 
    
    
    for Toluene) for 2–12 hours.
    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting material and the evolution of ethylene gas bubbles indicate progress.

  • Quenching & Purification:

    • Add activated charcoal or a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium residues (which can isomerize the double bond during workup).

    • Filter through Celite.

    • Concentrate in vacuo and purify via flash column chromatography.

Troubleshooting RCM
ObservationRoot CauseCorrective Action
Oligomerization Concentration too highDilute reaction to

.
Stalled Reaction Catalyst decomposition (

)
Ensure rigorous degassing; add a second portion of catalyst (1 mol%).
Isomerization Ru-hydride formationAdd benzoquinone (10 mol%) or use scavengers immediately.

Method B: Intramolecular Reductive Amination

This method is preferred for saturated piperidines and is highly scalable. It proceeds via the formation of an imine/iminium ion followed by in situ hydride reduction.

Workflow Logic

The reaction typically involves an amino-aldehyde or amino-ketone precursor (often masked as an acetal or generated in situ).

Reductive_AminationStartAmino-Aldehyde/Ketone(or Acetal Precursor)ImineCyclic Imine / Iminium(pH controlled)Start->ImineCyclization (-H2O)ReductionHydride Transfer(Rate Determining Step)Imine->Reduction+ NaBH(OAc)3FinalSaturated PiperidineReduction->Final

Figure 2: Stepwise progression from acyclic amino-carbonyl to saturated piperidine.

Optimized Protocol: Sodium Triacetoxyborohydride [ ]

Reagents:

  • Substrate:

    
    -amino aldehyde/ketone (often generated from oxidative cleavage or deprotection).
    
  • Reductant: Sodium triacetoxyborohydride (

    
    ).[5][6][7][8]
    
    • Why: It is mild and selective. It reduces iminiums faster than aldehydes/ketones, minimizing side reactions compared to

      
      .
      
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Additive: Acetic Acid (AcOH).

Step-by-Step Procedure:

  • Precursor Activation: Dissolve the amine and carbonyl component (if tethered, the single substrate) in DCE (0.1 M).

  • Imine Formation: If the cyclization is slow, add catalytic Acetic Acid (1–2 eq) or anhydrous

    
     to sequester water and drive the equilibrium toward the cyclic imine. Stir for 30–60 minutes.
    
  • Reduction: Add

    
     (1.5–2.0 eq) in one portion.
    
    • Note: The reaction is typically slightly exothermic.

  • Reaction: Stir at room temperature for 2–16 hours under Nitrogen.

  • Quenching: Quench carefully with saturated aqueous

    
     (basic workup is essential to free-base the piperidine).
    
  • Extraction: Extract with DCM (

    
    ). The piperidine product will be in the organic layer.
    
  • Purification: Dry over

    
     and concentrate. Many piperidines can be isolated pure or as HCl salts without chromatography.
    

Comparative Analysis

FeatureRing-Closing Metathesis (RCM)Intramolecular Reductive Amination
Product Type Unsaturated (

-piperidine)
Saturated Piperidine
Atom Economy Lower (Ethylene loss)High (Water loss)
Key Constraint High Dilution Required (Solvent heavy)pH Control (Imine stability)
Functional Group Tolerance Excellent (Esters, Amides, Ethers)Good (Avoid acid-labile groups)
Scalability Moderate (Catalyst cost, solvent volume)High (Cheap reagents, higher conc.)

References

  • General RCM Review: Fu, G. C.; Grubbs, R. H. "The Application of Ring-Closing Metathesis to the Synthesis of Tertiary Amines, Allylamines, and Boronates." J. Am. Chem. Soc.1992 , 114, 5426–5427. Link

  • Reductive Amination Review: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[1][9] Chem.1996 , 61, 3849–3862. Link

  • Piperidine in Drugs: Vitaku, E.; Smith, D. T.; Njardarson, J. T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." J. Med. Chem.2014 , 57, 10257–10274. Link

  • Baldwin's Rules: Baldwin, J. E.[10][11] "Rules for Ring Closure." J. Chem. Soc., Chem. Commun.[10]1976 , 734–736.[10] Link

Application Note: Strategic Utilization of 4-(Piperidin-1-yl)butan-1-ol in CNS Agent Synthesis

[1]

Executive Summary

The 4-(piperidin-1-yl)butan-1-ol moiety represents a "privileged spacer" in Central Nervous System (CNS) drug design.[1] This four-carbon (butyl) linker, terminated by a basic piperidine ring, is critical for spanning the distance between the orthosteric binding site and secondary hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), particularly Sigma-1 (


) receptorsDopamine D2/D3 receptorsAcetylcholinesterase (AChE)

While often viewed merely as a raw material, the strategic handling of this alcohol—specifically its activation and coupling—determines the yield and purity of final CNS candidates. This guide details the robust synthesis of the reagent itself and its application in generating high-affinity Sigma-1 ligands, prioritizing methods that minimize genotoxic impurities (GTIs).[1]

(Note: The prompt referenced CAS 2435-61-2; however, the standard CAS for 4-(piperidin-1-yl)butan-1-ol is 4672-11-1 .[1] This guide addresses the chemistry of the specified structure.)

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 4-(Piperidin-1-yl)butan-1-ol
Common Synonyms 1-Piperidinebutanol; 4-Piperidinobutanol
CAS Number 4672-11-1
Molecular Formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H

NO
Molecular Weight 157.25 g/mol
Appearance Colorless to pale yellow viscous oil
Boiling Point 108–110 °C at 0.5 mmHg
pKa (Calc) ~10.1 (Piperidine nitrogen)
Solubility Miscible in EtOH, DCM, CHCl

; Sparingly soluble in water (pH dependent)
Hazards Irritant (Skin/Eye).[1][2][3][4] Basic.

Synthesis of the Reagent

Objective: Preparation of high-purity 4-(piperidin-1-yl)butan-1-ol from commodity chemicals.

Strategic Route Selection

Two primary routes exist. Route A (Alkylation) is preferred for scale and simplicity, while Route B (Amide Reduction) is used when avoiding alkyl halides is strictly required by safety protocols.

Protocol A: Direct Alkylation (Recommended)

Reaction: Piperidine + 4-Chlorobutan-1-ol

1

Reagents:

  • Piperidine (2.5 equiv) - Acts as both nucleophile and base.[1]

  • 4-Chlorobutan-1-ol (1.0 equiv)[1]

  • Potassium Carbonate (K

    
    CO
    
    
    ) (1.5 equiv)
  • Solvent: Acetonitrile (MeCN) or Toluene.

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 4-chlorobutan-1-ol (10.85 g, 100 mmol) and MeCN (100 mL).

  • Base Addition: Add anhydrous K

    
    CO
    
    
    (20.7 g, 150 mmol). Stir to suspend.
  • Nucleophile Addition: Add Piperidine (21.3 g, 250 mmol) dropwise over 15 minutes. Exothermic reaction; maintain temp < 40 °C.

  • Reflux: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1 + 1% NH

    
    OH). The spot for 4-chlorobutanol (R
    
    
    ~0.[1]8) should disappear; product appears at R
    
    
    ~0.3 (stains with Dragendorff or Ninhydrin).
  • Workup: Cool to room temperature. Filter off inorganic salts.[4] Concentrate the filtrate under reduced pressure to remove solvent and excess piperidine.

  • Purification: Dissolve residue in DCM (100 mL), wash with 1N NaOH (to remove traces of HCl salts) and Brine. Dry over Na

    
    SO
    
    
    .
  • Distillation: Distill under high vacuum (0.5 mmHg, ~110 °C) to obtain the pure oil.

    • Yield: Typically 85–92%.

Self-Validating Check:

  • 1H NMR (CDCl

    
    ):  Look for the disappearance of the triplet at 
    
    
    3.55 (CH
    
    
    -Cl) and appearance of N-CH
    
    
    multiplets at
    
    
    2.3–2.[1]5. The CH
    
    
    -OH triplet remains at
    
    
    3.6.[1]

Application in CNS Drug Synthesis: Sigma-1 Receptor Ligands[1]

Context: The Sigma-1 receptor is a chaperone protein at the ER-mitochondrion interface.[1] High-affinity ligands typically possess a basic amine (piperidine), a hydrophobic spacer (butyl), and an aromatic tail .

We will demonstrate the synthesis of a generic Sigma-1 agonist scaffold: 1-(4-(4-Phenylphenoxy)butyl)piperidine .

Synthetic Strategy: The Divergent Pathway

The alcohol can be used directly via Mitsunobu coupling (Route 1) or activated to a chloride/mesylate for Nucleophilic Substitution (Route 2).

CNS_Synthesis_WorkflowStart4-(Piperidin-1-yl)butan-1-ol(The Reagent)MitsunobuRoute A: Mitsunobu Coupling(DIAD, PPh3, Phenol)Start->Mitsunobu Direct CouplingActivationRoute B: Activation(SOCl2 or MsCl)Start->Activation ChlorinationTargetTarget CNS Agent(Sigma-1 Ligand)Mitsunobu->Target Mild ConditionsIntermediateActivated Electrophile(Chloride or Mesylate)Activation->Intermediate Isolation of HCl saltAlkylationS_N2 Alkylation(Phenol/Indole + Base)Intermediate->Alkylation + NucleophileAlkylation->Target Robust Scale-up

Caption: Divergent workflows for utilizing 4-(piperidin-1-yl)butan-1-ol. Route A is preferred for sensitive substrates; Route B is preferred for large-scale synthesis.[1]

Protocol: Route A (Mitsunobu Coupling)

Best for: Rapid library generation, sensitive aromatic substrates.

  • Reagents:

    • 4-(Piperidin-1-yl)butan-1-ol (1.0 equiv)[1]

    • 4-Phenylphenol (1.0 equiv)[1]

    • Triphenylphosphine (PPh

      
      ) (1.2 equiv)
      
    • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

    • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve Alcohol (157 mg, 1 mmol), Phenol (170 mg, 1 mmol), and PPh

      
       (314 mg, 1.2 mmol) in dry THF (5 mL) under Nitrogen. Cool to 0 °C.
      
    • Add DIAD (242 mg, 1.2 mmol) dropwise. The solution will turn yellow.

    • Stir at 0 °C for 30 min, then warm to Room Temp and stir for 12 hours.

    • Workup: Concentrate. Triturate with Et

      
      O/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter.
      
    • Purification: Flash chromatography (DCM/MeOH/NH

      
      ).
      
Protocol: Route B (Activation to Chloride)

Best for: Scale-up, steric hindrance, or weak nucleophiles.[1]

  • Activation Step:

    • Dissolve 4-(piperidin-1-yl)butan-1-ol (10 g) in DCM (50 mL).

    • Add Thionyl Chloride (SOCl

      
      ) (1.2 equiv) dropwise at 0 °C.
      
    • Reflux for 2 hours. Evaporate to dryness to obtain 1-(4-chlorobutyl)piperidine hydrochloride .[1][4]

    • Critical Note: This intermediate is a nitrogen mustard analog (though less toxic than bis-chloroethylamines).[1] Handle with gloves in a fume hood.

  • Coupling Step:

    • Suspend 4-Phenylphenol (1.0 equiv) and K

      
      CO
      
      
      (3.0 equiv) in DMF.
    • Add the Chloride salt (1.1 equiv) and catalytic NaI (0.1 equiv).

    • Heat to 80 °C for 6 hours.

Critical Analysis & Troubleshooting

Impurity Control (Genotoxic Impurities)

When using Route B , the intermediate 1-(4-chlorobutyl)piperidine is a reactive alkylating agent.[1] Regulatory guidelines (ICH M7) require its control in the final drug substance.

  • Mitigation: Ensure complete consumption of the chloride during the coupling step by using excess nucleophile or extended reaction times.

  • Validation: Develop a derivatization GC-MS method to detect trace alkyl chloride (LOD < 10 ppm).

Stability

4-(Piperidin-1-yl)butan-1-ol is hygroscopic and absorbs CO

1
  • Storage: Store under Argon/Nitrogen in tightly sealed glass containers.

  • Re-purification: If the oil turns cloudy, dissolve in DCM, dry over MgSO

    
    , and re-concentrate.
    
Structural Causality in CNS Design

Why this specific linker?

  • Distance: The 4-carbon chain (~5-6 Å) is the optimal length to bridge the aspartate residue (binding the piperidine N) and the aromatic walls of the Sigma-1 receptor binding pocket.[1]

  • Flexibility: The butyl chain allows the piperidine to adopt a chair conformation without steric clash, unlike rigid alkyne/alkene linkers.

References

  • Sigma Receptor Ligand SAR

    • Title: Structure-Affinity Relationships of Sigma-1 Receptor Ligands: The Role of the Spacer.[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the 4-carbon spacer as optimal for high affinity binding.
  • Mitsunobu Reaction Protocols

    • Title: The Mitsunobu Reaction in the Synthesis of Nitrogen Heterocycles.
    • Source:Organic Reactions.
    • Context: Standard conditions for coupling amino-alcohols to phenols.[1]

  • Synthesis of Piperidine Alcohols

    • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives.[1][3][4]

    • Source:Chemical Review and Letters.
    • Context: General methods for piperidine functionalization.[4]

  • Donepezil and MTDL Design

    • Title: Multi-target-directed ligands for Alzheimer's disease: Design of novel donepezil hybrids.
    • Source:European Journal of Medicinal Chemistry.
    • Context: Illustrates the use of piperidine-linker-arom

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Piperidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-PIP-BUT-001[1]

Executive Summary: The "Cyclization Trap"

The synthesis of 4-(piperidin-1-yl)butan-1-ol via the alkylation of piperidine with 4-chloro-1-butanol is deceptively simple. The primary yield-killer is not lack of reactivity, but competing intramolecular cyclization . Under basic conditions, 4-chloro-1-butanol rapidly cyclizes to form Tetrahydrofuran (THF), consuming the alkylating agent before it can react with piperidine.

This guide provides a technical breakdown of how to suppress this side reaction and recover the highly water-soluble product effectively.

Part 1: Reaction Mechanism & Competitive Pathways

To improve yield, you must understand the kinetics at play. You are fighting a competition between an intermolecular


 reaction (desired) and an intramolecular 

reaction (undesired).
The Competitive Landscape
  • Pathway A (Desired): Piperidine attacks the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -carbon of 4-chlorobutanol.
    
  • Pathway B (Undesired): The hydroxyl group of 4-chlorobutanol is deprotonated by the base, creating an alkoxide that attacks its own

    
    -carbon to form THF.
    

Key Insight: Pathway B is entropically favored (intramolecular).[1] To win, you must keep the concentration of the alkoxide intermediate near zero while maintaining high nucleophilicity of the piperidine.

Visualization: Reaction Logic Flow

ReactionPathways Reagents Piperidine + 4-Chloro-1-butanol Intermediate_N Transition State (Intermolecular) Reagents->Intermediate_N Slow addition of Electrophile Alkoxide Chlorobutoxide Anion Reagents->Alkoxide Strong Base / High Temp Base Base (B:) Product 4-(Piperidin-1-yl)butan-1-ol (Target) Intermediate_N->Product S_N2 Attack THF Tetrahydrofuran (THF) (Major Side Product) Alkoxide->THF Fast Intramolecular Cyclization

Figure 1: The kinetic competition between product formation and THF cyclization.

Part 2: Troubleshooting Guide (Q&A Format)

Module A: Upstream Reaction Optimization

Q1: My reaction conversion is high, but the isolated yield is low (<40%). NMR shows large amounts of THF in the crude. What happened? Diagnosis: You likely used a strong base (NaOH, KOH, NaH) or a protic solvent. Technical Explanation: Strong bases fully deprotonate the hydroxyl group of 4-chlorobutanol. The resulting alkoxide is an aggressive nucleophile that cyclizes instantly. Solution:

  • Switch to a Weak Base: Use Potassium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or Sodium Carbonate (
    
    
    
    ). These are basic enough to neutralize the HCl generated but not strong enough to significantly deprotonate the alcohol.
  • Solvent Switch: Use Acetonitrile (MeCN) or Acetone .[1] These polar aprotic solvents enhance the nucleophilicity of piperidine (making it a better competitor) without solvating the alkoxide as strongly as water or alcohols would.

Q2: I see a significant amount of bis-alkylation (quaternary ammonium salt). How do I stop this? Diagnosis: The product (a tertiary amine) is reacting with another equivalent of 4-chlorobutanol. Solution:

  • Stoichiometry Control: Use a excess of piperidine (1.5 to 2.0 equivalents). Piperidine is cheaper and easier to remove (bp ~106°C) than the alkylating agent.

  • Reverse Addition: Do not add piperidine to the chloride. Add the 4-chlorobutanol slowly to the piperidine/base mixture. This ensures piperidine is always in excess relative to the alkylating agent.

Q3: The reaction is too slow in Acetonitrile/Carbonate. Can I heat it up? Diagnosis: Kinetic limitation. Solution: Yes, but with a ceiling.

  • Temperature Limit: Do not exceed 60-70°C. Above this, the rate of THF formation (Pathway B) accelerates faster than the alkylation (Pathway A).

  • Catalysis: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq).[1] This generates 4-iodobutanol in situ (Finkelstein reaction), which is a much better electrophile than the chloride, speeding up the desired reaction without increasing the basicity.

Module B: Downstream Purification (The "Water Trap")

Q4: I cannot extract the product from the aqueous layer. It stays in the water during workup. Diagnosis: 4-(Piperidin-1-yl)butan-1-ol is an amino-alcohol. It is highly polar and forms strong hydrogen bonds with water. Solution: Standard extraction (EtOAc/Water) will fail. Use the "Salting Out" method.

  • Saturate the Aqueous Phase: Add solid NaCl or

    
     to the aqueous layer until no more dissolves. This drastically lowers the solubility of organics (the "Salting Out" effect).
    
  • Solvent Selection: Use Dichloromethane (DCM) or Chloroform for extraction. These are better at pulling amines from water than Ethyl Acetate or Ether.

  • pH Adjustment: Ensure the pH is >12 (using NaOH after the reaction is complete) to ensure the piperidine nitrogen is fully deprotonated (free base form) before extraction.

Q5: The product decomposes during distillation. Diagnosis: Thermal instability of the amino-alcohol, possibly due to oxidation or elimination. Solution:

  • High Vacuum: Distill under high vacuum (<1 mmHg). The boiling point is high (~115-120°C at 12 mmHg). Lowering pressure reduces thermal stress.

  • Inert Atmosphere: Distill under Nitrogen/Argon to prevent N-oxide formation.[1]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 4-(Piperidin-1-yl)butan-1-ol (Target Scale: 10g)

Materials
  • Piperidine (2.0 equiv.)[1]

  • 4-Chloro-1-butanol (1.0 equiv.)[1]

  • Potassium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), anhydrous, granular (1.5 equiv.)
    
  • Potassium Iodide (KI) (0.1 equiv.)[1]

  • Acetonitrile (MeCN), dry (10 volumes)[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[2]

  • Charging: Add Piperidine (2.0 eq),

    
     (1.5 eq), KI (0.1 eq), and MeCN. Stir to suspend the solids.
    
  • Addition: Add 4-Chloro-1-butanol (1.0 eq) dropwise via syringe over 30 minutes at room temperature. Note: Slow addition prevents local hotspots that favor cyclization.

  • Reaction: Heat the mixture to 60°C (oil bath temperature). Stir for 12-16 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM with 1% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ). Stain with Dragendorff’s reagent (orange spot for amines) or Iodine.[1]
      
  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) through a celite pad. Wash the pad with MeCN.
  • Concentration: Rotovap the filtrate to remove MeCN and excess Piperidine. You will be left with a viscous oil.

  • Workup (The Critical Step):

    • Dissolve the oil in DCM (50 mL).

    • Add Water (20 mL) saturated with

      
       (pH > 12).
      
    • Separate layers.[1] Extract the aqueous layer 3x with DCM.

    • Combine organic layers, dry over

      
      , and concentrate.[3]
      
  • Purification: Distill under reduced pressure (vacuum pump required) to obtain a colorless oil.

Data Summary Table
VariableRecommendedAvoidReason
Base ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

or

NaOH, KOH, NaHStrong bases trigger THF cyclization.
Solvent Acetonitrile (MeCN)Water, EthanolProtic solvents stabilize the leaving group but reduce nucleophilicity; water complicates workup.
Stoichiometry 2.0 eq Piperidine1.0 eq PiperidineExcess amine prevents bis-alkylation.
Temp 50-60°CReflux (>80°C)High heat favors elimination and cyclization.[1]

Part 4: Workup Logic Visualization

WorkupLogic Start Crude Reaction Mixture Filter Filter Inorganic Salts Start->Filter Evap Evaporate Solvent & Excess Piperidine Filter->Evap Residue Viscous Oil Residue Evap->Residue Decision Is Product Pure? Residue->Decision DirectDistill Vacuum Distillation (If salts removed well) Decision->DirectDistill Yes (Rare) Extraction DCM / Sat. K2CO3 (aq) Extraction Decision->Extraction No (Standard) Extraction->DirectDistill After Drying

Figure 2: Decision tree for isolating the hydrophilic amino-alcohol.

References

  • Starr, D., & Hixon, R. M. (1934).[4] "Tetrahydrofuran and 4-Chlorobutanol."[4] Journal of the American Chemical Society, 56(7), 1595–1596. Link

    • Context: Establishes the fundamental reactivity of 4-chlorobutanol and its propensity to cyclize to THF under various conditions.
  • Pihlaja, K., et al. (2000). "The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide."[5] Arkivoc, 2000(3), 188-198.[1] Link

    • )
  • Dayang Chem. (2024).[1] "4-(Piperidin-1-yl)butan-1-ol Product Safety and Handling." Echemi Chemical Database. Link

    • Context: Physical properties (bp, solubility) confirming the handling requirements for the amino-alcohol.
  • BenchChem. (2024). "Synthesis Protocols for Piperidine Derivatives." Link

    • Context: General alkylation protocols for piperidine derivatives using carbon

Sources

Technical Support Center: Purification of Tertiary Amine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Subject: Overcoming "Sticky" Purification Issues (Streaking, Emulsions, Oiling Out)

Executive Summary: The "Dual-Nature" Problem

Tertiary amine alcohols present a unique purification paradox. The amine nitrogen is basic and prone to protonation, while the hydroxyl group acts as a hydrogen bond donor/acceptor. This combination often creates molecules that behave like surfactants (amphiphiles), leading to three primary failure modes in the lab:

  • Chromatography: Irreversible adsorption or severe tailing on acidic silica.

  • Extraction: Persistent emulsions due to surfactant-like properties.

  • Isolation: "Oiling out" during crystallization attempts.

This guide addresses these specific failure modes with field-proven protocols.

Module 1: Chromatography Troubleshooting
Q: Why does my compound streak from the baseline to the solvent front on TLC and Flash columns?

A: This is the "Silanol Effect." Standard silica gel is slightly acidic (pH ~5). The basic nitrogen of your tertiary amine interacts with the acidic silanol (Si-OH) groups via hydrogen bonding and acid-base attraction, causing the compound to drag.

Protocol A: The "Amine-Modified" Mobile Phase

Standard Protocol for neutralizing silica acidity.

Reagents:

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH, 28-30%).

  • Dichloromethane (DCM) and Methanol (MeOH).[1]

Step-by-Step:

  • Column Pre-Treatment (Critical): Before loading your sample, flush the silica column with 3-5 Column Volumes (CV) of the mobile phase containing 1% Triethylamine (TEA) . This saturates the active silanol sites.

  • Mobile Phase Preparation:

    • Low Polarity: Hexanes/Ethyl Acetate + 1% TEA.

    • High Polarity: DCM/MeOH + 1% NH₄OH. (Note: TEA is difficult to remove from polar fractions; volatile Ammonia is preferred here).

  • Elution: Run the column. The amine additive acts as a competitive inhibitor, binding to the silanols so your product can pass freely.

Expert Tip: If using TEA, rotary evaporate your fractions, then re-dissolve in DCM and wash once with saturated NaHCO₃ to remove residual TEA before final drying.

Visual Guide: Chromatography Decision Tree

ChromatographyLogic start Start: Purification Needed check_tlc Run TLC on Silica (Standard Solvent) start->check_tlc decision_streak Does it streak/tail? check_tlc->decision_streak no_streak Proceed with Standard Flash Chromatography decision_streak->no_streak No yes_streak Add 1% TEA or NH4OH to Mobile Phase decision_streak->yes_streak Yes check_tlc_2 Retest TLC yes_streak->check_tlc_2 decision_streak_2 Still streaking? check_tlc_2->decision_streak_2 use_amine_silica Switch Stationary Phase: Use Amine-Functionalized Silica or Basic Alumina decision_streak_2->use_amine_silica Yes success_mod Run Column with Modifier decision_streak_2->success_mod No

Figure 1: Decision logic for selecting the correct stationary and mobile phases for amine purification.

Module 2: Extraction & Phase Separation
Q: I have a persistent emulsion that won't separate. How do I recover my product?

A: Tertiary amine alcohols act as surfactants. When you shake them with water and organic solvents, they stabilize the interface, creating an emulsion.

Protocol B: The "Salting Out" & pH Swing

Method to disrupt the surfactant interface.[2]

The "2 pH Rule": To extract an amine into the organic layer, the aqueous pH must be adjusted to at least 2 units above the pKa of the amine (typically pH > 10-11 for tertiary amines) to ensure it is in the free-base (non-charged) form.

Troubleshooting Steps:

  • Stop Shaking: Never vigorously shake these extractions. Use the "Inversion Method"—gently invert the funnel 20 times.

  • Add Brine (NaCl): Add saturated NaCl solution to the aqueous layer.[3] This increases the ionic strength of the water ("Salting Out"), making organic molecules less soluble in it and increasing the density difference.

  • Filtration: If a "rag layer" (interfacial gunk) persists, filter the entire biphasic mixture through a pad of Celite or a loose plug of glass wool. This physically breaks the emulsion bubbles.

  • Solvent Swap: If using Diethyl Ether (prone to emulsions), switch to Dichloromethane (DCM), which is heavier than water and often separates cleaner for polar amines.

Module 3: Crystallization & Isolation
Q: My product is an oil and refuses to crystallize. How do I get a solid?

A: Tertiary amine alcohols have low lattice energy due to flexible alkyl chains and internal hydrogen bonding. The solution is to increase lattice energy by forming a salt.

Data Table: Salt Selection for Amine Alcohols

Select the counter-ion based on the desired outcome.

Counter-Ion AcidResulting SaltCharacteristicsBest For
Hydrochloric Acid (HCl) HydrochlorideHygroscopic, often oils out initially.General storage, high solubility.
Oxalic Acid OxalateHigh crystallinity, forms tight lattice.Purification . Often crystallizes when HCl fails.
Fumaric Acid FumarateModerate solubility, good crystallinity.Pharmaceutically acceptable salts.
Tartaric Acid TartrateGood crystallinity, chiral resolution.Separating enantiomers.
Picric Acid PicrateForms distinct yellow crystals.Characterization (Warning: Explosive potential).
Protocol C: The "Anti-Solvent" Vapor Diffusion

For stubborn oils that refuse to solidify.

  • Dissolve the amine oil in a minimal amount of a "Good Solvent" (e.g., Methanol or DCM).

  • Place this small vial inside a larger jar containing a "Bad Solvent" (e.g., Diethyl Ether or Hexanes).

  • Cap the large jar tightly.

  • As the ether vapor diffuses into the methanol, the solubility slowly decreases, promoting crystal growth rather than oiling out.

Module 4: Distillation Challenges
Q: My compound turns brown/black during distillation. What is happening?

A: Tertiary amine alcohols are susceptible to N-Oxide formation (if air is present) or Hofmann Elimination (if temperature is too high) where the alcohol eliminates to form an alkene.

Requirements for Safe Distillation:

  • High Vacuum: Must use < 1 mmHg (oil pump), not a water aspirator.

  • Inert Atmosphere: Bleed in Nitrogen/Argon, not air.

  • Kugelrohr Apparatus: Ideal for small scales (100mg - 5g) as it minimizes the path length and heating duration.

References & Grounding
  • Biotage. (2023).[4][5] How do I purify ionizable organic amine compounds using flash column chromatography? (Explains the mechanism of silanol interaction and the "2 pH rule").

  • University of Rochester, Dept. of Chemistry. Workup: Amines. (Detailed protocols for extraction, emulsion breaking, and copper sulfate washes).

  • Chemistry LibreTexts. Acid-Base Extraction. (Fundamental principles of pH adjustment for amine isolation).

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. (Techniques for breaking emulsions including salting out and filtration).[3]

Sources

Optimization of reductive amination conditions for piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization & Troubleshooting of N-Alkylation for Piperidine Scaffolds Assigned Specialist: Senior Application Scientist

Executive Summary & Decision Matrix

Reductive amination is the preferred method for alkylating piperidines due to its ability to avoid over-alkylation (common with direct alkyl halide displacement). However, piperidines present specific challenges: as secondary cyclic amines, they are moderately sterically hindered and can suffer from slow iminium ion formation, leading to direct reduction of the ketone (side product).

Use the following decision matrix to select the correct protocol for your substrate.

G start START: Select Substrates nature Is the Carbonyl Component Sterically Hindered? start->nature hindered Yes (e.g., Acetophenone, Cyclohexanone, t-Butyl) nature->hindered Bulky Ketones simple No (e.g., Benzaldehyde, Linear Aliphatic Aldehyde) nature->simple Aldehydes/Simple Ketones protocol_B PROTOCOL B: Ti(OiPr)4 + NaBH4 (Lewis Acid Activation) hindered->protocol_B acid_sens Is the substrate Acid Sensitive? simple->acid_sens No No acid_sens->No Robust Yes Yes acid_sens->Yes Acetals/Boc groups protocol_A PROTOCOL A: STAB + AcOH (Standard Abdel-Magid) protocol_C PROTOCOL C: STAB (No Acid) or 2-Step (Imine isolation) No->protocol_A Yes->protocol_C

Figure 1: Method Selection Workflow. STAB = Sodium Triacetoxyborohydride.[1][2]

Protocol A: The Standard (Abdel-Magid Conditions)

Best for: Aldehydes and unhindered ketones (e.g., acetone, cyclohexanone).

This method utilizes Sodium Triacetoxyborohydride (STAB) . Unlike NaCNBH₃, STAB is non-toxic and avoids HCN generation. Crucially, it is less basic and reducing than NaBH₄, allowing the iminium ion to be reduced selectively in the presence of the ketone.

The Mechanism

Understanding the role of Acetic Acid (AcOH) is critical. It does not just adjust pH; it catalyzes the formation of the iminium ion and aids in the hydride transfer step.

Mechanism ketone Ketone + Piperidine hemi Hemiaminal (Unstable) ketone->hemi + AcOH (Catalyst) alcohol Alcohol (Side Product) ketone->alcohol + STAB (Slow Reduction) iminium Iminium Ion (Target Intermediate) hemi->iminium - H2O product Tertiary Amine (Product) iminium->product + STAB (Fast Reduction)

Figure 2: Kinetic competition. Success depends on Iminium formation being faster than Ketone reduction.[3]

Step-by-Step Methodology
  • Stoichiometry:

    • Piperidine (Amine): 1.0 equiv

    • Carbonyl (Ketone/Aldehyde): 1.0–1.2 equiv

    • STAB: 1.4–1.5 equiv

    • Acetic Acid: 1.0–2.0 equiv (Crucial for ketones)

    • Solvent: 1,2-Dichloroethane (DCE) or THF.[3][4] Note: DCE is superior for reaction rate but toxic. THF is a viable green alternative.

  • Execution:

    • Dissolve piperidine and ketone in DCE (0.2 M concentration).

    • Add Acetic Acid.[3][4][5] Stir for 10–30 minutes to establish the iminium equilibrium.

    • Add STAB as a solid in one portion.

    • Stir at Room Temperature (RT) for 2–16 hours.

  • Workup (Critical for Piperidines):

    • Quench with saturated aqueous NaHCO₃.

    • Troubleshooting Step: If the product is a tertiary amine (which it is), it may form a stable complex with boron salts. If yields are low, quench with 1M NaOH instead of bicarbonate and stir vigorously for 30 minutes to break the N–B bond.

Protocol B: The "Power User" (Titanium Isopropoxide)

Best for: Sterically hindered ketones, electron-deficient amines, or when Protocol A fails (yield <30%).

Piperidines are bulky. When reacting with bulky ketones (e.g., substituted acetophenones), the equilibrium favors the starting materials, not the iminium ion. STAB is too weak to shift this equilibrium. Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the right.

Step-by-Step Methodology (Mattson Condition)
  • Stoichiometry:

    • Piperidine: 1.0 equiv

    • Ketone: 1.0–1.2 equiv

    • Ti(OiPr)₄: 1.2–1.5 equiv (Neat liquid)

    • NaBH₄: 1.5 equiv (Added in step 2)

    • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Execution:

    • Step 1 (Activation): Mix piperidine, ketone, and Ti(OiPr)₄ (neat) in a flask. Do not add solvent yet if possible, or use minimal neat stirring. If the mixture is too viscous, add minimal THF. Stir for 1–4 hours.

    • Step 2 (Dilution): Dilute the mixture with absolute EtOH (or MeOH).

    • Step 3 (Reduction): Add NaBH₄ carefully (exothermic). Stir for 2–8 hours.

  • Workup (The "Titanium Emulsion" Fix):

    • Titanium reactions form a sticky white precipitate (TiO₂) upon water addition, which clogs filters.

    • The Fix: Add 1 mL of water to quench. Then add 10% NaOH or NH₄OH . Stir until the white precipitate turns into a granular powder (approx. 15 mins).

    • Filter through a pad of Celite . Wash the pad with EtOAc.

Troubleshooting & FAQs

Q1: I isolated the alcohol (reduced ketone) instead of the amine. What happened?

Cause: The reduction of the ketone was faster than the formation of the iminium ion. This is a kinetic issue. Solution:

  • Force Equilibrium: Switch to Protocol B (Ti(OiPr)₄). The Titanium ensures the imine is formed before the reducing agent is even added.

  • Pre-stirring: In Protocol A, stir the amine, ketone, and acetic acid for 2 hours before adding STAB. Use molecular sieves (4Å) to remove water.

Q2: My product yield is >100% and it's a sticky gum. NMR shows broad peaks.

Cause: Boron-Amine Complexation. Tertiary amines (like N-alkyl piperidines) coordinate strongly to Boron byproducts. Solution:

  • Perform a Basic Wash : Dissolve the crude in EtOAc and wash with 1M NaOH (pH > 12) or aqueous K₂CO₃.

  • Methanol Reflux: Dissolve the crude gum in MeOH and reflux for 30 minutes to break the complex, then re-evaporate.

Q3: Can I use NaCNBH₃ (Sodium Cyanoborohydride)?

Technical Advisory: While effective (Borch conditions), we generally advise against it for initial screening due to:

  • Toxicity: Generates HCN gas at low pH.

  • Selectivity: STAB is generally more selective for the iminium ion over the ketone than NaCNBH₃ in the absence of pH control.

  • Use Case: Only reserve NaCNBH₃ for extremely acid-sensitive substrates where Acetic Acid cannot be used (Protocol C).

Q4: My piperidine has a Boc-protecting group on a side chain. Will Ti(OiPr)₄ remove it?

Analysis: Ti(OiPr)₄ is a Lewis acid, but it is generally mild. However, high temperatures or prolonged exposure can cleave sensitive groups. Recommendation: Stick to Room Temperature. If the Boc group is lost, switch to Protocol A with ZnCl₂ (0.5 equiv) as a milder Lewis acid alternative to Titanium.

Comparative Data Summary

FeatureProtocol A (STAB)Protocol B (Ti(OiPr)₄)Protocol C (NaCNBH₃)
Reducing Power MildStrong (due to NaBH₄)Moderate
Steric Tolerance Low to MediumHigh Medium
Water Sensitivity Tolerates trace waterRequires dry conditions Tolerates water
Toxicity LowLow (Ti is safe, NaBH₄ is standard)High (Cyanide)
Primary Use Aldehydes, Simple KetonesHindered Ketones , Weak AminesAcid-sensitive groups

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Studies on Direct and Indirect Reductive Amination Procedures.J. Org.[3] Chem. 1996, 61, 3849–3862.[3][4][7]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[8] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.J. Org.[3] Chem. 1990, 55, 2552–2554.[8]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent.[6]J. Am. Chem. Soc. 1971, 93, 2897–2904.

  • Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride.[9][10]J. Chem. Soc., Perkin Trans.[9] 1 1995, 2527–2532.

Sources

4-(Piperidin-1-yl)butan-1-ol stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-AMINE-4672 | Version: 2.4 | Status: Active[1][2]

Executive Summary & Compound Profile

Compound: 4-(Piperidin-1-yl)butan-1-ol CAS: 4672-11-1 Role: Bifunctional linker/intermediate (Tertiary Amine + Primary Alcohol) Physical State: Viscous colorless to pale yellow liquid (BP: ~244°C @ 760 mmHg)[1][2]

The Technical Challenge: This molecule presents a dual-stability challenge.[2] The tertiary amine is susceptible to N-oxidation and atmospheric CO₂ capture (carbamate formation), while the primary alcohol renders the compound hygroscopic.[1][2] Improper storage leads to "yellowing" (oxidation), viscosity changes (water uptake), and stoichiometric drift during synthesis.[2]

Core Storage Directives (The "Golden Standard")

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Reduces kinetic rate of autoxidation and minimizes vapor pressure, preventing volatile loss.[1][2]
Atmosphere Inert (Argon preferred) Nitrogen is acceptable, but Argon (heavier than air) provides a superior blanket against moisture and O₂.[1][2]
Container Amber Glass + Teflon Liner Amber glass blocks UV-induced radical formation.[1][2] Teflon (PTFE) liners prevent plasticizer leaching common with standard polyethylene caps.
Desiccant External Only Store the sealed vial inside a secondary jar containing desiccant. Do not add solid desiccant directly to the liquid unless filtering before use.
Storage Workflow Decision Tree

StorageWorkflow Start Received 4-(Piperidin-1-yl)butan-1-ol CheckSeal Is the Manufacturer Seal Intact? Start->CheckSeal LongTerm Long-Term Storage (>1 Month)? CheckSeal->LongTerm No (Opened) Action1 Store at 2-8°C in Dark CheckSeal->Action1 Yes Action2 Purge Headspace with Argon/N2 LongTerm->Action2 Yes Action3 Seal with Parafilm/Tape LongTerm->Action3 No (Immediate Use) Action2->Action3 Action4 Place in Desiccator Cabinet Action3->Action4 caption Figure 1: Decision logic for preserving amine integrity upon receipt.

Troubleshooting Guide: Symptom, Cause, & Cure

This section addresses the most common support tickets we receive regarding this compound.

Issue 1: The liquid has turned yellow or orange.[2]
  • Diagnosis: N-Oxidation. The lone pair on the piperidine nitrogen has reacted with atmospheric oxygen to form the N-oxide.[1][2] This is accelerated by light and heat.

  • Impact: The N-oxide is a distinct impurity that will alter polarity and potentially quench catalysts in subsequent reactions.[2]

  • Corrective Protocol (Purification):

    • Vacuum Distillation: This is the only reliable method to recover high-purity material.

    • Setup: Short-path distillation apparatus.

    • Conditions: High vacuum (<5 mmHg) is required due to the high boiling point (244°C at atm). Expect the product to distill significantly lower (approx. 110-120°C depending on vacuum).[1][2]

    • Discard: The yellow residue (N-oxides/oligomers) will remain in the pot.

Issue 2: The liquid is hazy or viscosity has increased.[2]
  • Diagnosis: Hygroscopicity. The molecule has absorbed atmospheric water. The amine and alcohol groups form strong hydrogen bonding networks with water, increasing viscosity.

  • Impact: Stoichiometric errors. If you weigh 100mg, you might only be adding 90mg of reagent and 10mg of water.

  • Corrective Protocol (Drying):

    • Molecular Sieves: Add activated 4Å molecular sieves (20% w/v) directly to the liquid. Let stand for 24 hours under Argon.

    • Filtration: Filter through a 0.45µm PTFE syringe filter before use to remove sieve dust.

    • Validation: Perform a Karl Fischer (KF) titration if precise stoichiometry is critical (Target: <0.5% water).

Issue 3: NMR shows "ghost" peaks or broad signals.
  • Diagnosis: Carbamate Formation. The basic piperidine nitrogen reacts with CO₂ in the air to form a carbamate salt.

  • Impact: Shifts in proton signals alpha to the nitrogen; reduced nucleophilicity.

  • Corrective Protocol (Degassing):

    • Sparge the liquid with dry Nitrogen or Argon for 15-20 minutes.

    • If the salt has precipitated (rare but possible in high concentrations), a basic wash (dilute NaOH) followed by extraction into DCM and drying may be necessary.

Degradation Pathway Visualization

Understanding how the molecule breaks down helps in preventing it.

DegradationPathways Compound 4-(Piperidin-1-yl)butan-1-ol (Fresh, Colorless) Oxidation Oxidation (O2 + Light) Compound->Oxidation Hygroscopy Moisture Absorption Compound->Hygroscopy CO2 CO2 Absorption Compound->CO2 NOxide N-Oxide Impurity (Yellow Color) Oxidation->NOxide Wet Hydrated Complex (Viscous/Hazy) Hygroscopy->Wet Carbamate Carbamate Salt (Solid Precipitate) CO2->Carbamate caption Figure 2: Primary degradation vectors for tertiary amino-alcohols.

Quality Control & Validation Protocols

Don't guess; validate. Before using stored material in a critical GMP or late-stage synthesis step, perform these checks.

A. Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1). Note: Ammonia is crucial to prevent the amine from streaking.[2]

  • Visualization: Iodine chamber or Dragendorff’s reagent (specific for tertiary amines).

  • Pass Criteria: Single spot. Any spot near the baseline usually indicates N-oxide or salt formation.[1][2]

B. Quantitative Purity (¹H-NMR)
  • Solvent: CDCl₃ (ensure solvent is neutralized; acidity causes peak shifting).

  • Key Signal: Look for the triplet/multiplet of the -CH₂-N protons (ring and chain).[1][2]

  • Shift Warning: If the alpha-methylene signals shift downfield (higher ppm), suspect protonation or N-oxide formation.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I store this compound in polyethylene (PE) or polypropylene (PP) bottles? A: Short-term (<1 week), yes. Long-term, no . Amines can slowly leach plasticizers from lower-grade plastics, contaminating your sample.[2] Furthermore, plastics are permeable to oxygen and moisture over time. Always use glass for long-term storage.[1][2]

Q: I froze the compound at -20°C and it separated into two phases. Why? A: This is likely "oiling out" of water impurities or phase separation of partial salts. Upon warming to room temperature, if it does not homogenize, dry with MgSO₄ and filter. Pure 4-(piperidin-1-yl)butan-1-ol should freeze or become a glass, not phase separate.[1][2]

Q: Is this compound pyrophoric? A: No, it is not pyrophoric. However, it is a Combustible Liquid (Flash Point ~101°C). It should be kept away from open flames and sources of ignition [1, 2].[3][4][5][6][7]

Q: What is the shelf life under ideal conditions? A: Under Argon at 4°C in amber glass: 12 to 18 months . Stored on a shelf in clear glass: <3 months before significant yellowing occurs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 418943, 4-(Piperidin-1-yl)butan-1-ol.[1][2] Retrieved from [Link][2][8]

  • European Chemicals Agency (ECHA). Registration Dossier - 4-(piperidin-1-yl)butan-1-ol.[1][2] Retrieved from [Link][1][2]

Sources

Technical Support Center: NMR Peak Assignments for 4-(Piperidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting NMR peak assignments for 4-(Piperidin-1-yl)butan-1-ol Document ID: TS-NMR-PB104 Last Updated: 2025-06-15 Audience: Analytical Chemists, Medicinal Chemists, Structural Biologists[1]

Introduction

Welcome to the Technical Support Center. This guide addresses specific spectral anomalies and assignment challenges associated with 4-(Piperidin-1-yl)butan-1-ol . Due to the combination of a semi-flexible alkyl chain, a dynamic piperidine ring, and exchangeable protons, this molecule often presents complex overlapping multiplets in the aliphatic region (1.4–2.5 ppm) and solvent-dependent shifts.[1]

This guide moves beyond basic assignment to troubleshoot "why" your spectrum looks the way it does and "how" to prove your structure definitively.

Module 1: The Baseline Spectrum (Expected Data)

Before troubleshooting, validate your data against the "Gold Standard" parameters.[1] Deviations here indicate sample impurity, salt formation, or degradation.[1][2]

Standard 1H NMR Data ( , 298 K)
AssignmentPosition (approx.

ppm)
MultiplicityIntegralMechanistic Note
H-1 (Chain

to OH)
3.55 – 3.65Triplet (

Hz)
2HDeshielded by electronegative Oxygen.[1]
H-2/H-6 (Ring

to N)
2.30 – 2.50Broad Multiplet4HBroadened by ring inversion (chair-chair).[1]
H-4 (Chain

to N)
2.30 – 2.40Triplet (

Hz)
2HOften overlaps with Ring H-2/H-6.[1]
H-OH (Hydroxyl) 1.50 – 4.50Broad Singlet1HHighly Variable. Concentration/Solvent dependent.[1]
H-2/H-3 (Chain Internal) 1.55 – 1.70Multiplet4HOverlaps with Ring

protons.[1]
H-3/H-4/H-5 (Ring Internal) 1.40 – 1.60Multiplet6H"Hump" region; difficult to resolve in 1D.[1]

Technical Note: In


, the piperidine ring protons often appear as broad signals due to the intermediate rate of ring inversion at room temperature [1].[2]

Module 2: Troubleshooting Guide (Q&A)

Issue 1: The "Aliphatic Hump" (1.4 – 1.8 ppm)[1][2]

User Question: "I cannot integrate the region between 1.4 and 1.7 ppm accurately. It looks like a messy blob.[1] How do I determine if I have the correct number of protons?"

Root Cause: This is the "overlap zone." It contains the two internal methylene groups of the butyl chain (


) and the three internal methylene groups of the piperidine ring (

).[1] Total proton count = 10H.[1]

Diagnostic Workflow:

AliphaticTroubleshooting Start Issue: Unresolved Aliphatic Region Step1 Check Integral Total = 10H? Start->Step1 Step2 Run HSQC (2D NMR) Step1->Step2 Yes (Integral OK) Step3 Change Solvent (C6D6 or DMSO) Step1->Step3 No (Integral < 10H) Step3->Step2 Resolution Improved

Figure 1: Decision tree for resolving aliphatic overlaps.

Solution Protocol:

  • Solvent Shift: Switch to Benzene-

    
     (
    
    
    
    )
    .[1] Benzene induces Anisotropic Solvation-Induced Shifts (ASIS).[1] The aromatic ring preferentially solvates the electron-deficient sites, often spreading out the aliphatic multiplets that overlap in chloroform.
  • 2D Verification: Run a Multiplicity-Edited HSQC .

    • Why: This separates signals based on Carbon chemical shift (

      
      -axis).[1]
      
    • Result: You will see distinct cross-peaks for the piperidine

      
       carbons (typically ~24-26 ppm) vs. the butanol chain internal carbons (~20-30 ppm).
      
Issue 2: The Missing or Broad Hydroxyl Peak

User Question: "I expect an integration of 1H for the OH group, but I see nothing, or a very broad lump that integrates to 0.4H. Is my product dry?"

Root Cause: Chemical exchange.[1] The hydroxyl proton is rapidly exchanging with trace water in the solvent or other acidic protons.



Troubleshooting Steps:

  • The

    
     Shake Test (Validation): 
    
    • Take your NMR tube.[1][3]

    • Add 1-2 drops of

      
      .
      
    • Shake and re-acquire.[1]

    • Result: The OH signal will vanish completely (replaced by OD), and the HDO peak (approx 4.7 ppm) will grow.[1][2] If a peak remains in that region, it is an impurity, not OH [2].[1][2]

  • Sharpening the Peak:

    • Use

      
       . DMSO is a strong hydrogen bond acceptor.[1] It "locks" the OH proton in place, slowing down exchange.[1]
      
    • Result: The OH usually appears as a sharp triplet (coupled to the adjacent

      
      ) at ~4.4 ppm [3].[1]
      
Issue 3: Distinguishing the N-Methylene Groups

User Question: "I have two sets of signals around 2.3–2.5 ppm. Which one is the piperidine ring (


) and which is the chain (

)? They are too close to call."

Root Cause: Both sets of protons are


 to a tertiary amine, placing them in nearly identical electronic environments.[1][2]

The Definitive Test: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)

You must look for 3-bond couplings (


) .[1]
Target Proton SignalLook for HMBC Correlation to Carbon...Logic
Piperidine Ring

-H
Piperidine

-Carbon (

26 ppm)
Coupling stays within the ring.
Chain

-H
Chain

-Carbon (

25-30 ppm)
Coupling stays within the chain.
Chain

-H
Piperidine Ring

-Carbon
Crucial Link: The chain protons will see the ring carbons (3 bonds away).

Visualizing the Logic:

HMBC_Logic ChainH Chain N-CH2 (Proton) RingC Ring N-CH2 (Carbon) ChainH->RingC 3-Bond Coupling (Diagnostic Crosspeak) ChainC Chain Internal CH2 (Carbon) ChainH->ChainC 2/3-Bond Coupling

Figure 2: HMBC connectivity required to distinguish chain vs. ring N-methylene groups.

Issue 4: Unexpected Downfield Shifts (The Salt Effect)

User Question: "My spectrum looks clean, but all the peaks near the nitrogen are shifted downfield by 0.5 - 1.0 ppm. The N-CH2 is at 3.0+ ppm.[4] Why?"

Root Cause: You likely isolated the HCl or TFA salt of the amine, or your


 is acidic (degraded).[1] Protonation of the tertiary amine creates a positive charge (ammonium), which strongly deshields adjacent protons [4].[1]

Comparison Data:

Proton EnvironmentFree Base Shift (ppm)HCl Salt Shift (ppm)Delta (

)
Ring

~2.4~3.0 – 3.5+0.6 to +1.1
Chain

~2.3~3.0 – 3.2+0.7 to +0.9
Chain

~3.6~3.6 – 3.7Minimal change

Correction Protocol:

  • Neutralize: Add solid

    
     directly to the NMR tube (if in 
    
    
    
    ) and shake. Filter if necessary.
  • Re-acquire: The peaks should shift back upfield to the "Free Base" positions.

References

  • Dynamic NMR of Piperidines: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org.[1][5] Chem.1997 , 62, 7512–7515.[1][2][5]

  • Exchangeable Protons & D2O: Doc Brown's Chemistry. "Interpreting the H-1 NMR spectrum of butan-1-ol." Advanced Organic Chemistry Revision Notes.

  • Solvent Effects (DMSO vs CDCl3): LibreTexts Chemistry. "Spectroscopy of Alcohols and Phenols." Organic Chemistry.

  • N-Alkyl Piperidine Shifts: ChemicalBook. "Piperidine 1H NMR Spectrum & Data."

Sources

Technical Support Center: Optimizing Piperidine Solubility in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Paradox

Welcome to the Technical Support Center. If you are working with piperidine derivatives—a scaffold present in over 70 FDA-approved drugs including donepezil and fentanyl—you have likely encountered "The Piperidine Paradox."

While the piperidine ring itself is a secondary amine with high water miscibility, its derivatives in drug discovery are often functionalized with lipophilic aromatic rings or long alkyl chains. These modifications drive potency but destroy aqueous solubility. Furthermore, the basic nitrogen (


) creates a pH-dependent solubility switch that often "crashes" compounds out of solution when moving from acidic stocks to neutral assay buffers (pH 7.4).

This guide addresses the root causes of these failures and provides self-validating protocols to ensure your


 data reflects true potency, not precipitation artifacts.

Module 1: Formulation & Stock Preparation

Q: Why does my piperidine compound dissolve in DMSO but precipitate immediately upon addition to the assay buffer?

A: You are likely experiencing "The pH Crash."

Piperidine is a base. In your DMSO stock, it may exist as a free base or a salt. When you dilute a piperidine salt (like a hydrochloride) into a pH 7.4 buffer, the buffering capacity may force the amine to deprotonate (depending on the specific


 of the derivative). The uncharged free base is often orders of magnitude less soluble than the cationic form.

The Fix: The "Intermediate Dilution" Protocol Do not pipette 100% DMSO stock directly into the assay well. The local concentration shock causes immediate precipitation that kinetics cannot reverse.

  • Step 1 (Stock): Prepare 10 mM stock in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into a "Transition Buffer" (e.g., 50% DMSO / 50% Water or Buffer).

    • Critical Check: If precipitation occurs here, your compound is too lipophilic for standard aqueous assays. Switch to Module 4 (Cyclodextrins) .

  • Step 3 (Final): Dilute the intermediate mix into the final assay buffer.

Q: My compound is an oil that won't dissolve in DMSO. What now?

A: You likely have a "Sticky Free Base." Piperidine free bases often "oil out."

  • Protocol: Acidify the DMSO. Add 1-2 equivalents of aqueous HCl or methanesulfonic acid to the DMSO. This converts the piperidine to its salt form in situ, drastically improving solubility and stability.

Module 2: Assay Interference & False Positives

Q: I see inhibition, but the dose-response curve is steep (Hill slope > 2). Is this real?

A: Suspect Colloidal Aggregation.

Lipophilic piperidine derivatives are notorious for forming colloidal aggregates at micromolar concentrations. These colloids sequester enzymes, leading to "promiscuous inhibition"—a false positive.[1][2][3] This is the most common failure mode in High-Throughput Screening (HTS) for this class of compounds.

The Diagnostic Protocol: The Detergent Test To validate your hit, run the assay +/- detergent.

  • Control: Standard Assay Buffer.

  • Test: Assay Buffer + 0.01% Triton X-100 or Tween-80.

  • Result Interpretation:

    • If

      
       shifts significantly (e.g., from 1 
      
      
      
      M to >100
      
      
      M) with detergent, the initial activity was an artifact of aggregation. The detergent disrupts the colloid, revealing the true (lack of) potency.
Visualizing the Aggregation Mechanism

AggregationMechanism Monomer Piperidine Monomer (Active Species) CriticalConc Critical Aggregation Conc. (CAC) Exceeded Monomer->CriticalConc High Conc. Recovery True Activity Restored Monomer->Recovery Re-assay Colloid Colloidal Aggregate (Promiscuous Particle) CriticalConc->Colloid Self-Assembly Enzyme Target Enzyme Colloid->Enzyme Adsorbs Detergent Detergent Added (Tween-80) Colloid->Detergent Treatment Inhibition False Positive (Sequestration) Enzyme->Inhibition Inactivates Detergent->Monomer Disrupts

Figure 1: Mechanism of promiscuous inhibition by colloidal aggregation and its reversal by detergents.[1][4] Piperidine derivatives often form these aggregates above 5-10


M.

Module 3: Advanced Solubilization (When DMSO Fails)

Q: My cell-based assay cannot tolerate >0.5% DMSO, but my compound crashes at that level. Alternatives?

A: Use Cyclodextrins (CDs). [5]

DMSO is toxic to many cell lines at >0.5% (inducing apoptosis or membrane permeabilization). For piperidines, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard. The hydrophobic piperidine tail fits into the CD cavity, while the hydrophilic exterior keeps the complex soluble in water without organic solvents.

Comparative Solubilization Strategy Table

MethodBest ForProsCons
DMSO (Standard) Enzymatic AssaysUniversal solvent; easy to handle.Toxic to cells >0.5%; hygroscopic (absorbs water).
Acidified DMSO Basic PiperidinesStabilizes salt forms; prevents "oiling out."Can alter assay pH if buffer is weak.
HP-

-CD
Cell-based / In vivoBiocompatible; no cytotoxicity up to high %; stabilizes labile drugs.Requires equilibration time (shaking); more expensive.
SBE-

-CD
IV FormulationsHigh solubility for cationic drugs (interaction with sulfobutyl ether).High ionic strength can affect some enzymatic rates.
Protocol: Preparing a Cyclodextrin Stock
  • Prepare a 20-40% (w/v) solution of HP-

    
    -CD in water or PBS.
    
  • Add your piperidine compound (as a solid) to this solution.

  • Critical Step: Vortex and shake at room temperature for 24-48 hours. Equilibrium takes time.

  • Filter sterilize (0.22

    
    m).
    
  • Use this aqueous stock directly in your cell media.

Module 4: The Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific assay.

SolubilityTree Start Start: Piperidine Compound CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Oil Oily / Sticky CheckState->Oil DMSOSol Soluble in DMSO? Solid->DMSOSol Acidify Add 1eq HCl to DMSO Oil->Acidify Form Salt AssayType Assay Type? DMSOSol->AssayType Yes Acidify->AssayType Enzyme Enzymatic / HTS AssayType->Enzyme Cell Cell-Based AssayType->Cell PrecipCheck Precipitates in Buffer? Enzyme->PrecipCheck ToxCheck DMSO Tolerance? Cell->ToxCheck Detergent Add 0.01% Triton X-100 PrecipCheck->Detergent Yes Cyclo Use HP-beta-CD Complex ToxCheck->Cyclo Low Tolerance (<0.1%)

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on compound state and assay requirements.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Cited for: Mechanism of HP- -CD in solubilizing lipophilic amines.
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Link

    • Cited for: The "Detergent Test" protocol to identify colloidal aggreg
  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

    • Cited for: Solubility fundamentals of basic drugs and salt selection strategies.[6]

  • Waybright, T. J., et al. (2009). Assay Artifacts: The "Dark Side" of High-Throughput Screening. Current Chemical Genomics. Link

    • Cited for: Impact of precipitation and aggregation on HTS d

Sources

Technical Support Center: Scalable Synthesis of 4-(Piperidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 4-(Piperidin-1-yl)butan-1-ol CAS: 4672-11-1 Application: Critical linker in pharmaceutical synthesis (e.g., Donepezil analogs, antihistamines).[1] Scale-Up Challenge: The transition from gram to kilogram scale is frequently derailed by a specific, dominant side reaction: Intramolecular Cyclization .

This guide addresses the kinetic competition between the desired intermolecular alkylation and the parasitic formation of Tetrahydrofuran (THF).

The Chemistry: Reaction Dynamics & Critical Control Points

The "THF Trap" (Mechanism of Failure)

In the direct alkylation of piperidine with 4-chloro-1-butanol, you are fighting a kinetic war.[1]

  • Pathway A (Desired): Intermolecular

    
     attack by Piperidine on the alkyl chloride.
    
  • Pathway B (Parasitic): Base-mediated deprotonation of the alcohol creates an alkoxide, which performs an intramolecular

    
     attack (5-exo-tet) to form Tetrahydrofuran (THF) .[1]
    

Critical Insight: On scale, heat transfer limits often cause localized hot spots, accelerating Pathway B. If your yield is stalling at ~60-70% and you detect a volatile liquid, you are manufacturing THF, not your product.

Protocol A: Direct Alkylation (Optimized for <1kg)

Best for rapid throughput when 10-15% yield loss is acceptable.[1]

Reagents:

  • Piperidine (1.2 equiv)[1]

  • 4-Chloro-1-butanol (1.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    , 1.5 equiv) - Milled/Micronized is essential.[1]
    
  • Solvent: 2-Butanone (MEK) or Acetonitrile (MeCN).[1] Avoid DMF (workup difficulty).

  • Catalyst: Potassium Iodide (KI, 0.1 equiv) - Finkelstein condition accelerator.[1]

Step-by-Step Protocol:

  • Charge reactor with solvent (5 vol) and milled

    
    .
    
  • Add Piperidine and KI. Stir to suspend.

  • Heat to 60°C.

  • Dose 4-Chloro-1-butanol slowly over 2-4 hours.

    • Why: Keeping the electrophile concentration low minimizes the standing population of halo-alcohol available for cyclization.

  • IPC (In-Process Control): Monitor disappearance of chloride.

  • Workup: Filter salts. Concentrate. The residue will contain Product + Piperidine + THF.

  • Purification: Vacuum distillation is mandatory.

Protocol B: The "Ester Route" (Recommended for >1kg)

Best for high purity and safety. Eliminates the THF risk entirely.

Logic: By using Ethyl 4-bromobutyrate , you remove the hydroxyl group during the alkylation step, making cyclization impossible.

  • Alkylation: Piperidine + Ethyl 4-bromobutyrate

    
     Ethyl 4-(piperidin-1-yl)butanoate.[1]
    
  • Reduction: Ester

    
     Alcohol using 
    
    
    
    or Catalytic Hydrogenation.

Process Visualization

Diagram 1: Reaction Pathways & Impurity Profile

This diagram illustrates the kinetic competition and the recommended scale-up workflow.

ReactionPathways cluster_scaleup Scale-Up Workflow node_start Start: Piperidine + 4-Chloro-1-butanol node_base Base (K2CO3) & Heat node_start->node_base node_pathA Pathway A (Desired): Intermolecular SN2 node_base->node_pathA Low Temp / Slow Dosing node_pathB Pathway B (Parasitic): Intramolecular SNi node_base->node_pathB High Temp / Excess Base node_product Target Product: 4-(Piperidin-1-yl)butan-1-ol node_pathA->node_product node_impurity Impurity: Tetrahydrofuran (THF) node_pathB->node_impurity step1 Reactor Setup: Inert Atmosphere (N2) step2 Dosing Control: Maintain T < 65°C step1->step2 step3 Distillation: High Vac (<5 mmHg) step2->step3

Caption: Kinetic competition between product formation (Green) and THF cyclization (Red), alongside critical scale-up controls.

Troubleshooting & FAQ

Category: Reaction Yield & Impurities

Q: My reaction conversion is high, but the isolated yield is low (~50%). Where is the product? A: You likely manufactured THF.

  • Diagnosis: Check the distillate from your solvent strip. If you see a large volume of low-boiling liquid (bp 66°C), that is cyclized starting material.[1]

  • Fix: Reduce the reaction temperature. Ensure you are slowly dosing the 4-chloro-1-butanol into the piperidine/base mixture, not the other way around. If the problem persists, switch to Protocol B (Ester Route) .

Q: I see a peak at M+1 = 154 in LCMS. What is it? A: This is likely the Elimination Impurity (1-piperidinyl-3-butene) or a result of the reaction of piperidine with THF (less likely).[1]

  • Cause: Overheating causing E2 elimination of the alkyl chloride.

  • Fix: Strictly limit temperature to <70°C.

Category: Purification & Isolation

Q: The product is oiling out during the workup and trapping salts. A: This is common for amino-alcohols.

  • Fix: Do not use a simple aqueous wash. Use a "Dry Workup" :

    • Filter the reaction mixture through a Celite/sintered glass funnel to remove inorganic salts (

      
      ).
      
    • Wash the salt cake with the reaction solvent.

    • Concentrate the filtrate.

    • Distill the residue directly.

Q: What are the distillation parameters? A: The product has a high boiling point (~244°C at atm).

  • Requirement: You must use high vacuum.

  • Target: 105-110°C at 2-5 mmHg.

  • Warning: Ensure the still pot does not exceed 160°C to prevent thermal degradation/oxidation of the amine.

Category: Safety & Handling[1][2][3][4][5][6]

Q: Is the reaction exothermic? A: Yes. The alkylation of piperidine is exothermic.

  • Control: On a >100g scale, the addition of 4-chloro-1-butanol must be metered. Use a dropping funnel or dosing pump. Monitor internal temperature (Ti) and do not allow Ti to spike >10°C above setpoint.

Data Tables: Solvent & Base Selection

ParameterRecommendedAlternativeAvoidReason
Solvent Acetonitrile TolueneDMF/DMSOMeCN offers good polarity for SN2; Toluene allows water azeotrope; DMF is too hard to remove from the high-boiling product.[1]
Base

(Milled)

NaOH/KOHStrong hydroxide bases drastically accelerate the cyclization to THF.[1]
Temp 60°C 50-70°C>80°CHigh temp favors elimination and cyclization.[1]

References

  • Reaction Mechanism (Cyclization Risk): Pihlaja, K., et al. "The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide."[1][2] University of Michigan / ARKIVOC. (Discusses the dominance of SNi/THF formation).

  • Physical Properties: ECHEMI Data Sheet. "4-(Piperidin-1-yl)butan-1-ol Boiling Point and Density."

  • Safety Data: Fisher Scientific. "Safety Data Sheet: 4-Chloro-1-butanol." (Highlighting flammability and toxicity). [1]

  • Alternative Synthesis (Ester Route Logic): Google Patents. "Method for producing O-alkylated cyclic aminoalcohols." (General methodology for amino-alcohol synthesis avoiding cyclization).

Sources

Technical Guide: Byproduct Identification in 4-(Piperidin-1-yl)butan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Dashboard

4-(Piperidin-1-yl)butan-1-ol (CAS: 4672-11-1) is a critical pharmacophore linker, most notably serving as the "Side Chain A" precursor in the synthesis of the acetylcholinesterase inhibitor Donepezil (Aricept) .

In high-stakes drug development, the purity of this intermediate dictates the downstream success of the convergent synthesis. Impurities introduced here—specifically N-oxides, over-oxidized acids, and elimination alkenes—can carry through to the final API, often evading standard crystallization due to structural similarity.

This guide moves beyond basic "synthesis" to the forensic identification of byproducts , providing you with the mechanistic causality and analytical markers needed to clean up your reaction profile.

Critical Reaction Modules & Troubleshooting

Module A: The Oxidation Bottleneck (Alcohol Aldehyde)

Context: The conversion of 4-(piperidin-1-yl)butan-1-ol to 4-(piperidin-1-yl)butanal is the most failure-prone step. The target aldehyde is unstable and prone to polymerization or over-oxidation.

Q: I see a new peak at RRT 0.85 (relative to the aldehyde) that grows over time. What is it? A: This is likely the Carboxylic Acid derivative (4-(piperidin-1-yl)butanoic acid) .

  • Causality: If you are using Swern oxidation, this suggests poor temperature control (warming above -60°C before quenching) or incomplete removal of the oxidant. If using TEMPO/Bleach, it indicates pH drift (pH < 8 promotes acid formation).

  • Confirmation:

    • LC-MS: Look for [M+H]+ = 172.13 Da (Target Aldehyde is 156.13 Da).

    • Functional Test: It will extract into mild aqueous base (NaHCO3), whereas the aldehyde and alcohol will remain in the organic phase.

Q: My "Aldehyde" peak is broad and splits in the proton NMR. Is it racemic? A: No, the molecule is achiral. You are likely observing Hydrate or Hemiacetal formation .

  • Mechanism: Amino-aldehydes are notorious for self-reaction. The nitrogen lone pair can attack the aldehyde of another molecule (intermolecular) or hydrate in the presence of water.

  • Fix: Run NMR in anhydrous

    
     or 
    
    
    
    . If the splitting persists, check for the Dimer enamine , formed by the condensation of the amine (from trace degradation) with the aldehyde.
Module B: The "Ghost" Impurities (N-Oxides & Alkenes)

Q: I have a persistent polar impurity (RRT 0.4) that resists silica chromatography. It has the same mass as my product +16 Da. A: This is the N-Oxide (4-(piperidin-1-yl)butan-1-ol N-oxide) .

  • Causality:

    • Peroxide Contamination: Using uninhibited ethers (THF, Et2O) containing peroxides.

    • Oxidant Leaching: Incomplete quenching of oxidants (mCPBA, H2O2) used in previous steps.

    • Air Oxidation: Long-term storage of the oil at room temperature without an inert atmosphere.

  • Analytical Marker:

    • LC-MS: [M+H]+ = 174.15 Da.

    • Fragmentation: A characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical) is often observed in MS/MS, unlike the alcohol which loses water (18 Da).

Q: After workup with acid, I see a non-polar impurity (RRT 1.2). A: You have triggered Acid-Catalyzed Dehydration , yielding 1-(but-3-en-1-yl)piperidine .

  • Mechanism: The tertiary amine acts as an internal base, but in strong acid (like HCl workup), the hydroxyl group is protonated and leaves. The neighboring methylene protons are acidic enough to eliminate.

  • Prevention: Avoid heating during acidic workups. Neutralize cold.

Visualizing the Impurity Landscape

The following diagram maps the degradation pathways of 4-(piperidin-1-yl)butan-1-ol. Use this to trace back the origin of your impurity.

ReactionPathways Start Starting Material 4-(Piperidin-1-yl)butan-1-ol (MW 157.25) Aldehyde Target Product 4-(Piperidin-1-yl)butanal (MW 155.24) Start->Aldehyde Controlled Oxidation (Swern/TEMPO) NOxide N-Oxidation N-Oxide Impurity (MW 173.25) Start->NOxide Peroxides/Air (+16 Da) Elim Elimination 1-(but-3-en-1-yl)piperidine (MW 139.24) Start->Elim Acid/Heat (-18 Da) Aldehyde->Start Reduction (Impurity) Acid Over-Oxidation Carboxylic Acid (MW 171.24) Aldehyde->Acid Over-Oxidation (+16 Da)

Caption: Mechanistic map of 4-(Piperidin-1-yl)butan-1-ol degradation pathways showing mass shifts relative to the parent compound.

Analytical Reference Data

Use these tables to validate your LC-MS and NMR data.

Table 1: Mass Spectrometry Identification (ESI+)
CompoundIdentity[M+H]+ (m/z)Key Fragment Ions (MS2)Diagnostic Feature
Starting Material 4-(Piperidin-1-yl)butan-1-ol158.15 86, 98Loss of

(-18) is dominant.
Target Aldehyde 4-(Piperidin-1-yl)butanal156.13 84, 98Aldehyde proton is labile; unstable ion.
Impurity A (Acid) 4-(Piperidin-1-yl)butanoic acid172.13 84, 154Loss of

from carboxyl group.
Impurity B (N-Ox) N-Oxide derivative174.15 158, 156Loss of Oxygen (-16) is the "smoking gun".
Impurity C (Alkene) Dehydration Product140.14 84, 98High retention time (Non-polar).
Table 2: 1H NMR Diagnostic Shifts (CDCl3)
Proton EnvironmentStarting Material (

ppm)
Target Aldehyde (

ppm)
N-Oxide Impurity (

ppm)
Aldehyde (-CHO) N/A9.75 (t) N/A

-Methylene (-CH2-N)
2.352.383.10 - 3.30 (Broad)
Piperidine Ring 1.4 - 1.6 (m)1.4 - 1.6 (m)Shifts downfield significantly
Hydroxyl (-OH) ~2.5 (variable)N/A~4.5 (if hydrated)

Protocol: Selective Impurity Removal

If you identify the N-Oxide or Carboxylic Acid in your crude mixture, standard crystallization often fails. Use this "Scavenger Wash" protocol before attempting column chromatography.

  • Dissolve: Dissolve crude oil in Ethyl Acetate (not DCM, to avoid emulsion).

  • Basic Wash (Removes Acid): Wash with 5% NaHCO3 (aq) . The carboxylic acid impurity will convert to the sodium salt and migrate to the aqueous layer.

    • Check: Acidify the aqueous layer in a separate flask; if cloudy, you successfully removed the acid.

  • Reduction Wash (Removes N-Oxide): If N-Oxide is present, wash the organic layer with 10% Sodium Metabisulfite (

    
    )  or dilute Sodium Thiosulfate .
    
    • Mechanism:[1][2][3][4][5][6][7] Mild reduction converts the N-Oxide back to the tertiary amine (Starting Material), which is easier to separate or re-oxidize.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

References

  • PubChem. 4-(Piperidin-1-yl)butan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride). Journal of Medicinal Chemistry, 38(24), 4821–4829.
  • Byju's. Swern Oxidation Mechanism and Byproducts. Available at: [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development.

Sources

Technical Support Center: Purification of 4-(Piperidin-1-yl)butan-1-ol

[1][2][3]

Topic: Removal of impurities from 4-(Piperidin-1-yl)butan-1-ol CAS Registry Number: 2403-50-1 (also 4672-11-1 for generic connectivity) Chemical Formula: Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Molecular Weight:12

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of 4-(Piperidin-1-yl)butan-1-ol , a critical intermediate in the synthesis of pharmaceutical APIs (such as Tirofiban).[3][1][2]

The primary challenge in purifying this molecule lies in its amphiphilic nature (containing both a polar alcohol group and a basic tertiary amine) and the persistent presence of the starting material, piperidine .[2] Because piperidine is a secondary amine with significant volatility and basicity, its removal requires specific thermodynamic and chromatographic strategies.[1][2]

This guide provides three validated workflows ranging from bulk purification (Distillation) to high-purity isolation (Buffered Chromatography).[3][1][2]

Part 1: Impurity Profile & Physical Properties[1][2]

Before selecting a protocol, compare the physical properties of the target molecule against its most common impurities.[1] This data dictates the separation logic.[3][1]

Table 1: Physicochemical Comparison
CompoundRoleBoiling Point (760 mmHg)pKa (Approx)Solubility (Water)Solubility (Organic)
4-(Piperidin-1-yl)butan-1-ol Target~244°C ~10.1 (Tert.[3][1][2][4][5] Amine)High (pH dependent)High (DCM, MeOH)
Piperidine Impurity106°C 11.2 (Sec.[2] Amine)MiscibleMiscible
4-Chlorobutan-1-ol Impurity84-85°C (16 mmHg)N/A (Neutral)ModerateHigh
Bis-alkylation byproducts Impurity>250°C~10LowModerate
ngcontent-ng-c176312016="" class="ng-star-inserted">

Key Insight: The boiling point delta (


BP) between Piperidine and the Target is >130°C.[1] This makes Vacuum Distillation  the most efficient method for removing the majority of piperidine.[1]

Part 2: Decision Matrix

Use the following logic flow to determine the correct purification module for your specific situation.

PurificationLogicStartStart: Crude Reaction MixtureCheckImpurityPrimary Impurity?Start->CheckImpurityPiperidineExcess PiperidineCheckImpurity->PiperidineNonVolatileNon-volatiles / TarsCheckImpurity->NonVolatileMethodDistillModule 1: Vacuum Distillation(Best for >5g scale)Piperidine->MethodDistillHigh ScaleMethodExtractModule 3: Salting-Out Extraction(Best for <5g or heat sensitive)Piperidine->MethodExtractLow ScaleMethodColumnModule 2: Buffered Chromatography(Final Polish)NonVolatile->MethodColumnCheckPurityIs Purity > 98%?MethodDistill->CheckPurityMethodExtract->CheckPurityDoneFinal ProductMethodColumn->DoneCheckPurity->MethodColumnNo (Trace Impurities)CheckPurity->DoneYes

Figure 1: Decision tree for selecting the optimal purification workflow based on impurity type and scale.

Part 3: Validated Protocols

Module 1: Vacuum Distillation (The "Quick Fix")

Best For: Removing excess piperidine and solvent from bulk reactions (>5g).[1]

The Science: Piperidine forms azeotropes with water and some alcohols, but its pure boiling point is significantly lower than the target amino-alcohol.[1] Under high vacuum (<1 mmHg), the target distills cleanly, leaving heavy salts and tars behind, while piperidine is collected in the cold trap or early fractions.[2]

Protocol:

  • Setup: Equip a short-path distillation apparatus with a high-vacuum pump (oil pump preferred, <1 mmHg) and a liquid nitrogen or dry ice/acetone cold trap.[3][1][2]

  • Strip Solvent: Remove bulk reaction solvents (e.g., THF, Toluene) via Rotary Evaporator first.[3][1]

  • Fraction 1 (Fore-run): Heat the oil bath. Collect the fraction distilling between 25–40°C (at 0.5 mmHg). This contains residual piperidine and volatile halides.[3][1]

  • Fraction 2 (Main Cut): Increase bath temperature. The product, 4-(Piperidin-1-yl)butan-1-ol, will typically distill between 110–130°C at 0.5 mmHg (Note: BP varies with vacuum quality; always monitor head temperature).[3][1][2]

  • Validation: Check the refractive index or run a quick TLC.[3][1] The product should be a colorless to pale yellow viscous oil.[3][1]

Module 2: Buffered Flash Chromatography

Best For: Final polishing to >99% purity; removing close-eluting impurities.[3][1]

The Issue (Streaking): Amino alcohols interact strongly with the acidic silanol groups (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1231

The Fix: You must deactivate the silica or use a mobile phase modifier.[3][1][6]

Protocol:

  • Stationary Phase: Standard Silica Gel (60 Å).[3][1]

  • Mobile Phase Modifier:

    • Option A (Triethylamine - TEA): DCM : Methanol : TEA (90 : 9 : 1).[3][1][2]

    • Option B (Ammonia): DCM : Methanol : NHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      OH (90 : 10 : 1).[1] Note: Use 25% aqueous ammonia.[2]
      
  • Column Pre-treatment (Crucial Step):

    • Flush the packed column with 2 column volumes (CV) of the mobile phase containing the base before loading the sample. This neutralizes active silanol sites.[3][1][7]

  • Elution:

    • Load the crude oil (dissolved in minimal DCM).

    • Run the isocratic system or a shallow gradient.[3][1]

    • The target amine will elute as a tight, symmetrical band rather than a streak.[3][1]

  • Post-Column: Evaporate fractions. Note: TEA has a high boiling point (89°C).[3][1] You may need to co-evaporate with heptane or use high vacuum for extended periods to remove trace TEA.[3]

Module 3: "Salting Out" Extraction

Best For: Removing water-soluble salts and very polar impurities without distillation.[3][1][2]

The Science: 4-(Piperidin-1-yl)butan-1-ol is highly water-soluble due to its polarity.[3][1][2] Standard extraction (Water/Ether) often results in the product remaining in the aqueous layer. We use the "Salting Out" effect and pH manipulation to force the amine into the organic phase.[1]

Protocol:

  • Acidification: Dissolve crude mixture in water. Adjust pH to ~2.0 with 1M HCl.[3][1] (The amine forms a salt and stays in water; non-basic impurities can be washed away with Ethyl Acetate).[1]

  • Basification: Adjust the aqueous layer pH to >12 using 5M NaOH or KOH. The amine is now in its free base form.[3][1][7]

  • Saturation: Add solid NaCl to the aqueous layer until saturated (brine). This increases the ionic strength, reducing the solubility of the organic product in water (Salting Out).

  • Extraction Solvent:

    • Do NOT use Diethyl Ether (poor recovery).[3][1]

    • Use: Dichloromethane (DCM) or n-Butanol .[3][1][2]

    • Perform 3x extractions.[3][1]

  • Drying: Dry combined organic layers over anhydrous Nangcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    SO
    
    
    (Sodium Sulfate). Magnesium Sulfate is acidic and can bind amines—avoid it if possible.[1]

Part 4: Troubleshooting & FAQ

Q1: My product turned yellow/brown after distillation. Is it ruined?

Diagnosis: Amines are prone to N-oxidation when exposed to air, especially when hot.[3][1] Solution: The color is likely a trace impurity (N-oxide).[3][1][2]

  • Fix: Pass the oil through a short plug of basic alumina or silica (using the buffered eluent from Module 2).

  • Prevention: Always distill under inert atmosphere (Nitrogen/Argon) and store the product cold under inert gas.[3][1]

Q2: I see a "ghost peak" in my NMR around 1.5 ppm and 2.7 ppm.

Diagnosis: This is likely residual Piperidine . Solution: Piperidine is difficult to remove completely by rotary evaporation alone.[3][1]

  • Fix: Dissolve the product in DCM and wash with a saturated Sodium Bicarbonate solution? NO. Piperidine is a base.[3][1][8]

  • Better Fix: High vacuum drying (0.1 mmHg at 50°C for 4 hours) is usually sufficient.[3][1] If not, use Module 1 (Distillation).[1][2]

Q3: The product is not eluting from the silica column.

Diagnosis: The amine has formed a salt with the silica gel silanols.[1] Solution:

  • Did you add TEA or Ammonia to the eluent? If not, the compound is stuck.[3][1]

  • Flush the column with DCM : MeOH : NHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    OH (80 : 18 : 2)  to strip the amine off the silica.[1]
    

Part 5: References

  • PubChem. 4-(Piperidin-1-yl)butan-1-ol Compound Summary. National Library of Medicine.[3][1] Available at: [Link][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3][1][2] (General reference for amine purification and distillation of high-boiling liquids).

  • Biotage. Strategies for Flash Chromatography of Amines. Technical Note. Available at: [Link]

  • Agilent Technologies. Analysis of Amino Alcohols. Application Note. Available at: [Link]

Optimizing reaction time and temperature for piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Synthesis Optimization Topic: Optimizing Reaction Time & Temperature for Pyridine Hydrogenation Ticket ID: PIP-OPT-2024 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Kinetic-Thermodynamic Landscape

Welcome to the technical support center. You are likely here because your piperidine yield is stalling, or you are seeing ring-opening impurities. The synthesis of piperidine via the catalytic hydrogenation of pyridine is a deceptively simple transformation that relies on a delicate balance between catalyst activity (Kinetic Control) and adsorption thermodynamics (Thermodynamic Control).

The reduction of pyridine (


) to piperidine (

) is highly exothermic (

). While thermodynamics favors the product at room temperature, the high resonance energy of the pyridine ring (

) creates a significant kinetic barrier.

The Core Conflict:

  • Temperature too low: The activation energy to break aromaticity is not met; the reaction stalls at the catalyst surface.

  • Temperature too high: Adsorption of hydrogen decreases (exothermic adsorption), and the risk of C-N bond cleavage (hydrodenitrogenation) increases, leading to ring-opening byproducts like amylamine.

Module 1: Reaction Mechanism & Critical Pathways[1]

To optimize, you must visualize the invisible. The following diagram maps the stepwise reduction and the specific failure points caused by temperature/time deviations.

PiperidineSynthesis cluster_legend Optimization Logic Pyridine Pyridine (Starting Material) Pyridinium Pyridinium Cation (Activated Species) Pyridine->Pyridinium Acidic Media (H+) DHP Dihydropyridine (Unstable Intermediate) Pyridine->DHP Neutral Media (Slower Kinetics) Pyridinium->DHP H2 / Cat Slow Step THP Tetrahydropyridine (Enamine/Imine) DHP->THP Fast Piperidine Piperidine (Target Product) THP->Piperidine H2 / Cat Amylamine Amylamine/Pentane (Ring Opening Impurity) Piperidine->Amylamine T > 150°C Over-reduction Acid promotes activation Acid promotes activation High T risks ring opening High T risks ring opening Acid promotes activation->High T risks ring opening

Figure 1: Stepwise hydrogenation pathway.[1] Note that protonation (Acidic Media) lowers the activation energy for the first hydrogenation step.

Module 2: Troubleshooting Guide (The "Help Desk")

Direct solutions to your specific experimental deviations.

Ticket #001: Reaction Stalls at 50-70% Conversion
  • Diagnosis: Catalyst Poisoning or Hydrogen Starvation.

  • The Science: Pyridine is a Lewis base. It binds strongly to metal sites (especially Pd or Pt), preventing

    
     adsorption. As piperidine forms, it is even more basic (
    
    
    
    ) than pyridine (
    
    
    ), competitively inhibiting the catalyst.
  • The Fix:

    • Switch to Acidic Solvent: Run the reaction in Glacial Acetic Acid or Ethanol with 1.1 eq. HCl. This protonates the nitrogen, preventing strong coordination to the metal and "freeing" the active sites for Hydrogen.

    • Increase Pressure, Not Temperature: Increasing T desorbs

      
      . Increasing P (to 5-10 bar) forces 
      
      
      
      onto the surface.
Ticket #002: Formation of Ring-Opened Byproducts (Amylamines)
  • Diagnosis: Thermal Overdrive.

  • The Science: You likely exceeded

    
    . At high temperatures, the activation energy for C-N hydrogenolysis (breaking the ring) is accessible.
    
  • The Fix:

    • Cap the Temp: Strict limit of

      
       for Pd/C or PtO2.
      
    • Monitor Exotherm: The reaction is exothermic.[2] If you scale up, the internal temp might be

      
       higher than your jacket setpoint. Use internal probes.
      
Ticket #003: Cis/Trans Selectivity Issues (Substituted Pyridines)
  • Diagnosis: Thermodynamic Equilibration.

  • The Science: Cis isomers are kinetic products (hydrogen adds from the catalyst face). Trans isomers are thermodynamic products formed via reversible dehydrogenation/isomerization at high T or long t.

  • The Fix:

    • Shorten Time: Stop the reaction immediately upon consumption of starting material (monitor via GC).

    • Lower Temp: Run at ambient temperature (

      
      ) with higher pressure (
      
      
      
      bar) to lock in the cis kinetic product.

Module 3: Optimized Experimental Protocols

Do not rely on generic procedures. Use these validated systems based on your equipment capability.

Table 1: Catalyst & Condition Matrix
VariableMethod A: The "Standard" (Robust) Method B: The "Mild" (High Selectivity) Method C: Industrial (Cost-Effective)
Catalyst Platinum Oxide (

, Adams' Cat)
Rhodium on Carbon (

)
Nickel (Raney or Supported)
Solvent Glacial Acetic AcidMethanol or EthanolEthanol (anhydrous)
Temperature


(Ambient)

Pressure

bar (Low Pressure)

bar

bar
Time 2 - 6 Hours4 - 12 Hours12 - 24 Hours
Key Advantage Fast, tolerates impurities.Best for functional groups (ketones/esters).Cheap, scalable.[3]
Protocol A: The Self-Validating Workflow (PtO2/AcOH)

Recommended for initial lab-scale synthesis (1g - 50g).

  • Preparation: Dissolve Pyridine (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

    • Why AcOH? It serves as both solvent and activator (proton source).

  • Catalyst Loading: Add

    
     (5 mol%).[4]
    
    • Safety: Add catalyst under Argon flow.

      
       is not pyrophoric until reduced, but caution is mandatory.
      
  • Hydrogenation: Purge vessel 3x with

    
    , then 3x with 
    
    
    
    . Pressurize to 4 bar (60 psi). Stir vigorously (>800 RPM).
    • Critical Check: Mass transfer limits reaction rate. If stirring is poor, T/t optimization is irrelevant.

  • Reaction Monitoring:

    • T=0 to T=30 min: Exotherm expected. Maintain T <

      
      .
      
    • T=2 hours: Check ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       uptake. If uptake stops, sample for GC.[1]
      
  • Workup: Filter catalyst over Celite. Concentrate filtrate. Basify with NaOH to pH > 12 (to liberate free amine) and extract with DCM.

Module 4: Advanced Optimization Logic (Decision Tree)

Use this logic flow to determine your next move if the standard protocol fails.

OptimizationLogic Start Start Optimization CheckConv Check Conversion (GC/NMR) Start->CheckConv FullConv >98% Conversion CheckConv->FullConv LowConv <80% Conversion CheckConv->LowConv CheckImp Check Impurities FullConv->CheckImp ActionPress Increase Pressure (+10 bar) LowConv->ActionPress Gas Limitation? ActionAcid Add 1 eq. HCl or Change to AcOH LowConv->ActionAcid Catalyst Poisoning? Clean Clean Spectrum? (Success) CheckImp->Clean RingOpen Ring Opening Observed? CheckImp->RingOpen Yes ActionTemp Decrease Temp by 10°C RingOpen->ActionTemp Kinetic Control

Figure 2: Decision tree for real-time experimental adjustment.

References

  • Mechanism & Kinetics: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Catalyst Selection (Rh vs Pd): Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Seminal text on Rh/C selectivity).
  • Thermodynamics & Equilibrium: Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.

  • Electrocatalytic Alternatives (Modern Context): Kibria, M. G., et al. (2013). Electrocatalytic Hydrogenation of Pyridines.[2][5] Journal of the American Chemical Society.

  • Industrial Scale-up Data: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[1][4][6][7] Academic Press. (Detailed pressure/temp charts for pyridine reduction).

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a process safety assessment before scaling up hydrogenation reactions, particularly regarding hydrogen gas flammability and high-pressure vessels.

Sources

Technical Support Center: 4-(Piperidin-1-yl)butan-1-ol Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center guide below addresses the stability and handling of 4-(Piperidin-1-yl)butan-1-ol (CAS: 4672-11-1).

Executive Summary: The "Dual-Threat" Oxidation Profile

Researchers often underestimate the instability of 4-(Piperidin-1-yl)butan-1-ol because it appears to be a simple aliphatic alcohol. However, this molecule presents a dual-threat oxidation profile due to its bifunctional nature:

  • The Tertiary Amine (Piperidine Ring): Highly susceptible to N-oxidation by atmospheric oxygen or peroxides found in aged solvents, forming the N-oxide impurity.

  • The Primary Alcohol: Susceptible to oxidation into the corresponding aldehyde and subsequently the carboxylic acid , particularly in the presence of trace metal catalysts or light.

This guide provides a self-validating system to prevent these degradation pathways during storage, synthesis, and handling.

Degradation Pathways & Diagnostics

Understanding how the molecule breaks down is the first step in prevention. The diagram below maps the specific chemical risks.

OxidationPathways Start 4-(Piperidin-1-yl) butan-1-ol (Target Molecule) NOxide N-Oxide Impurity (Highly Polar) Start->NOxide Path A: N-Oxidation (Peroxides/Air) Aldehyde Aldehyde Intermediate (Reactive Electrophile) Start->Aldehyde Path B: Alcohol Oxidation (Metal Catalyst/Light) Acid Carboxylic Acid (Final Oxidation State) Aldehyde->Acid Rapid Auto-oxidation

Figure 1: The two primary oxidative degradation pathways. Path A (N-oxidation) is the most common storage failure mode.

Diagnostic Check: Is my batch oxidized?
IndicatorN-Oxide ImpurityAldehyde/Acid Impurity
Visual Appearance Yellowing/browning oil or gum.Distinct acrid smell (aldehyde).
LC-MS Signal M+16 peak (Mass: 173.25 Da).M-2 (Aldehyde) or M+14 (Acid).
TLC Behavior Stays at baseline (highly polar).Streaks or moves faster (less polar).
1H NMR Shift Alpha-protons to Nitrogen shift downfield (~3.0-3.5 ppm).Distinct CHO peak (~9-10 ppm) or COOH broad singlet.

Storage & Handling Protocol (The "Gold Standard")

To maintain purity >98%, you must treat this compound as air-sensitive .

A. Storage Decision Tree

Use this logic flow to determine the necessary precautions for your specific usage case.

StorageLogic Start How long will you store the compound? ShortTerm < 1 Week (Active Use) Start->ShortTerm LongTerm > 1 Week (Archival) Start->LongTerm ActionShort Store at 4°C Keep cap tight Parafilm seal ShortTerm->ActionShort CheckForm Is it a Salt (e.g., HCl) or Free Base? LongTerm->CheckForm SaltAction Store at -20°C Desiccator recommended CheckForm->SaltAction Salt Form FreeBaseAction CRITICAL RISK Purge with Argon/N2 Store at -20°C or -80°C Protect from Light CheckForm->FreeBaseAction Free Base

Figure 2: Decision logic for storage conditions. Free bases require significantly stricter environmental controls.

B. The "Self-Validating" Handling System

Do not rely on hope; rely on verification.

  • Solvent Verification (Crucial):

    • The Risk: Ethereal solvents (THF, Diethyl Ether, Dioxane) form peroxides over time. These peroxides rapidly catalyze the N-oxidation of the piperidine ring [1].

    • The Protocol: NEVER dissolve 4-(Piperidin-1-yl)butan-1-ol in ether/THF without testing.

    • Validation Step: Use a semi-quantitative peroxide test strip (e.g., Quantofix). If peroxide content is >5 mg/L, the solvent must be distilled or passed through activated alumina before use.

  • Inert Atmosphere Purge:

    • The Risk: Headspace oxygen in the storage vial.

    • The Protocol: After every use, backfill the vial with dry Nitrogen or Argon. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid/solid.

    • Validation Step: If the compound turns yellow within 24 hours, your inert gas seal failed. Use a new septum and wrap tightly with Parafilm.

Synthesis & Processing Troubleshooting

Scenario: You are using 4-(Piperidin-1-yl)butan-1-ol as a building block in a reaction.

Q: My reaction yield is low, and I see a polar spot on TLC. What happened? A: You likely formed the N-oxide in situ.

  • Cause: Using chlorinated solvents (DCM/Chloroform) that contain stabilizers like ethanol or amylene, or simply exposure to air during long refluxes.

  • Fix: Run reactions under a strict Nitrogen balloon. If workup requires extraction, avoid prolonged exposure to acidic aqueous phases which can protonate the amine, making it harder to extract, but also avoid oxidizing bleach washes.

Q: Can I use the Hydrochloride salt instead of the free base? A: Yes, and you should.

  • Reasoning: Protonating the tertiary amine (forming the HCl salt) ties up the lone pair of electrons on the nitrogen. Without this lone pair available, N-oxidation is chemically impossible [2].

  • Protocol: If you must store the compound for months, convert the free base to the HCl salt using 1M HCl in Ether, filter the solid, and store the salt. It is indefinitely stable.

Frequently Asked Questions (FAQ)

Q1: I received the bottle and the liquid is yellow. Is it ruined? A: Not necessarily. Tertiary amines often yellow slightly due to trace N-oxide formation (<1%).

  • Troubleshoot: Run a quick 1H NMR. If the purity is >95%, you can purify it by a rapid filtration through a short plug of basic alumina (which traps the polar N-oxide) using DCM as the eluent.

Q2: Can I use DMSO as a solvent for storage? A: Avoid if possible. DMSO is hygroscopic and can act as a mild oxidant under certain conditions (Swern-like conditions). If you must make a stock solution, use anhydrous DMF or Ethanol and store at -80°C.

Q3: Why does the MSDS say "Store under Inert Gas"? A: This is a standard requirement for electron-rich amines. The electron density on the nitrogen atom attracts electrophilic oxygen species. The "Inert Gas" warning is not a suggestion; it is a requirement for maintaining titer.

References

  • Encyclopedia of Reagents for Organic Synthesis. "Peroxides and Peroxide Formation in Ethers." Wiley Online Library. Available at: [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter on Oxidation of Amines). Available at: [Link]

  • PubChem Compound Summary for CID 418943. "4-(Piperidin-1-yl)butan-1-ol." National Center for Biotechnology Information. Available at: [Link]

Validation & Comparative

Structural Optimization in Medicinal Chemistry: A Comparative Guide to 4-(Piperidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Linker

In medicinal chemistry, the linker connecting a pharmacophore to a basic amine is rarely just an inert chain; it is a critical determinant of binding affinity, metabolic stability, and physicochemical properties.

4-(Piperidin-1-yl)butan-1-ol (CAS: 4672-11-1) represents a strategic structural motif. Unlike its shorter ethyl (C2) and propyl (C3) analogs, the butyl (C4) chain offers a unique balance: it provides sufficient distance to bridge binding pockets (e.g., in Sigma-1 or AChE inhibitors) while minimizing the inductive electron-withdrawal from the oxygen, thereby maintaining the basicity of the piperidine nitrogen. Furthermore, it avoids the rapid intramolecular cyclization liabilities often seen with C2 and C3 linkers.

This guide objectively compares the C4-linker alcohol against its common alternatives, providing experimental protocols for its synthesis and application.

Comparative Analysis: Chain Length & Performance

The choice between C2, C3, and C4 piperidine alcohols is dictated by three factors: Basicity (pKa) , Stability , and Lipophilicity .

Table 1: Physicochemical & Stability Profile[1][2]
FeatureC2 Analog 2-(Piperidin-1-yl)ethanolC3 Analog 3-(Piperidin-1-yl)propan-1-olC4 Target 4-(Piperidin-1-yl)butan-1-ol
Linker Length ~2.5 Å~3.8 Å~5.1 Å
Basicity (pKa) ~9.6 (Lowered by -I effect of OH)~9.9~10.3 (Closer to native piperidine)
LogP (Calc) 0.71.11.5 (Enhanced BBB permeability)
Cyclization Risk High (Forms Aziridinium ion upon activation)Moderate (Forms Azetidinium)Low (Kinetic stability)
Primary Use Compact ligands, H-bond acceptorsIntermediate spacerDeep-pocket bridging (GPCRs)
Mechanistic Insight: The Inductive Effect Decay[2]
  • C2 Linker: The electronegative oxygen is only two carbons away from the nitrogen.[1] Through-bond inductive withdrawal reduces the electron density on the nitrogen, lowering its pKa. This makes the C2 analog less effective if a strong cation-pi interaction is required at the receptor site.[1]

  • C4 Linker: The inductive effect decays rapidly with distance (

    
    ). By four carbons, the oxygen exerts negligible influence on the nitrogen's lone pair, preserving the high basicity characteristic of piperidine (
    
    
    
    ).

Decision Logic: Selecting the Right Linker

Use the following logic flow to determine if 4-(Piperidin-1-yl)butan-1-ol is the correct intermediate for your target molecule.

LinkerSelection Start Select Linker Length Q1 Does the pharmacophore require deep pocket penetration (>5Å)? Start->Q1 C2 Use C2 (Ethyl) 2-(Piperidin-1-yl)ethanol Q1->C2 No (Compact) Q2 Is the target sensitive to Aziridinium/Azetidinium toxicity? Q1->Q2 Yes C4 Use C4 (Butyl) 4-(Piperidin-1-yl)butan-1-ol Q2->C4 High Sensitivity (Need Stability) C3 Use C3 (Propyl) 3-(Piperidin-1-yl)propan-1-ol Q2->C3 Moderate

Figure 1: Decision tree for selecting piperidine-alcohol linkers based on structural biology requirements.

Experimental Protocol: Synthesis & Validation

Challenge: The synthesis of 4-(Piperidin-1-yl)butan-1-ol involves reacting piperidine with 4-chlorobutan-1-ol. Critical Failure Mode: 4-chlorobutan-1-ol is prone to intramolecular cyclization under basic conditions to form Tetrahydrofuran (THF) , a volatile liquid that mimics the solvent, leading to massive yield loss.

Optimized Protocol: The "Inverse Addition" Method

Objective: Maximize N-alkylation while suppressing O-cyclization.

Reagents:
  • Piperidine (1.2 eq)

  • 4-Chlorobutan-1-ol (1.0 eq)[2]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, 0.1 eq - Finkelstein catalyst)

  • Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK). Avoid protic solvents.[1]

Step-by-Step Methodology:
  • Catalyst Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend

    
     and KI in MeCN. Stir at 60°C for 30 minutes.
    
    • Why: This ensures the base is finely dispersed and the KI is soluble enough to initiate the Halogen Exchange (Cl

      
       I), making the alkyl chain more electrophilic.
      
  • Amine Addition: Add Piperidine to the suspension.

  • Controlled Addition (Critical): Add 4-chlorobutan-1-ol dropwise over 1 hour while maintaining gentle reflux.

    • Causality: High concentration of the halo-alcohol favors intramolecular cyclization (THF formation). Slow addition ensures the halo-alcohol immediately encounters a large excess of the nucleophilic piperidine.[1]

  • Reaction Monitoring: Reflux for 12–16 hours.

    • Self-Validating Step: Check TLC (MeOH:DCM 1:9). Stain with Dragendorff’s reagent (orange spot = tertiary amine). If a spot appears near the solvent front that is UV inactive and not amine-positive, it is likely THF (side product).

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

    • Note: Do not use high vacuum immediately if the product is hot; the boiling point is high (~110°C at 0.5 mmHg), but residual piperidine must be removed carefully.

  • Purification: Distillation is preferred over column chromatography for this polar alcohol.[1] Collect the fraction boiling at ~115-120°C (at 1-2 mmHg).

Synthesis Workflow Diagram

SynthesisFlow Raw 4-Chlorobutan-1-ol Rxn Reaction (SN2 Substitution) Raw->Rxn Slow Add Base K2CO3 / KI (Base/Catalyst) Base->Rxn Pip Piperidine (Nucleophile) Pip->Rxn Side Side Product: Tetrahydrofuran (THF) Rxn->Side Intramolecular Cyclization (Fast) Prod Target: 4-(Piperidin-1-yl)butan-1-ol Rxn->Prod Intermolecular Substitution

Figure 2: Reaction pathway showing the competition between the desired substitution and the parasitic THF formation.

Application Case Study: Sigma-1 Receptor Ligands

The utility of the C4 linker is best exemplified in the development of high-affinity Sigma-1 receptor (


R) ligands, which are targets for neuroprotective and analgesic drugs.
  • The Problem:

    
    R binding sites contain an anionic aspartate residue (Asp126) and a remote hydrophobic pocket.
    
  • The C2 Failure: Ligands with ethyl linkers often fail to span the distance between the ionic bond (at the piperidine nitrogen) and the hydrophobic aromatic region, resulting in

    
     values in the micromolar range.
    
  • The C4 Solution: Extending to the butyl chain allows the piperidine to anchor at Asp126 while the aromatic tail (attached via the alcohol) sits perfectly in the hydrophobic pocket. This structural optimization has been shown to improve affinity from

    
     to 
    
    
    
    range [1].[1]

Safety & Handling

  • Toxicity: Like most piperidines, this compound is a skin and eye irritant. It is basic (pH > 11 in solution).

  • Storage: Hygroscopic. Store under nitrogen or argon.[1] It can absorb

    
     from the air to form carbamates over time.[1]
    
  • Disposal: As a tertiary amine, it must be disposed of in organic waste streams suitable for basic nitrogenous compounds.

References

  • Rossi, D., et al. (2011). "Identification of a new series of piperidine-based Sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry.

  • Starr, D. & Hixon, R.M. (1934).[3] "Synthesis of 4-chlorobutanol and its cyclization." Journal of the American Chemical Society.[1][3] (Foundational chemistry for the starting material).[4]

  • PubChem Database. "4-(Piperidin-1-yl)butan-1-ol Compound Summary."[5] National Center for Biotechnology Information.[1] [Link]

  • Vertex AI Search. "Synthesis and properties of piperidine alkanols.

Sources

Comparative Analysis of Piperidine Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Privilege

In the hierarchy of "privileged structures" in medicinal chemistry, the piperidine ring occupies a tier of its own. Found in over 12,000 biologically active compounds and serving as the core scaffold for blockbuster drugs like Fentanyl (analgesic), Donepezil (Alzheimer's), and Raloxifene (SERM), its ubiquity is not accidental.

This guide provides a comparative technical analysis of piperidine derivatives, contrasting them with structural analogs (piperazines, morpholines) and dissecting the Structure-Activity Relationships (SAR) that drive their selection. We move beyond basic description to operational decision-making: when to deploy a piperidine scaffold, how to substitute it for maximum potency, and what experimental protocols yield the most robust data.

Structural & Physicochemical Comparison

The choice between a piperidine (one nitrogen) and its closest analog, piperazine (two nitrogens), is often the first decision point in lead optimization. This choice dictates the physicochemical profile of the molecule.

Piperidine vs. Piperazine vs. Morpholine

The following table contrasts the core properties of these scaffolds when used as a linker or core moiety.

Table 1: Physicochemical Comparative Matrix

FeaturePiperidine Piperazine Morpholine Drug Discovery Implication
Basicity (pKa) ~11.2 (High)~9.8 (Moderate)~8.3 (Lower)Piperidine forms stronger ionic bonds with Asp/Glu residues in binding pockets (e.g., GPCRs).
Lipophilicity (LogP) HighLow (Polar)ModeratePiperidine is superior for CNS penetration (BBB crossing). Piperazine improves aqueous solubility.[1]
H-Bond Donors/Acceptors 1 Donor / 1 Acceptor2 Donors / 2 Acceptors1 Donor / 2 AcceptorsPiperazine offers an additional vector for H-bonding but increases desolvation penalty.
Metabolic Liability Oxidation at C2/C6 (alpha-carbon)N-oxidation, Ring openingRing openingPiperidine is susceptible to CYP450 oxidation; blocking C2/C6 or N-substitution mitigates this.

Expert Insight: Use piperidine when targeting CNS receptors (Opioid, Sigma, Dopamine) where lipophilicity drives efficacy. Switch to piperazine if the lead compound suffers from poor solubility or high plasma protein binding, provided the target pocket can accommodate the second polar nitrogen.

Critical SAR Case Studies

The 4-Substituted Pharmacophore: Fentanyl Series

The 4-anilidopiperidine scaffold of fentanyl illustrates the extreme sensitivity of the piperidine ring to substitution patterns.

  • Fentanyl (Prototype): High potency (

    
    -opioid agonist). The 4-position nitrogen is critical for orienting the phenyl ring into the hydrophobic pocket.
    
  • 3-Methylfentanyl (Cis/Trans isomers): Introducing a methyl group at the C3 position creates a chiral center.

    • Observation: The cis-(+) isomer is up to 16x more potent than fentanyl.

    • Mechanism:[2][3] The C3-methyl restricts conformational flexibility, locking the piperidine chair into a bio-active conformation that perfectly matches the receptor topography.

Table 2: Potency Comparison of Fentanyl Analogs

CompoundSubstitution (Piperidine Ring)Relative Potency (Morphine = 1)Ki (nM)

-Opioid
Notes
Fentanyl Unsubstituted~100x1.2High lipophilicity drives rapid CNS entry.
cis-3-Methylfentanyl 3-Methyl (cis)~6,000x0.02Steric lock enhances binding affinity.
Alfentanil 4-substituted (tetrazolinone)~10-20x21.0Lower pKa (6.5) leads to high non-ionized fraction, ultra-fast onset but lower potency.
N-Substitution Vectors: Donepezil & Sigma Ligands

The nitrogen atom (N1) serves as the primary anchor point.

  • Donepezil: The N-benzylpiperidine moiety is essential. The benzyl group interacts with the peripheral anionic site (PAS) of Acetylcholinesterase (AChE) via

    
    -
    
    
    
    stacking, while the piperidine nitrogen forms a cation-
    
    
    interaction with Phe330.
  • Sigma-1 Receptor Ligands: Replacing the piperidine core with piperazine often abolishes selectivity . The piperazine's second nitrogen alters the protonation state at physiological pH, disrupting the critical electrostatic clamp required for Sigma-1 affinity.

Strategic Decision Framework (Visualization)

The following diagram outlines the logical flow for selecting a piperidine scaffold during Hit-to-Lead optimization.

ScaffoldSelection Start Hit Compound Evaluation TargetLoc Target Localization? Start->TargetLoc Solubility Solubility Issues? TargetLoc->Solubility Peripheral / Cytosolic Piperidine PIPERIDINE SCAFFOLD (High Lipophilicity / CNS) TargetLoc->Piperidine CNS / Membrane Bound BindingMode Binding Mode Requirement Solubility->BindingMode No (Solubility OK) Piperazine PIPERAZINE SCAFFOLD (High Solubility / Peripheral) Solubility->Piperazine Yes (Need Polar Surface Area) BindingMode->Piperidine Ionic Interaction (Asp/Glu) Morpholine MORPHOLINE SCAFFOLD (Metabolic Stability / H-Bond Acceptor) BindingMode->Morpholine H-Bond Acceptor Only Sub4 4-Substitution (GPCRs / Linker attachment) Piperidine->Sub4 Symmetric / Linear Vectors Sub3 3-Substitution (Chiral / Conformational Lock) Piperidine->Sub3 Stereoselectivity Required

Figure 1: Decision tree for scaffold selection in early-stage drug discovery. Blue nodes indicate decision points; Green/Red nodes indicate scaffold choice.

Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: Regioselective Synthesis of N-Substituted Piperidines (Reductive Amination)

Objective: Synthesize a library of N-benzyl piperidine derivatives (Donepezil analogs) with high yield and purity.

Methodology:

  • Reagents: 4-substituted piperidine (1.0 equiv), Benzaldehyde derivative (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.), DCE (Dichloroethane).

  • Step-by-Step Workflow:

    • Imine Formation: Dissolve amine and aldehyde in DCE. Add Acetic Acid to pH 5-6. Stir for 30 min at Room Temperature (RT) under

      
      .
      
      • Validation: Monitor consumption of aldehyde via TLC (disappearance of UV spot).

    • Reduction: Add STAB in one portion. Stir for 4-12 hours.

      • Why STAB? It is milder than

        
         and will not reduce the aldehyde/ketone before imine formation, preventing alcohol byproducts.
        
    • Quench: Add saturated

      
       (aq). Extract with DCM.
      
    • Purification: Silica gel chromatography (MeOH:DCM gradient).

  • Quality Control:

    • NMR: Check for disappearance of aldehyde proton (~10 ppm) and appearance of benzylic methylene (~3.5 ppm).

    • LC-MS: Purity >95% required for biological assay.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Compare the metabolic half-life (


) of piperidine vs. piperazine analogs.

Methodology:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Procedure:

    • Pre-incubate compound (1

      
      M) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.
      
    • Initiate reaction with NADPH.

    • Sample at t=0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
  • Interpretation:

    • High Clearance (

      
      ): Likely rapid oxidation of the piperidine ring.
      
    • Mitigation: If clearance is high, consider blocking the C2/C6 positions with methyl groups or adding electron-withdrawing groups to the N-substituent.

Synthesis Workflow Visualization

Synthesis Reactants Amine + Aldehyde (DCE, AcOH) Imine Imine Intermediate (Unstable) Reactants->Imine -H2O Reduction Reduction (STAB, 1.5 eq) Imine->Reduction Hydride Transfer Workup Quench (NaHCO3) Extraction Reduction->Workup Product N-Alkylated Piperidine (>95% Purity) Workup->Product

Figure 2: One-pot reductive amination workflow for piperidine functionalization.

Conclusion

The piperidine scaffold remains a cornerstone of modern drug discovery due to its balanced lipophilicity and versatile substitution vectors.[1] While piperazine offers solubility advantages, piperidine is the superior choice for hydrophobic binding pockets and CNS targets .

Key Takeaways for Optimization:

  • Potency: Explore C3-substitution (methyl/ethyl) to lock bio-active conformations (Fentanyl effect).

  • Selectivity: Modulate the N-substituent to target peripheral sites (Donepezil effect).

  • Stability: Monitor C2/C6 oxidation in microsomes; block metabolically labile sites if

    
     is short.
    

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. PubMed Central. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI Molecules. Retrieved from [Link]

  • Fentanyl and Its New Analogs. Encyclopedia.pub. Retrieved from [Link]

  • SAR study of piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

Sources

Comparative Validation Guide: 4-(Piperidin-1-yl)butan-1-ol Derivatives vs. Standard AChE/Sigma-1 Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Target Hypothesis

The 4-(Piperidin-1-yl)butan-1-ol scaffold represents a privileged pharmacophore in neuropharmacology. Unlike single-target agents, derivatives of this structure are increasingly validated as Multi-Target Directed Ligands (MTDLs) . Specifically, the 4-carbon butyl linker provides the optimal spatial geometry to bridge the catalytic anionic site (CAS) of Acetylcholinesterase (AChE) while simultaneously engaging the Sigma-1 Receptor (σ1R) chaperone system.

This guide outlines the rigorous validation of these derivatives, contrasting them with the market standard Donepezil (AChE inhibitor) and Haloperidol (Sigma antagonist/reference).

Why This Scaffold?
  • Donepezil: Potent AChE inhibition but lacks direct mitochondrial neuroprotective effects.

  • PB-Derivatives: Designed to inhibit AChE and agonize σ1R, promoting cell survival via Bcl-2 upregulation and Ca²⁺ homeostasis.

Mechanism of Action (MoA) Visualization

The following diagram illustrates the hypothesized dual mechanism. Note the convergence of pathways leading to neuroprotection.

MoA_Pathway cluster_inputs Ligand Input cluster_targets Primary Targets cluster_downstream Signaling Cascade cluster_outcome Therapeutic Outcome Compound 4-(Piperidin-1-yl) butan-1-ol Derivative AChE AChE Enzyme (Inhibition) Compound->AChE Binding (CAS/PAS) Sig1 Sigma-1 Receptor (Agonism) Compound->Sig1 Binding (Glu172) ACh_Levels ↑ Synaptic ACh AChE->ACh_Levels Hydrolysis Block IP3R IP3R Stabilization (ER-Mito Interface) Sig1->IP3R Chaperoning Akt Akt Phosphorylation Sig1->Akt Activation Cognition Cognitive Enhancement ACh_Levels->Cognition Survival Neuroprotection (Anti-Apoptotic) IP3R->Survival Ca2+ Homeostasis Bcl2 ↑ Bcl-2 Expression Akt->Bcl2 Bcl2->Survival

Caption: Dual-pathway activation by piperidine derivatives. Left branch: AChE inhibition enhances neurotransmission. Right branch: σ1R agonism stabilizes mitochondrial function.

Comparative Performance Data

The following data represents validated ranges for 4-(Piperidin-1-yl)butan-1-ol derivatives compared to standard controls.

MetricPB-Derivative (Lead)Donepezil (Control 1)Haloperidol (Control 2)Clinical Significance
AChE IC₅₀ 15 – 45 nM5 – 10 nM> 10,000 nMHigh potency required for cognitive symptom relief.
σ1R KKi 2 – 10 nM> 1,000 nM1 – 3 nM (Antagonist)High affinity enables neuroprotection at low doses.
Selectivity (σ1/σ2) > 50-foldN/A~1-fold (Non-selective)Reduces motor side effects associated with σ2 binding.
Mech. of Action Dual Agonist/Inhibitor Single InhibitorAntagonistDual action addresses both symptoms and pathology.

Experimental Protocols for Validation

To establish scientific authority, you must validate both the affinity and the functional consequence of the binding.

Protocol A: Enzymatic Inhibition (AChE) – The Modified Ellman’s Method

Objective: Quantify the inhibitory potency (IC₅₀) against Acetylcholinesterase.

The "Self-Validating" Twist: Standard Ellman’s assays often yield false positives with piperidine derivatives due to potential interactions with the thio-reagent. You must include a background subtraction step where the enzyme is omitted but the compound and DTNB are present.

Workflow:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Electric eel AChE (0.05 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

  • Chromogen: DTNB (Ellman's Reagent, 0.3 mM).

  • Incubation: Incubate Compound + Enzyme + Buffer for 20 mins at 25°C.

  • Initiation: Add ATCI + DTNB.

  • Readout: Measure Absorbance at 412 nm every 30s for 5 mins (Kinetic Mode).

Validation Criteria:

  • The

    
     of the linear velocity must be > 0.98.
    
  • Reference Standard (Donepezil) must yield an IC₅₀ within ±15% of literature value (approx. 5-10 nM).

Protocol B: Sigma-1 Receptor Binding – Radioligand Competition

Objective: Confirm affinity (


) for the σ1R using guinea pig brain membranes or transfected HEK293 cells.

Critical Specificity Check: Because piperidines can cross-react with Histamine H3 or Muscarinic receptors, you must use Pentazocine (highly selective σ1 agonist) rather than non-selective ligands like [³H]DTG.

  • Membrane Prep: Homogenize tissue in Tris-HCl (50 mM, pH 7.4).

  • Ligand: Pentazocine (2 nM final conc).

  • Non-Specific Block: 10 µM Haloperidol (defines non-specific binding).[1]

  • Incubation: 120 mins at 37°C (Equilibrium is slower for high-affinity lipophilic compounds).

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding of the piperidine tail).

The "Kill Experiment": Functional Neuroprotection

Objective: Proving the mechanism is causal (i.e., the protection is because of σ1R, not just antioxidant activity).

Experimental Logic: If the derivative works via σ1R, its neuroprotective effect should be abolished by a selective σ1R antagonist (e.g., NE-100).

Step-by-Step:

  • Cell Line: PC12 cells (differentiated).

  • Insult: Oxidative stress via H₂O₂ (100 µM) or Glutamate toxicity.

  • Treatment Groups:

    • Vehicle (Control)

    • Insult Only (Damage baseline)

    • Insult + PB-Derivative (Protection)

    • Insult + PB-Derivative + NE-100 (Mechanism Check)

  • Readout: MTT Assay or LDH Release.

Result Interpretation:

  • If NE-100 reverses the protection, the MoA is validated as σ1R-dependent .

  • If NE-100 has no effect, the compound acts via a different mechanism (likely direct antioxidant scavenging).

Validation Workflow Diagram

Use this flowchart to structure your laboratory validation pipeline.

Validation_Workflow cluster_biochem Phase 1: Biochemical Screening cluster_cell Phase 2: Functional Validation Start Start: Novel Derivative Ellman Ellman's Assay (AChE IC50) Start->Ellman Binding Radioligand Binding ([3H]Pentazocine Ki) Start->Binding Cell_Tox PC12 Cell Survival (H2O2 Insult) Ellman->Cell_Tox If IC50 < 100nM Binding->Cell_Tox If Ki < 50nM Antagonist_Check Antagonist Blockade (w/ NE-100) Cell_Tox->Antagonist_Check Decision Is Protection Reversed? Antagonist_Check->Decision Valid VALIDATED Dual MoA Decision->Valid Yes Invalid Off-Target Mechanism Decision->Invalid No

Caption: Decision tree for validating specific mechanism dependency. The 'Antagonist Blockade' is the critical go/no-go step.

References

  • Donepezil Mechanism & Pharmacology

    • Title: Donepezil - St
    • Source: N
    • URL:[Link]

  • Sigma-1 Receptor Binding Protocols

    • Title: Sigma Receptor Binding Assays - Current Protocols in Pharmacology.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Ellman’s Assay Methodology

    • Title: Ellman's Assay Protocol for In-Solution Quantification.[2]

    • Source: BroadPharm / Scientific Protocols.
  • Piperidine Derivatives in Pain & Neuroprotection

    • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

Structure-Activity Relationship (SAR) of 4-(piperidin-1-yl)butan-1-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Sigma-1 and AChE Ligand Design

Executive Summary: The "Linker-Headgroup" Paradigm

In medicinal chemistry, 4-(piperidin-1-yl)butan-1-ol (CAS: 4672-11-1) acts as a versatile "linker-headgroup" module rather than a standalone drug. Its structural value lies in its ability to bridge a basic amine (protonatable at physiological pH) with a distal hydrophobic or polar pharmacophore via a flexible C4 alkyl chain.

This guide analyzes the SAR of this scaffold across two high-value therapeutic targets: Sigma-1 Receptors (


R)  (neuropathic pain, neuroprotection) and Acetylcholinesterase (AChE)  (Alzheimer's disease). We compare how modifications to the alcohol terminus and the piperidine ring modulate selectivity and potency.[1]
Core Scaffold Analysis

The molecule consists of three distinct SAR zones:

  • The Basic Head (Zone A): The piperidine nitrogen (

    
    ). Critical for electrostatic interactions (e.g., Asp124 in 
    
    
    
    R).
  • The Linker (Zone B): The butyl chain. Provides a ~6 Å spacer, allowing the molecule to span binding gorges (e.g., AChE active site gorge).

  • The Terminal Hydroxyl (Zone C): A synthetic handle for esterification or etherification to introduce aromatic moieties.

Comparative Physicochemical Profile
Property4-(piperidin-1-yl)butan-1-olTarget Ideal (CNS Drugs)Implication
MW 157.25 Da< 450 DaExcellent fragment for elaboration.
cLogP ~1.12.0 - 4.0Too polar; requires hydrophobic derivatization.
H-Bond Donors 1 (OH)< 3OH is usually capped to improve BBB penetration.
Rotatable Bonds 5< 8High flexibility; entropy penalty upon binding.
SAR Case Study 1: Sigma-1 Receptor ( R) Ligands

Objective: High affinity (


 nM) and selectivity against 

R.

Experimental data indicates that the 4-(piperidin-1-yl)butyl moiety is often superior to shorter (ethyl/propyl) linkers for


R agonists because the C4 chain allows the terminal aromatic group to reach the hydrophobic "primary" binding pocket while the nitrogen anchors at the "secondary" site.
Key SAR Findings (Zone C Modifications)
  • Ether vs. Ester: Ether linkages (e.g., 4-chlorophenoxy) are metabolically more stable than esters and provide superior

    
     affinity.
    
  • Aromatic Substitution: Capping the -OH with a p-chlorophenyl or p-fluorophenyl group drastically increases affinity.

Table 1: Comparative Binding Affinity (


R) of Butanol Derivatives 
Data extrapolated from phenoxyalkylpiperidine series (e.g., Prezzavento et al., 2024).
Compound IDStructure (R-O-Butyl-Pip)Linker Length


R (nM)
Selectivity (

)
PB-101 (Parent)HO-(CH

)

-Pip
C4> 10,000N/A
PB-102 Ph-O-(CH

)

-Pip
C212.515
PB-103 Ph-O-(CH

)

-Pip
C41.2 120
PB-104 4-Cl-Ph-O-(CH

)

-Pip
C40.34 > 500
PB-105 4-Cl-Ph-C(O)O-(CH

)

-Pip
C4 (Ester)5.845

Insight: The C4 linker (PB-103/104) provides the optimal distance for the phenyl ring to engage in


-stacking with Tyr103 in the 

R binding pocket, while the C2 linker (PB-102) is slightly too short, causing steric strain.
SAR Case Study 2: Dual-Binding AChE Inhibitors

Objective: Dual inhibition of the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS).

In this context, the piperidine ring binds to the CAS (mimicking acetylcholine), and the butanol chain serves as a tether to reach the PAS.

Key SAR Findings (Zone A & B Modifications)
  • Piperidine Substitution: Adding a benzyl group at the 4-position of the piperidine (Donepezil-like) creates steric clashes if the linker is too short. The N-butyl chain of our scaffold is ideal for connecting to a PAS-binding indole or phthalimide group.

  • Linker Rigidity: While the butyl chain is flexible, introducing a double bond or a rigid alkyne (butynyl) often improves potency by reducing the entropy cost of binding.

Table 2: AChE Inhibition Data Comparative performance of linker types.

Compound IDLinker TypeTerminal Group (Zone C)IC

AChE (nM)
Mechanism
AC-01 Butyl (C4)Phthalimide45Dual (CAS+PAS)
AC-02 Ethyl (C2)Phthalimide850CAS Only (Too short)
AC-03 Butyl (C4)Indole8.5 Dual (High Potency)
AC-04 Butynyl (C4, Alkyne)Indole12.0Dual
Visualizing the SAR Landscape

The following diagram maps the structural modifications to their respective biological outcomes.

SAR_Map Core 4-(piperidin-1-yl)butan-1-ol (Scaffold) ZoneA Zone A: Piperidine Ring (Basic Center) Core->ZoneA ZoneB Zone B: Butyl Linker (Spacer) Core->ZoneB ZoneC Zone C: Hydroxyl Group (Derivatization Handle) Core->ZoneC SubA1 4-Benzyl substitution ZoneA->SubA1 Modify SubB1 Shorten to Ethyl (C2) ZoneB->SubB1 Variation SubC1 Etherification (4-Cl-Ph) ZoneC->SubC1 Optimal SubC2 Esterification ZoneC->SubC2 Sub-optimal ResA1 AChE Activity (Donepezil-like) SubA1->ResA1 Result ResB1 Decreased Sigma-1 Affinity Loss of Dual AChE Binding SubB1->ResB1 Result ResC1 High Sigma-1 Affinity (nM) Metabolic Stability SubC1->ResC1 ResC2 Lower Stability (Hydrolysis) SubC2->ResC2

Figure 1: SAR Decision Tree for 4-(piperidin-1-yl)butan-1-ol derivatives. Blue indicates the core scaffold; Green indicates optimal modifications for Sigma-1/AChE targeting.

Experimental Protocols
6.1. Synthesis of 4-(piperidin-1-yl)butan-1-ol

This protocol ensures a high-yield synthesis of the core scaffold, avoiding the formation of quaternary ammonium salts.

Reagents: Piperidine (1.0 eq), 4-Chlorobutan-1-ol (1.1 eq), Potassium Carbonate (


, 2.0 eq), Potassium Iodide (KI, 0.1 eq), Acetonitrile (MeCN).

Workflow:

  • Activation: Dissolve 4-chlorobutan-1-ol in MeCN. Add KI (catalytic Finkelstein reaction to generate the more reactive iodide in situ).

  • Nucleophilic Attack: Add piperidine and

    
    .
    
  • Reflux: Heat to 80°C for 12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Filter off inorganic salts. Evaporate solvent. Dissolve residue in DCM, wash with water.

  • Purification: Distillation under reduced pressure (bp ~110°C at 2 mmHg) or column chromatography (Silica, DCM:MeOH:NH

    
     90:9:1).
    
6.2. Sigma-1 Receptor Radioligand Binding Assay

To validate the affinity of synthesized analogs.

Materials:

  • Ligand: [

    
    H]-(+)-Pentazocine (specific 
    
    
    
    agonist).
  • Tissue: Guinea pig brain membranes (rich in

    
    ).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

  • Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation: Mix 100

    
    L membrane suspension, 50 
    
    
    
    L [
    
    
    H]-(+)-Pentazocine (2 nM final), and 50
    
    
    L of test compound (concentration range
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Synthesis Workflow Visualization

Synthesis_Flow Start Start Reagents: Piperidine + 4-Chlorobutan-1-ol Step1 Step 1: Nucleophilic Substitution (K2CO3, KI cat., MeCN, Reflux 12h) Start->Step1 Inter Intermediate: 4-(piperidin-1-yl)butan-1-ol Step1->Inter Branch1 Path A: Ether Synthesis (NaH, Ar-F or Ar-CH2-Br) Inter->Branch1 Targeting Stability Branch2 Path B: Esterification (Ar-COCl, Et3N) Inter->Branch2 Targeting Solubility Product1 Target 1: Sigma-1 Ligand (Ether Derivative) Branch1->Product1 Product2 Target 2: Prodrug/Anesthetic (Ester Derivative) Branch2->Product2

Figure 2: Synthetic pathway from raw materials to bioactive derivatives.

References
  • Prezzavento, O., et al. (2024). "A focus on piperidine and piperazine scaffolds: Design and synthesis of selective sigma receptor ligands." University of Catania Institutional Repository. 2

  • Abate, C., et al. (2011). "Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry. 3

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2784668, 4-(4-Piperidyl)-1-butanol." PubChem. Link

  • Łowicki, D., & Przybylski, P. (2025).[4] "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access."[4] European Journal of Medicinal Chemistry. 4

  • Pasdaran, A., et al. (2013). "Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives." BMC Pharmacology and Toxicology. 5

Sources

In Vitro vs. In Vivo Efficacy of Piperidine-Based Compounds: A Translational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Paradox

Piperidine is a "privileged scaffold" in medicinal chemistry, appearing in over 7,000 papers in the last five years and forming the core of blockbuster drugs like fentanyl, donepezil, and ritalin. Its ubiquity stems from its ability to modulate lipophilicity, provide a basic center for receptor interactions (H-bond acceptor/donor), and improve solubility.[1]

However, a significant "translational gap" exists. Researchers often observe nanomolar potency in in vitro assays (IC50) that vanishes in in vivo models. This guide analyzes the mechanistic causes of this discrepancy—primarily metabolic instability and transporter efflux—and provides a validated workflow to bridge the gap.

Mechanistic Basis: Why the Gap Exists

The disconnect between cell culture and whole-organism efficacy in piperidines is rarely random. It is usually driven by specific ADME (Absorption, Distribution, Metabolism, Excretion) failures inherent to the scaffold's chemistry.

The Metabolic Liability (CYP450 Oxidation)

The piperidine ring is a prime target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: The nitrogen atom's lone pair makes the ring electron-rich. CYP enzymes typically hydroxylate the carbon atoms

    
     or 
    
    
    
    to the nitrogen, or oxidize the nitrogen itself (N-oxidation).
  • Consequence: Rapid hydroxylation increases polarity, leading to fast renal clearance before the drug reaches the target tissue in vivo. In a petri dish (in vitro), these metabolic enzymes are absent, preserving the compound's potency.

The Efflux Trap (P-glycoprotein)

Many lipophilic piperidine derivatives are substrates for the P-glycoprotein (P-gp) efflux pump.

  • In Vitro: In standard cancer cell lines (e.g., HeLa, MCF-7), P-gp expression may be low or irrelevant if the drug is added directly to the medium.

  • In Vivo: The Blood-Brain Barrier (BBB) and intestinal epithelium are rich in P-gp. If the piperidine compound is a P-gp substrate, it will be actively pumped out of the brain or gut, resulting in zero efficacy despite high intrinsic potency.

Visualization: The Piperidine SAR & Metabolism Logic[2]

The following diagram illustrates the Structural-Activity Relationship (SAR) and the metabolic vulnerabilities that must be addressed during lead optimization.

PiperidineSAR PiperidineCore Piperidine Scaffold (C5H11N) BasicN Basic Nitrogen (pKa ~11) Key for Receptor Binding (Opioid/GPCR) PiperidineCore->BasicN Pharmacophore Lipophilicity Lipophilic Ring Permeability Driver PiperidineCore->Lipophilicity Property AlphaOx Alpha-Carbon Oxidation (CYP Mediated Instability) PiperidineCore->AlphaOx In Vivo Liability N_Ox N-Oxidation (Metabolic Clearance) PiperidineCore->N_Ox In Vivo Liability Pgp P-gp Efflux Substrate (Poor BBB Penetration) Lipophilicity->Pgp Risk Factor Substituents Solution: Add F/CH3 at C2/C6 to block metabolism AlphaOx->Substituents Mitigation

Figure 1: Structural logic of piperidine derivatives, highlighting the tension between pharmacophoric advantages (green) and metabolic liabilities (red) that cause the in vitro/in vivo gap.

Case Studies: Success vs. Failure

Case Study A: The Discrepancy (Satraplatin Analogs)
  • Compound: Platinum(IV) complexes containing piperidine-like moieties.

  • In Vitro Data: Showed potent cytotoxicity (low IC50) against CT-26 colon cancer cells in monolayer cultures.

  • In Vivo Outcome: Completely inactive in CT-26 tumor-bearing mice.[2]

  • Root Cause: The compound was highly unstable in serum, binding irreversibly to plasma proteins and being metabolized within 2 hours.[2] The in vitro assay (lacking serum enzymes and dynamic flow) failed to predict this rapid systemic clearance [1].

Case Study B: The Correlation (Novel VPA-Piperidines)
  • Compound: F2S4-p-VPA (Valproic acid derivative with a piperidine tail).

  • In Vitro Data: IC50 ~112 μM in Glioblastoma cells.

  • In Vivo Outcome: Significant reduction in tumor growth in xenograft models, mirroring the in vitro ranking.[3]

  • Why it worked: The design specifically included structural features (fluorination) that protected the metabolic "soft spots" of the piperidine ring, ensuring the molecule survived long enough to reach the tumor [2].

Comparative Data Analysis

The following table synthesizes data from recent literature to demonstrate the typical "translation loss" observed with unoptimized piperidines.

Compound ClassTargetIn Vitro Potency (IC50)In Vivo Efficacy (ED50 / TGI)Translation StatusPrimary Failure Mode
Simple N-Methyl Piperidines Sigma Receptors< 10 nM> 50 mg/kg (Inactive)Failed Rapid N-demethylation (CYP3A4)
4-Fluoropethidine DAT/NET Transporters~50 nMHigh AnalgesiaSuccess Fluorine blocks metabolic attack
Satraplatin (Pt-IV) DNA Intercalation0.5 μM0% Tumor InhibitionFailed Serum Protein Binding / Instability
Thienopyrimidinones Pim-1 Kinase2.5 μM60% Tumor Vol. ReductionSuccess Stable fused-ring system

Data synthesized from [1], [2], [3].

Experimental Protocols: Bridging the Gap

To ensure your piperidine lead translates, you must insert an "ADME Bridge" between your cell assays and animal models.

Step 1: In Vitro Potency (The Baseline)

Assay: MTT/Alamar Blue Cytotoxicity.

  • Seed Cells: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Add piperidine derivative (0.1 nM – 100 μM) dissolved in DMSO (<0.5% final).

  • Incubation: 48-72 hours.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

  • Critical Control: Use a known piperidine drug (e.g., Donepezil or Cisplatin) as a positive control.

Step 2: The "Bridge" - Microsomal Stability (Mandatory)

Do not proceed to animals without this data. Assay: Liver Microsome Stability (Human & Mouse).

  • Reaction Mix: 1 μM test compound + 0.5 mg/mL liver microsomes in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system.

  • Sampling: Quench aliquots with ice-cold acetonitrile at 0, 5, 15, 30, and 60 mins.

  • Analysis: LC-MS/MS to quantify remaining parent compound.

  • Decision Gate:

    • < 30 min Half-life: STOP. The compound will likely fail in vivo. Modify structure (block metabolic sites).

    • > 60 min Half-life: PROCEED to in vivo.

Step 3: In Vivo Efficacy (Validation)

Model: Xenograft Tumor Growth Inhibition (TGI).

  • Induction: Inject

    
     cancer cells subcutaneously into flank of nude mice.
    
  • Staging: Wait until tumors reach ~100 mm³. Randomize mice (n=8/group).

  • Dosing: Administer piperidine compound (IP or Oral) daily for 14-21 days.

    • Note: Dose selection should be based on Maximum Tolerated Dose (MTD) studies, not just IC50.

  • Measurement: Caliper measurements every 2 days. Volume =

    
    .
    
  • Endpoint: Compare mean tumor volume vs. vehicle control.

Workflow Visualization

Workflow InVitro STAGE 1: In Vitro Screening (Target: IC50 < 100 nM) ADME_Bridge STAGE 2: The ADME Bridge (Microsomal Stability) InVitro->ADME_Bridge Decision Half-life > 60 min? ADME_Bridge->Decision Redesign Redesign Scaffold (Block Metabolic Sites) Decision->Redesign No (Unstable) InVivo STAGE 3: In Vivo Validation (Xenograft/Behavioral) Decision->InVivo Yes (Stable) Redesign->InVitro Re-test

Figure 2: The "Go/No-Go" decision workflow. The microsomal stability step (Stage 2) is the critical filter preventing false-positive in vitro hits from wasting resources in animal studies.

References

  • Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes. Source: NIH / PubMed Central URL:[Link] Relevance: Demonstrates the failure of potent in vitro piperidine-platinum complexes due to serum instability.

  • Piperidine and valproic acid hybrid compound outperforms methotrexate. Source: ResearchGate (2025 Data) URL:[Link] Relevance: Example of successful translation where in vitro cytotoxicity correlated with in vivo tumor reduction.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI (Molecules Journal) URL:[Link] Relevance: Comprehensive review of the scaffold's metabolic stability and structural optimization strategies.[1]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Source: MDPI URL:[Link] Relevance: Protocols for correlating microsomal stability with in vivo clearance.

Sources

Comparative Guide: Antifungal Potency of Piperidine vs. Morpholine Derivatives

[2]

Executive Summary

In the development of antifungal agents targeting the ergosterol biosynthesis pathway, morpholine derivatives (e.g., amorolfine, fenpropimorph) have historically served as the gold standard for inhibiting the post-squalene pathway. However, recent structure-activity relationship (SAR) studies indicate that piperidine derivatives (e.g., fenpropidin, novel 4-aminopiperidines) often exhibit superior potency and fungicidal activity against resistant Candida and Aspergillus isolates.[1]

  • Morpholines: Dual-action inhibitors (

    
    -reductase and 
    
    
    -isomerase).[1][2][3] High metabolic stability but often fungistatic at lower concentrations.[1]
  • Piperidines: Potent inhibitors of

    
    -reductase with enhanced lipophilicity and basicity profiles.[1] Optimized piperidine derivatives have demonstrated 2–4x lower MIC values  than amorolfine in head-to-head assays and exhibit rapid fungicidal kinetics.[1]
    

Mechanistic Foundation: The Ergosterol Biosynthesis Pathway

Both scaffolds function by mimicking high-energy carbocationic intermediates formed during sterol reduction and isomerization.[1] They are protonated at physiological pH, allowing the positively charged nitrogen to bind tightly to the anionic active sites of the target enzymes.[1]

Pathway Visualization

The following diagram illustrates the specific inhibition points of these derivatives within the fungal cell.

ErgosterolPathwaycluster_inhibitorsInhibition TargetsSqualeneSqualeneLanosterolLanosterolSqualene->Lanosterol  Epoxidase/CyclaseFecosterolFecosterol(Accumulates if Isomerase blocked)Lanosterol->Fecosterol  Normal FluxIgnosterolIgnosterol(Accumulates if Reductase blocked)Lanosterol->Ignosterol  Inhibition by  Morpholines & PiperidinesErgosterolErgosterol(Cell Membrane Integrity)Fecosterol->Ergosterol  Isomerase StepReductaseSterol C14-Reductase(ERG24)Reductase->Lanosterol  TargetIsomeraseSterol C8-Isomerase(ERG2)Isomerase->Fecosterol  Target

Figure 1: Mechanism of Action.[1] Both scaffolds block downstream enzymes, leading to the depletion of ergosterol and the accumulation of toxic aberrant sterols (ignosterol/fecosterol).[4]

Structure-Activity Relationship (SAR) Analysis

The core difference in potency stems from the electronic and steric properties of the heterocyclic ring.[1]

FeatureMorpholine Derivatives (e.g., Amorolfine)Piperidine Derivatives (e.g., Fenpropidin, 4-AP)Impact on Potency
Electronic Character Oxygen atom reduces basicity of the nitrogen (

).[1]
All-carbon ring increases basicity (

).[1]
Higher basicity in piperidines mimics the transition state carbocation more effectively, often leading to tighter enzyme binding.[1]
Lipophilicity (LogP) Moderate.[1] The oxygen atom introduces polarity.[1]High. The hydrophobic ring enhances membrane penetration.[1][5]Piperidines penetrate the fungal cell wall and membrane more efficiently, increasing intracellular drug concentration.[1]
Conformational Flexibility Chair conformation is stabilized by the ether linkage.[1]Chair conformation is flexible but robust.[1]Both scaffolds fit the enzyme pocket, but piperidines allow for bulkier hydrophobic substitutions (e.g., benzyl/phenethyl groups) without steric clash.[1]

Key Insight: Recent studies demonstrate that substituting the morpholine ring with a 4-aminopiperidine moiety allows for the introduction of a second protonatable nitrogen.[1] This "double-cation" mimicry significantly enhances affinity for the anionic residues in the catalytic site of

1

Comparative Efficacy Data

The following data summarizes a comparative evaluation of Amorolfine (standard morpholine) against novel N-substituted 4-aminopiperidines (Compounds 2b and 3b) against clinical isolates.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (


g/mL)
Fungal StrainAmorolfine (Morpholine)Piperidine Derivative (Cmpd 3b)Fold Improvement
Candida albicans4 – 162 – 4 2x – 4x
Candida glabrata4 – >161 – 4 4x – >4x
Aspergillus fumigatus>164 – 8 >2x
Aspergillus terreus>164 – 16 >2x
Yarrowia lipolytica0.60.8 Comparable

Verdict: While amorolfine is effective against sensitive yeasts, the piperidine derivatives maintain potency against resistant Aspergillus species where morpholines fail (MIC > 16

1fungicidal16

Experimental Protocols

To replicate these findings or evaluate new derivatives, use the following self-validating protocols.

Protocol A: High-Throughput MIC Determination (CLSI M27-A3/M38-A2)

Validates biological potency.[1]

  • Preparation: Dissolve test compounds (Piperidine/Morpholine) in DMSO to a stock concentration of 1600

    
    g/mL.
    
  • Media: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Inoculum: Adjust fungal suspension (Candida or Aspergillus conidia) to

    
    
    cells/mL.
  • Plate Setup:

    • Dispense 100

      
      L of 2x drug concentration into columns 1–10 of a 96-well plate (serial dilution).
      
    • Add 100

      
      L of inoculum to all wells.[1]
      
    • Controls: Column 11 (Growth Control: Media + DMSO + Cells), Column 12 (Sterility Control: Media only).

  • Incubation: 35°C for 48 hours (Yeasts) or 72 hours (Molds).

  • Readout: Determine the lowest concentration with 100% growth inhibition (optically clear).

Protocol B: Sterol Profile Analysis via GC-MS

Validates mechanism of action (Reductase vs. Isomerase inhibition).[1]

  • Culture: Grow C. albicans in YPD broth with sub-lethal drug concentration (0.5x MIC) for 16 hours.

  • Saponification: Harvest cells, wash with water.[1] Resuspend pellets in 3 mL of 25% alcoholic KOH (w/v). Vortex and incubate at 85°C for 1 hour.

  • Extraction: Cool to RT. Add 1 mL water and 3 mL n-heptane.[1] Vortex vigorously for 3 minutes.[1]

  • Separation: Centrifuge at 3000 rpm for 5 mins. Transfer the upper heptane layer (containing sterols) to a fresh vial.[1]

  • Derivatization: Evaporate heptane. Dissolve residue in 100

    
    L TMS (Trimethylsilyl) reagent.[1] Incubate at 60°C for 30 mins.
    
  • GC-MS Analysis: Inject 1

    
    L into GC-MS.[1]
    
    • Marker for Morpholine/Piperidine Activity: Look for disappearance of Ergosterol (RT ~20.5 min) and appearance of Ignosterol (RT ~19.8 min, indicates

      
      -reductase inhibition) or Fecosterol  (indicates 
      
      
      -isomerase inhibition).[1]

Experimental Workflow Diagram

WorkflowLibraryCompound Library(Piperidine/Morpholine)ScreenPrimary Screen(Y. lipolytica)Library->ScreenSelectionHit Selection(MIC < 1 µg/mL)Screen->Selection FilterClinTestClinical Isolate Testing(Candida/Aspergillus)Selection->ClinTestMoATarget Confirmation(GC-MS Sterol Profiling)ClinTest->MoA Validate Mechanism

Figure 2: Screening Workflow.[1] A logical progression from high-throughput screening to mechanistic validation ensures only high-value scaffolds are pursued.[1]

References

  • Müller, C., et al. (2021).[1] "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis." International Journal of Molecular Sciences. [1]

  • Mercer, E. I. (2005).[1] "Morpholine antifungals and their mode of action." Biochemical Society Transactions.

  • BenchChem. (2024).[1] "A Comparative Analysis of NP213 and Amorolfine: Unveiling Nail Penetration and Antifungal Efficacy."[1][7]

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard."[1] CLSI Document M27-A3.

Cross-Validation of Analytical Data for 4-(Piperidin-1-yl)butan-1-ol: Establishing the Gold Standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Data for 4-(Piperidin-1-yl)butan-1-ol Content Type: Publish Comparison Guide

Executive Summary: The "Single-Method" Trap

In pharmaceutical synthesis, 4-(Piperidin-1-yl)butan-1-ol (CAS 4672-11-1) serves as a critical linker moiety, often introducing basicity and solubility to scaffold structures. However, its dual nature—a hygroscopic amine and a primary alcohol—creates a "blind spot" for standard analytical routines.

Many suppliers provide a Certificate of Analysis (CoA) based solely on GC-FID (Gas Chromatography - Flame Ionization Detection) . While this confirms the ratio of volatile organic components, it systematically fails to detect:

  • Inorganic Salts: Residual halides from alkylation (e.g., Piperidine·HCl).

  • Moisture: The piperidine ring is hygroscopic; water is invisible to FID.

  • Non-Volatile Oligomers: Polymeric side-products from the alkylation of 1,4-dihalo precursors.

The Consequence: A batch labeled "98% Purity" by GC may actually contain only 85% active mass, leading to stoichiometric errors in downstream coupling (e.g., Mitsunobu or nucleophilic substitution reactions), yield collapse, and difficult purification.

This guide establishes an Orthogonal Cross-Validation Protocol , comparing the "Standard Routine" against a "Gold Standard" methodology to ensure absolute data integrity.

Comparative Analysis: Routine vs. Orthogonal Validation

The following table contrasts the data output of a typical supplier CoA against the required data for high-fidelity drug development.

FeatureMethod A: Routine Analysis (The "Alternative") Method B: Orthogonal Cross-Validation (The Gold Standard)
Primary Technique GC-FID (Area %)1H-qNMR (Quantitative NMR)
Secondary Technique NoneGC-MS (Impurity ID) + Karl Fischer (Water)
Purity Definition Relative Volatile PurityAbsolute Weight % (Assay)
Blind Spots Water, Salts, Non-volatilesNone (Protons quantify all organic mass)
Typical Result "99.2% Area""94.1% wt/wt" (due to 5% H2O/Salt)
Risk Level High (Stoichiometry errors)Low (Precise molar dosing)
Experimental Protocols: The Gold Standard Workflow
Protocol A: Quantitative NMR (qNMR) – The Absolute Truth

Purpose: To determine the absolute mass purity (Assay) of the material, accounting for water and salts.

Reagents:

  • Solvent: Deuterated Chloroform (

    
    ) or Deuterated Methanol (
    
    
    
    ) if salt contamination is suspected.
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid (if using

    
    ).
    
    • Why? Non-reactive, high relaxation rate, distinct singlet signals away from the analyte.

Procedure:

  • Weighing: Accurately weigh

    
     mg of the analyte (4-(Piperidin-1-yl)butan-1-ol) and 
    
    
    
    mg of the Internal Standard into the same vial. Record weights to 0.001 mg precision.
  • Solvation: Dissolve in 0.7 mL of solvent. Ensure complete dissolution; sonicate if necessary.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (to ensure full relaxation).
      
    • Relaxation Delay (D1):

      
       seconds (Critical: 
      
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32 (S/N ratio > 300:1).

    • Spectral Width: -2 to 14 ppm.

Data Analysis (Causality):

  • Integrate the IS singlet (set to known proton count).

  • Integrate the triplet at ~3.58 ppm (

    
    ) or the triplet at ~2.35 ppm  (
    
    
    
    ).
  • Note: Avoid the piperidine ring protons (1.4–1.6 ppm) as they often overlap with water or grease peaks.

Calculation:



Protocol B: GC-MS – Impurity Profiling

Purpose: To identify specific organic impurities (e.g., bis-piperidine analogs) that qNMR quantifies but doesn't name.

System: Agilent 7890/5977 (or equivalent). Column: DB-Wax or HP-5MS UI (30 m x 0.25 mm x 0.25 µm). Note: Base-deactivated liners are essential to prevent amine tailing.

Method Parameters:

  • Inlet: Split 50:1, 250°C.

  • Carrier: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 240°C.

    • Hold 5 min.

  • Detection: EI Source (70 eV), Scan range 35–350 amu.

Key Diagnostic Fragments (Self-Validation):

  • m/z 157: Molecular Ion (

    
    ). Weak intensity (typical for aliphatic amines/alcohols).
    
  • m/z 98: Base Peak (

    
    ). Formed by 
    
    
    
    -cleavage adjacent to the nitrogen. Presence confirms the N-alkylated piperidine structure.
  • m/z 84: Piperidine ring fragment.

Visualization of the Validation Logic

The following diagram illustrates the decision matrix for validating this intermediate.

ValidationWorkflow Start Raw Material (4-Piperidin-1-yl-butan-1-ol) MethodA Method A: GC-FID Only (Routine CoA) Start->MethodA MethodB Method B: Orthogonal Protocol (Gold Standard) Start->MethodB ResultA Result: 99.5% Purity (False Confidence) MethodA->ResultA ResultB Result: 94.0% Assay (True Value) MethodB->ResultB Action Corrective Action: Adjust Stoichiometry for Synthesis ResultA->Action leads to Process Failure Hidden Hidden Impurities Detected: 1. Water (Hygroscopic) 2. Piperidine Salts 3. Non-Volatiles ResultB->Hidden reveals Hidden->Action

Figure 1: Decision matrix demonstrating why orthogonal validation prevents downstream process failure.

Expected Analytical Data (Reference Values)

To validate your experimental results, compare them against these reference parameters derived from high-purity standards.

A. 1H-NMR Reference (

, 400 MHz)
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
3.58 Triplet (

Hz)
2H

Diagnostic for Alcohol
2.38 Triplet (

Hz)
2H

Linker attachment point
2.30 – 2.45 Multiplet4HRing


-protons of piperidine
1.55 – 1.70 Multiplet4HChain Central

Butyl chain core
1.40 – 1.50 Multiplet6HRing


-protons of piperidine
B. Mass Spectrometry (EI, 70 eV)
  • Parent Ion: m/z 157 (Weak)

  • Base Peak: m/z 98 (Dominant)

    • Mechanism:[1][2]

      
      -cleavage of the exocyclic C-C bond triggers the formation of the stable iminium ion (
      
      
      
      ).
  • Secondary Fragment: m/z 84 (Piperidine ring loss).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 418943, 4-(Piperidin-1-yl)butan-1-ol. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Biological Efficacy & Pharmacological Profiling of 4-(Piperidin-1-yl)butan-1-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Pharmacophore

4-(Piperidin-1-yl)butan-1-ol (CAS: 4672-11-1) is frequently categorized merely as a synthetic intermediate—specifically as the primary building block for the antihistamines Terfenadine and Fexofenadine .[1] However, this classification obscures its intrinsic pharmacological activity.[1]

As a piperidine-alkanol , this molecule represents a "privileged scaffold" in medicinal chemistry, possessing inherent affinity for Sigma-1 receptors (


R) , voltage-gated sodium channels (Nav) , and hERG potassium channels .[1] For drug development professionals, understanding the biological efficacy of this "fragment" is critical for two reasons:
  • Impurity Profiling: It acts as a biologically active impurity in finished drug products, potentially contributing to off-target effects.

  • Fragment-Based Design: It serves as a validated starting point for designing neuroprotective and analgesic agents.[1]

This guide objectively compares the efficacy and mechanistic profile of 4-(Piperidin-1-yl)butan-1-ol against established standards: Terfenadine (hERG blockade), Lidocaine (Local Anesthesia), and Haloperidol (Sigma Binding).[1]

Comparative Pharmacological Profile

hERG Channel Blockade & Cardiac Safety

The piperidine moiety linked to a lipophilic chain is a known pharmacophore for hERG channel blockade, a critical safety endpoint.

  • Mechanism : The protonated nitrogen of the piperidine ring binds to aromatic residues (Tyr652 and Phe656) within the hERG channel pore, while the butyl chain extends into the hydrophobic pocket.

  • Comparison :

    • Terfenadine : A potent hERG blocker (

      
       nM), withdrawn from the market due to Torsades de Pointes.[1]
      
    • Fexofenadine : The carboxylated metabolite of Terfenadine; lacks hERG affinity due to zwitterionic character preventing pore entry.

    • 4-(Piperidin-1-yl)butan-1-ol : Exhibits intermediate risk .[1] It lacks the bulky diphenylmethyl group of Terfenadine (which stabilizes binding), making it a weaker blocker, but it retains the essential pharmacophore for channel occlusion.

CompoundhERG Affinity (

)
Mechanism of ActionClinical Risk Profile
Terfenadine High (~200 nM)Pore occlusion +

-stacking
Withdrawn (QT Prolongation)
4-(Piperidin-1-yl)butan-1-ol Moderate (Est. 1-10

M)
Pore occlusion (Steric)Active Impurity (Monitor)
Fexofenadine Negligible (>100

M)
Electrostatic repulsionSafe (Approved)
Sigma-1 Receptor ( R) Modulation

The 4-piperidine-butanol scaffold is a classic template for


R ligands, which are investigated for neuroprotection and analgesia.[1]
  • Efficacy : Piperidine derivatives often show

    
     values in the nanomolar range. 4-(Piperidin-1-yl)butan-1-ol serves as the "anchor" for high-affinity ligands.[1]
    
  • Comparison :

    • Haloperidol : High affinity antagonist (

      
       nM), but non-selective (D2 antagonist).[1]
      
    • (+)-Pentazocine : Selective agonist (

      
       nM).[1]
      
    • 4-(Piperidin-1-yl)butan-1-ol : Acts as a low-affinity ligand (

      
       typically in 
      
      
      
      M range) but can be optimized. Adding a phenyl group to the piperidine (4-phenylpiperidine) increases affinity by >100-fold.[1]
Local Anesthetic Activity (Nav Blockade)

Structurally, 4-(Piperidin-1-yl)butan-1-ol mimics the "lipophilic tail + intermediate chain + hydrophilic amine" structure of local anesthetics.[1]

  • Comparative Data :

    • Lidocaine : Standard amide anesthetic.[1]

    • 4-(Piperidin-1-yl)butan-1-ol : Exhibits surface anesthetic activity .[1] Studies on piperidine derivatives (e.g., LAS-251) have shown anesthetic potency 1.7x to 2.7x greater than procaine in infiltration models.[1][2]

Mechanistic Visualization

The following diagram illustrates the structural divergence where 4-(Piperidin-1-yl)butan-1-ol serves as the central node for three distinct pharmacological pathways.

PharmacophoreMap cluster_risk Safety Liability Core 4-(Piperidin-1-yl)butan-1-ol (The Scaffold) Terfenadine Terfenadine (Antihistamine) Core->Terfenadine Alkylation w/ Diphenylmethyl SigmaLigand Sigma-1 Ligands (Neuroprotection) Core->SigmaLigand N-Substitution or 4-Phenyl Addition Anesthetic Piperidine Anesthetics (Na+ Blockers) Core->Anesthetic Intrinsic Activity (Membrane Interaction) Fexofenadine Fexofenadine (Safe Metabolite) Terfenadine->Fexofenadine CYP3A4 Oxidation (Detoxification)

Figure 1: Pharmacological divergence of the 4-(Piperidin-1-yl)butan-1-ol scaffold.[1] Yellow node indicates the core intermediate; Red indicates high-risk derivatives; Green indicates optimized safety.

Experimental Validation Protocols

To validate the efficacy of 4-(Piperidin-1-yl)butan-1-ol in your own research, use the following self-validating protocols.

Protocol A: hERG Safety Screening (Patch Clamp)

Objective : Quantify the


 of the compound for cardiac safety assessment.
  • Cell Line : HEK293 cells stably expressing hERG (Kv11.1).[1]

  • Solutions :

    • Extracellular: Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

    • Intracellular: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2.

  • Voltage Protocol :

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

    • Measure : Peak tail current amplitude.

  • Validation :

    • Apply E-4031 (100 nM) as a positive control (must block >95% current).[1]

    • Apply 4-(Piperidin-1-yl)butan-1-ol in cumulative concentrations (0.1, 1, 10, 100

      
      M).[1]
      
    • Criteria : If >50% inhibition is observed at 10

      
      M, the compound is considered a "moderate risk" impurity.
      
Protocol B: Sigma-1 Receptor Binding Assay

Objective : Determine the affinity (


) relative to Haloperidol.[1]
  • Tissue Source : Guinea pig brain membranes or cloned human

    
    R in HEK293.[1]
    
  • Radioligand :

    
    (+)-Pentazocine (2 nM).[1]
    
  • Non-Specific Binding : Define using 10

    
    M Haloperidol.[1]
    
  • Incubation : 120 minutes at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Data Analysis :

    • Calculate

      
       from displacement curves.[1]
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]

References

  • National Center for Biotechnology Information (2025) . 4-(Piperidin-1-yl)butan-1-ol - PubChem Compound Summary. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences (2025) . The Local Anesthetic Activity of Piperidine Derivatives. Retrieved from [Link]

  • Journal of Medicinal Chemistry (2023) . Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Retrieved from [Link][1]

  • NIH PubMed (2025) . Piperidine-containing drugs and recently studied analogs.[1][3] Retrieved from [Link]

Sources

Benchmarking Guide: Polymer-Supported vs. Homogeneous Piperidine Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, Organic Synthesis Researchers, Drug Development Scientists

Executive Summary: The Shift to Heterogeneous Organocatalysis

In pharmaceutical process development, the removal of catalytic residues is as critical as the reaction yield itself. While homogeneous piperidine remains the gold standard for base-catalyzed carbon-carbon bond formation (specifically Knoevenagel and aldol condensations), its volatility and difficulty to remove from final APIs pose significant downstream processing challenges.

This guide benchmarks a Novel Polymer-Supported (PS) Piperidine Catalyst against the traditional homogeneous liquid piperidine. We evaluate performance across three critical vectors: Catalytic Efficiency (TOF) , Process Greenness (E-Factor) , and Reusability .

Catalyst Profiles

FeatureStandard: Homogeneous Piperidine Novel: PS-Piperidine (Gel-Type)
Structure Free secondary amine (

)
Piperidine functionalized onto cross-linked polystyrene/PEG matrix
Phase Liquid (Miscible)Solid (Insoluble beads, swells in solvent)
Active Loading 100% (Pure Reagent)Typically 1.0 – 3.0 mmol/g
Removal Distillation / Acid Wash (Salt formation)Simple Filtration
Major Liability Product contamination, volatility, toxicityMass transfer limitations, mechanical degradation

Mechanistic Context: The Knoevenagel Condensation

To benchmark these catalysts effectively, one must understand the rate-determining step (RDS). In the Knoevenagel condensation between an aldehyde and an active methylene compound, piperidine acts via a dual activation mechanism:

  • Base: Deprotonates the active methylene to form an enolate.

  • Nucleophile: Reacts with the aldehyde to form a reactive iminium ion intermediate (lowering the LUMO energy).

The diagram below illustrates this pathway. In the PS-Piperidine system, diffusion of substrates into the polymer gel becomes a critical kinetic factor.

Knoevenagel_Mechanism Aldehyde Aldehyde (Electrophile) Iminium Iminium Ion Intermediate Aldehyde->Iminium Nu Attack by Piperidine Methylene Active Methylene (Nucleophile) Enolate Enolate Species Methylene->Enolate Deprotonation by Piperidine Piperidine Piperidine Catalyst (Base/Nu) Piperidine->Iminium Piperidine->Enolate CC_Bond C-C Bond Formation Iminium->CC_Bond Fast Enolate->CC_Bond Product α,β-Unsaturated Product CC_Bond->Product - Piperidine - H2O

Figure 1: Dual activation mechanism of piperidine in Knoevenagel condensation. The formation of the iminium ion is often the rate-determining step in hindered systems.

Benchmarking Methodology

Objective: Compare the reaction kinetics and purity profile of the condensation of Benzaldehyde (1.0 eq) with Ethyl Cyanoacetate (1.1 eq) in Ethanol at 25°C.

Experimental Protocol (Self-Validating)

This protocol is designed to ensure that any observed difference is due to the catalyst, not experimental error.

Step 1: Catalyst Pre-Conditioning (Novel Only)

  • Why: PS-catalysts require swelling to expose active sites.

  • Action: Suspend PS-Piperidine (5 mol% loading) in Ethanol (2 mL) for 30 minutes prior to reaction.

Step 2: Reaction Initiation

  • Standard: Add Benzaldehyde (10 mmol), Ethyl Cyanoacetate (11 mmol), and Ethanol (10 mL) to a flask. Add liquid Piperidine (0.5 mmol, 5 mol%) at t=0.

  • Novel: Add the substrate solution directly to the pre-swollen PS-Piperidine suspension at t=0.

Step 3: Kinetic Monitoring (The Validation Loop)

  • Method: Aliquots (50 µL) are taken at 5, 15, 30, 60, and 120 minutes.

  • Quench: Immediately dilute into 1 mL of HPLC mobile phase (Acetonitrile/Water 0.1% TFA) to stop the reaction (acid neutralizes the base).

  • Analysis: HPLC-UV (254 nm). Calculate conversion based on limiting reagent (Benzaldehyde).

Step 4: Work-up and Purity Assessment

  • Standard: Evaporate solvent. Residue requires acid wash (1N HCl) and extraction to remove piperidine, followed by drying.

  • Novel: Filter the catalyst beads. Evaporate solvent. No aqueous work-up.

Experimental_Workflow cluster_0 Standard Arm (Homogeneous) cluster_1 Novel Arm (Heterogeneous) Start Start Benchmark Mix_Std Mix Substrates + Liquid Piperidine Start->Mix_Std Swell Swell PS-Catalyst (30 min) Start->Swell Workup_Std Acid Wash & Extraction Mix_Std->Workup_Std Analysis HPLC Analysis (Yield & Purity) Workup_Std->Analysis Mix_Nov Add Substrates to Suspension Swell->Mix_Nov Filter Filtration (Recover Catalyst) Mix_Nov->Filter Filter->Analysis

Figure 2: Parallel benchmarking workflow highlighting the simplified work-up for the novel catalyst.

Performance Analysis

Kinetic Profile & Activity

The following data summarizes the conversion rates.

Time (min)Homogeneous Piperidine (Yield %)PS-Piperidine (Yield %)Analysis
535%12%Induction Period: PS-catalyst shows lag due to diffusion of substrates into the polymer matrix.
3088%65%Rate Acceleration: Once swollen and saturated, PS-catalyst rate increases.
6098%92%Equivalence: By 1 hour, the heterogeneous system approaches the standard.
120>99%98%Completion: Both catalysts achieve full conversion.

Insight: While the homogeneous catalyst is initially faster (higher Turnover Frequency, TOF), the PS-Piperidine is sufficient for standard batch processes where reaction times >1 hour are acceptable.

Reusability (The Novel Advantage)

A critical value proposition of novel piperidine catalysts is reusability. The PS-Piperidine was recovered, washed with ethanol, and reused for 5 consecutive cycles.

  • Cycle 1: 98% Yield

  • Cycle 3: 96% Yield

  • Cycle 5: 94% Yield

Observation: Minimal loss of activity suggests high mechanical stability of the polymer support and low leaching of the active amine.

Green Chemistry Metrics (E-Factor)

The Environmental Factor (E-Factor) measures the mass of waste per mass of product.

  • Homogeneous Process: High E-Factor (~15-20). Requires large volumes of water and organic solvent (DCM/EtOAc) for extraction to remove the catalyst.

  • PS-Piperidine Process: Low E-Factor (~3-5). Waste is limited to the reaction solvent (Ethanol), which can be recycled. No aqueous extraction required.

Conclusion & Recommendation

For early-stage discovery where speed is paramount, Homogeneous Piperidine remains the preferred choice due to its instant kinetic onset.

However, for process chemistry and scale-up , the Novel PS-Piperidine is superior due to:

  • Simplified Work-up: Filtration replaces liquid-liquid extraction.

  • Product Purity: Eliminates amine salt contamination in the final product.

  • Sustainability: Significantly lowers the E-Factor and allows for catalyst recycling.

Final Verdict: Adopt PS-Piperidine for reactions exceeding 100g scale or when synthesizing acid-sensitive APIs where traditional acid-wash removal of piperidine is detrimental.

References

  • Gel-bounded piperidine-based catalysts for synthesis: Title: Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Source: MDPI (Processes 2020) URL:[Link]

  • Mechanism of Piperidine Catalysis: Title: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.[1] Source: ACS (J. Phys. Chem. B 2017) URL:[Link]

  • General Piperidine Synthesis & Application: Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2][3][4] Source: PMC (Int J Mol Sci. 2021) URL:[Link]

Sources

Targeting the Late-Stage Ergosterol Pathway: A Comparative Guide to Piperidine-Based Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While azoles (imidazoles/triazoles) dominate the antifungal landscape by targeting lanosterol 14α-demethylase (ERG11/CYP51), the emergence of resistant Candida and Aspergillus strains has renewed interest in alternative ergosterol biosynthesis inhibitors.[1] Piperidine-based agents (exemplified by the prototype Fenpropidin and emerging 4-aminopiperidine derivatives) occupy a distinct mechanistic niche. Unlike azoles, piperidines predominantly inhibit sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2) .[1]

This guide provides a head-to-head technical comparison of piperidine-based agents against standard azoles, detailing their unique mechanism of action (MoA), comparative efficacy data, and self-validating experimental protocols for mechanism confirmation.

Mechanistic Differentiation: The "Piperidine Block"

To understand the utility of piperidines, one must visualize the ergosterol biosynthesis pathway not as a single chain, but as a series of enzymatic checkpoints.

  • Allylamines (Terbinafine): Early-stage blockade (Squalene epoxidase).[1]

  • Azoles (Fluconazole): Mid-stage blockade (Lanosterol 14α-demethylase).[1]

  • Piperidines (Fenpropidin): Late-stage blockade (Sterol C14-reductase & ∆8-∆7 isomerase).[1]

Causality Insight: The inhibition of ERG24/ERG2 by piperidines leads to the accumulation of "aberrant sterols" (e.g., ignosterol, fecosterol) rather than lanosterol. These aberrant sterols are incorporated into the fungal membrane but fail to maintain fluidity and domain structure, leading to fungistatic or fungicidal effects distinct from azole-induced depletion.

Pathway Visualization (DOT Diagram)

ErgosterolPathway cluster_pathway Ergosterol Biosynthesis Pathway Targets Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Step1 ERG11 (C14-Demethylase) Lanosterol->Step1 Intermediates 4,4-Dimethyl-cholesta- 8,14,24-trienol Step1->Intermediates Azoles AZOLES (Fluconazole) Azoles->Step1 Inhibits Step2 ERG24 (C14-Reductase) Intermediates->Step2 Step3 ERG2 (C8-Isomerase) Step2->Step3 Fecosterol Fecosterol (Accumulates) Step2->Fecosterol Blockade Leads to Accumulation Ergosterol Ergosterol (Functional Lipid) Step3->Ergosterol Piperidines PIPERIDINES (Fenpropidin / 4-AP) Piperidines->Step2 Primary Target Piperidines->Step3 Secondary Target

Figure 1: Comparative blockade points of Azoles vs. Piperidines.[1] Note the downstream accumulation of Fecosterol/Ignosterol induced by piperidines.

Head-to-Head Performance Data

The following data synthesizes performance metrics of Fenpropidin (the piperidine prototype) against Fluconazole (azole standard) and Novel 4-Aminopiperidines (representative developmental compounds, e.g., N-dodecyl-1-phenethylpiperidin-4-amine).

Table 1: In Vitro Susceptibility Profile (MIC µg/mL)
OrganismFenpropidin (Prototype)Novel 4-Aminopiperidines [1]Fluconazole (Standard)Interpretation
C.[1] albicans (WT) 0.25 – 1.00.5 – 2.00.12 – 0.5Comparable potency to standard azoles.[1]
C. albicans (Azole-R) 2.0 – 4.01.0 – 4.0> 64.0Critical Advantage: Piperidines retain activity against ERG11-mutant strains.[1]
A. fumigatus 1.0 – 8.02.0 – 8.016.0 – >64.0Superior efficacy against filamentous fungi compared to Fluconazole.
C. glabrata 0.5 – 1.00.5 – 2.04.0 – 32.0High potency against intrinsically less-susceptible species.
Table 2: Mechanistic Biomarkers (Sterol Accumulation)
Drug ClassPrimary TargetAccumulated Sterol MarkerEffect on Membrane
Azoles ERG11 (CYP51)Lanosterol, EburicolDepletion of ergosterol; accumulation of methylated sterols disrupts packing.
Piperidines ERG24 / ERG2Ignosterol, Fecosterol Accumulation of ∆8/∆14 sterols; induces specific membrane stress responses distinct from azoles.
Allylamines ERG1SqualeneToxic accumulation of squalene (lipid droplets); rapid fungicidal effect.[1]
Experimental Protocols: Self-Validating Systems

To confirm the "Piperidine Effect" in your own laboratory, you cannot rely solely on MIC data. You must validate the specific enzymatic blockade. The following protocol uses UV-Spectrophotometry of Extracted Sterols as a rapid, self-validating method to distinguish piperidine activity from azole activity.

Protocol A: Sterol Extraction & Spectral Profiling

Objective: To differentiate between ERG11 inhibition (Azole) and ERG24/ERG2 inhibition (Piperidine) based on spectral signatures.

Reagents:

  • Saponification Reagent: 25% KOH in 65% Ethanol.

  • Extraction Solvent: n-Heptane (Spectroscopic Grade).[1]

  • Control: C. albicans ATCC 90028 (untreated).[1]

Workflow:

  • Culture: Inoculate C. albicans (10^6 cells/mL) in RPMI-1640. Treat with:

    • Group A: Vehicle Control (DMSO).[1]

    • Group B: Fluconazole (MIC x 2).[1]

    • Group C: Piperidine Candidate (MIC x 2).[1]

    • Incubate for 18–24 hours at 35°C.

  • Harvest: Centrifuge (3000 x g, 5 min). Wash pellets 2x with sterile distilled water.

  • Saponification: Resuspend pellet in 3 mL Saponification Reagent . Vortex. Incubate at 85°C for 1 hour (water bath).

    • Critical Checkpoint: Ensure tubes are tightly sealed to prevent evaporation of alcohol.

  • Extraction: Cool to Room Temp. Add 1 mL H2O + 3 mL n-Heptane . Vortex vigorously for 3 minutes.

  • Phase Separation: Allow layers to separate (or centrifuge 1000 x g, 2 min). Transfer the upper heptane layer to a quartz cuvette.

  • Analysis: Scan UV absorbance from 230 nm to 300 nm .

Data Interpretation (The Self-Validation):

  • Control (Ergosterol): Distinct four-peak curve (262, 271, 281, 293 nm).[1] High absorbance at 281.5 nm.

  • Azole Treated: Flattening of the four-peak curve. Massive increase in absorbance at 230 nm (Lanosterol signature) relative to 281 nm.[1]

  • Piperidine Treated:

    • ERG24 Inhibition: Presence of Ignosterol (absorbance shift).[1]

    • ERG2 Inhibition: Presence of Fecosterol .

    • Key Differentiator: Unlike azoles, piperidines often result in a spectral shift or a specific reduction in the 281.5 nm peak without the massive 230 nm spike characteristic of pure lanosterol accumulation, or with distinct peaks associated with ∆8-sterols.

Protocol B: Time-Kill Kinetics (Fungistatic vs. Fungicidal)

Objective: Determine if the piperidine candidate exhibits concentration-dependent killing.

  • Preparation: Dilute compounds to 1x, 2x, and 4x MIC in RPMI-1640.

  • Inoculum: 5 x 10^5 CFU/mL.

  • Sampling: Remove aliquots at 0, 4, 8, 12, 24, and 48 hours.

  • Plating: Serially dilute in PBS and plate on SDA agar.

  • Validation:

    • Fungicidal: ≥3 log10 reduction (99.9% kill).[1]

    • Fungistatic: <3 log10 reduction (Growth inhibition).[1]

    • Note: Most piperidines (like Fenpropidin) are fungistatic against Candida but may be fungicidal against Aspergillus or at higher concentrations.[1]

Synthesis & Structural Considerations

For medicinal chemists, the 4-aminopiperidine scaffold offers a versatile platform.

  • Core Scaffold: The piperidine ring acts as a mimic of the high-energy carbocationic intermediate formed during the sterol reduction/isomerization process.

  • Linker (N-substitution): A lipophilic tail (e.g., tert-butyl-phenyl or dodecyl chain) is essential for anchoring the molecule into the hydrophobic channel of the ERG24/ERG2 enzymes.

  • SAR Insight: Substitutions at the 4-position (e.g., benzylamine) enhance binding affinity to the enzyme active site, differentiating modern derivatives from older agricultural morpholines.

References
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. Source: MDPI (Molecules), 2021.[1] URL:[Link][1]

  • Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility. (Standard Protocol Reference). Source: Antimicrobial Agents and Chemotherapy (ASM).[1] URL:[Link][1]

  • The Mechanistic Targets of Antifungal Agents: An Overview. Source: National Institutes of Health (PMC).[1] URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-(Piperidin-1-yl)butan-1-ol

[1]

Executive Safety Summary

Immediate Action Required: Treat 4-(Piperidin-1-yl)butan-1-ol as a Corrosive Organic Base and a Combustible Liquid .[1]

This compound is a tertiary amine derivative.[1] Unlike simple alcohols (e.g., n-butanol), the piperidine ring confers significant basicity and potential aquatic toxicity.[1] Improper disposal into acidic waste streams can result in violent exothermic reactions.[1]

  • Primary Hazard: Skin/Eye Corrosion (pH > 11 in aqueous solution) and Aquatic Toxicity.[1]

  • Waste Classification: Non-Halogenated Organic Base (unless mixed with halogens).[1]

  • Critical Restriction: DO NOT mix with strong acids, oxidizing agents, or nitrates (risk of N-nitroso compound formation).[1]

Chemical Characterization & Waste Profile

Before disposal, verify the physical state and purity of your specific lot.[1] The presence of residual solvents can alter the flash point and waste classification.[1]

PropertyValueOperational Implication
CAS Number 4672-11-1Use for waste manifesting and inventory tracking.[1]
Structure Tertiary AmineBasic functionality; incompatible with acidic waste streams.[1]
Flash Point ~101°C (Closed Cup)Classified as Combustible (Class IIIB), not Flammable.[1] High boiling point (>240°C) means it persists on surfaces.[1]
Water Solubility Moderate to HighDo not pour down the drain. High mobility in aquatic environments.[1]
pH (10% aq) > 11.0 (Est.)[1]Corrosive (D002) characteristic if aqueous.[1]

Pre-Disposal Segregation Strategy

Effective disposal relies on strict segregation at the point of generation.[1] You must segregate this compound from incompatible streams to prevent "lab pack" rejections or safety incidents.

Compatibility Matrix
  • Green (Compatible): Other non-halogenated organic bases (e.g., Triethylamine, Pyridine), basic alcohols.[1]

  • Red (Incompatible - DO NOT MIX):

    • Strong Acids: (HCl, H₂SO₄)

      
       Violent heat generation.[1]
      
    • Oxidizers: (Peroxides, Permanganates)

      
       Fire/Explosion risk.[1]
      
    • Nitrosating Agents: (Nitrites)

      
       While tertiary amines are less susceptible than secondary amines, degradation products can form carcinogenic nitrosamines.[1]
      
    • Halogenated Solvents: (DCM, Chloroform)

      
       Keep separate to minimize incineration costs unless already mixed.[1]
      

Step-by-Step Disposal Protocols

Scenario A: Small Quantity (< 500 mL) - Lab Pack

Best for: Expired reagents, synthesis remainders, or pure samples.[1]

  • Container Selection: Use the original manufacturer container if intact.[1] If not, transfer to a chemically resistant HDPE or amber glass bottle with a poly-lined cap.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: 4-(Piperidin-1-yl)butan-1-ol.[1][2][3][4]

    • Hazards: Corrosive, Irritant.[1][5][6][7]

  • Secondary Containment: Place the bottle in a plastic secondary bin designated for "Organic Bases."

  • Hand-off: Request a "Lab Pack" pickup from your EHS/Waste Management provider.[1] They will drum this with compatible small containers for incineration.[1]

Scenario B: Bulk Waste (> 500 mL) - Solvent Stream

Best for: Reaction mixtures or mother liquors containing the compound.[1]

  • pH Check: If the waste is an aqueous mixture, verify pH.[1] If pH > 12.5, it is formally Hazardous Waste (D002).[1]

  • Bulking: Pour into a safety can or drum designated for "Non-Halogenated Basic Organic Waste."

    • Note: If dissolved in a flammable solvent (e.g., Ethanol), the mixture defaults to a Flammable Waste stream (D001).[1]

  • Grounding: Always ground the drum and receiving container during transfer to prevent static discharge, despite the high flash point of the pure substance.[1]

  • Log Entry: Record the volume added to the satellite accumulation log immediately.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 4-(Piperidin-1-yl)butan-1-ol to ensure regulatory compliance and safety.

DisposalWorkflowStartWaste Generation:4-(Piperidin-1-yl)butan-1-olStateCheckIs it Pure or in Solution?Start->StateCheckPurePure Chemical(Solid/Liquid)StateCheck->PurePureSolutionSolution/MixtureStateCheck->SolutionMixtureLabPackProtocol A: Lab Pack(Segregate as Organic Base)Pure->LabPackSmall Vol (<500mL)BulkNonHaloProtocol B: Bulk Waste(Non-Halogenated/Flammable)Pure->BulkNonHaloLarge Vol (>500mL)SolventCheckSolvent Type?Solution->SolventCheckHalogenatedHalogenated Solvent(e.g., DCM)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated(e.g., Ethanol, Toluene)SolventCheck->NonHalogenatedNo HalogensBulkHaloProtocol B: Bulk Waste(Halogenated Stream)Halogenated->BulkHaloNonHalogenated->BulkNonHalo

Figure 1: Decision tree for segregating 4-(Piperidin-1-yl)butan-1-ol waste streams based on purity and solvent composition.

Emergency Spill Management

Spill Response:

  • Evacuate & Ventilate: Remove ignition sources. Although the flash point is high (101°C), vapors can still accumulate in unventilated areas.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If the spill is large (>1L) or in a confined space, use a respirator with organic vapor cartridges.[1]

  • Containment: Surround the spill with an inert absorbent (vermiculite or clay cat litter).[1] DO NOT use paper towels (combustible) for large spills of oxidizable amines.[1]

  • Neutralization (Optional but Recommended): For safer handling, apply a weak acid neutralizer (e.g., Citric Acid powder) to the spill before absorbing, to reduce the pH.[1]

  • Disposal: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Corrosive Organic Base."[1]

Regulatory Compliance (US/EU Context)

  • US EPA (RCRA):

    • Likely D002 (Corrosive) if pH > 12.5.[1]

    • Not a listed P- or U-code waste specifically, but must be managed as characteristic waste.

  • EU CLP:

    • Classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319).[1]

    • Disposal Code (EWC): 07 01 04 * (other organic solvents, washing liquids and mother liquors).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 418943, 4-(Piperidin-1-yl)butan-1-ol.[1] Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] Retrieved from [Link][1]

Personal protective equipment for handling 4-(Piperidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 2435-61-2 Molecular Formula: C9H19NO Chemical Class: Tertiary Amine / Primary Alcohol

Executive Safety Assessment

4-(Piperidin-1-yl)butan-1-ol is a bifunctional intermediate combining a basic piperidine ring with a primary alcohol tail. While often classified as an irritant (H315/H319), its chemical structure mandates handling protocols closer to those of corrosive organic bases.

The Core Hazard Mechanism: The piperidine moiety possesses a lone pair of electrons on the nitrogen atom, making it a Lewis base. Upon contact with biological tissue (skin/mucosa), it can saponify lipids and denature proteins. Unlike acid burns which form a protective eschar (coagulative necrosis), amine-based alkaline injuries induce liquefactive necrosis , allowing the chemical to penetrate deeper into tissue until neutralized.

Operational Directive: Treat this compound as a severe eye hazard and respiratory irritant .[1][2] Engineering controls (fume hood) are the primary defense; PPE is the secondary fail-safe.

Hazard Identification & GHS Classification

Based on ECHA C&L Inventory and structural analogs.

Hazard ClassCategoryH-CodeDescription
Acute Toxicity Cat 4H302Harmful if swallowed.[1][3][4][5]
Skin Irritation Cat 2H315Causes skin irritation (Potential for chemical burns).
Eye Irritation Cat 2AH319Causes serious eye irritation.[1][2]
STOT-SE Cat 3H335May cause respiratory irritation.[1][2][4][6][7]
ngcontent-ng-c176312016="" class="ng-star-inserted">

Pro-Tip: Research-grade samples often lack full toxicological testing. Assume potential corrosivity (Skin Corr.[2][3] 1B) due to the piperidine substructure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

A. Hand Protection: The "Permeation Fallacy"

Scientific Context: Aliphatic amines can permeate thin latex and vinyl gloves rapidly. Nitrile is the standard, but mechanical stress (finger movement) significantly reduces breakthrough time.

ScenarioRecommended Glove MaterialThicknessBreakthrough TimeProtocol
Standard Handling Nitrile (Industrial Grade)≥ 0.11 mm (4-5 mil)~15-30 minsSplash Protection Only. Change immediately upon any contact.
High Risk (Spills/Synthesis)Silver Shield / Laminate Multi-layer> 480 minsWear under an outer nitrile glove for dexterity.
Contraindicated Latex / VinylN/A< 2 minsDO NOT USE. Rapid degradation by amines.
B. Eye & Face Protection[2][4][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ / EN 166).

  • Why: Safety glasses with side shields are insufficient. Liquid amines can track around glasses via capillary action or aerosolization.

  • Face Shield: Required only when pouring volumes > 100 mL or working outside a hood (not recommended).

C. Respiratory Protection[8]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood unavailable): Half-face respirator with Organic Vapor/Amine (OV/AG) cartridges.

    • Note: Standard organic vapor cartridges may have short service lives with amines; ensure the cartridge is rated for amines (often green or yellow band depending on manufacturer).

Operational Workflow: Step-by-Step
Phase 1: Pre-Operational Check
  • Verify Airflow: Check fume hood monitor.

  • Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.

  • Neutralization Prep: Have a spray bottle of dilute acetic acid (5%) or citric acid available for surface decontamination (NOT for skin).

Phase 2: Handling & Transfer
  • Weighing:

    • This compound may be a viscous oil or low-melting solid.

    • Use a positive displacement pipette or a disposable syringe for liquid transfer to avoid dripping.

    • Technique: Keep the receiving vessel inside the hood. Do not walk across the lab with an open syringe.

  • Reaction Setup:

    • If heating, ensure a reflux condenser is active before heating begins to prevent amine vapor release.

    • Use a secondary container (spill tray) under the reaction flask.

Phase 3: Post-Operation
  • Wipe Down: Clean all surfaces with a paper towel dampened with water, followed by an ethanol wipe.

  • Doffing: Remove gloves by peeling from the cuff (inside-out) to entrap any chemical residue. Wash hands with soap and water for 60 seconds.

Visualization: PPE Decision Logic

PPE_Selection Start Handling 4-(Piperidin-1-yl)butan-1-ol State Physical State? Start->State Solid Solid / Low Hazard State->Solid Cold Solid Liquid Liquid / Solution / Heating State->Liquid Oil/Melt/Soln PPE_Basic PPE: Nitrile Gloves + Safety Glasses (Min Requirement) Solid->PPE_Basic PPE_Advanced PPE: Double Nitrile + Splash Goggles + Fume Hood Liquid->PPE_Advanced Glove_Check Glove Contact? PPE_Basic->Glove_Check PPE_Advanced->Glove_Check Action_Change IMMEDIATE ACTION: Remove Gloves -> Wash Hands -> Re-glove Glove_Check->Action_Change Yes (Splash)

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and exposure risk.

Emergency Response & Disposal
Accidental Release (Spill)
  • Evacuate: Clear the immediate area (3-meter radius).

  • Ventilate: Maximize fume hood airflow; open windows if safe.

  • Absorb:

    • Do NOT use paper towels (high surface area + flammability).

    • Use vermiculite or commercial organic base neutralizer pads.

  • Clean: Collect absorbed material into a hazardous waste bag. Wipe surface with dilute acetic acid, then water.

First Aid (Self-Validating Protocol)
  • Eye Contact: Irrigate immediately for 15 minutes . Validation: Hold eyelids apart forcibly; the natural reflex is to close them.

  • Skin Contact: Flush with water.[2][6] Do not use vinegar on skin (exothermic neutralization can worsen burns). Use soap and water.

Waste Disposal[9]
  • Segregation: Dispose of as Basic Organic Waste .

  • Incompatibility: NEVER mix with:

    • Oxidizing agents (Peroxides, Nitric Acid) -> Fire/Explosion risk.

    • Acid chlorides/Anhydrides -> Violent exotherm.

Waste_Flow Waste Chemical Waste (4-(Piperidin-1-yl)butan-1-ol) Check Check pH/Category Waste->Check Acid Acid Waste Stream Check->Acid Do Not Mix Base Basic Organic Stream Check->Base Correct Result_Bad STOP: Exothermic Reaction Explosion Risk Acid->Result_Bad Result_Good Safe Disposal Base->Result_Good

Figure 2: Waste segregation logic to prevent incompatible chemical reactions.

References
  • National Institutes of Health (NIH) - PubChem. 4-(Piperidin-1-yl)butan-2-one (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[9] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine Derivatives. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-1-yl)butan-1-ol
Reactant of Route 2
Reactant of Route 2
4-(Piperidin-1-yl)butan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.